molecular formula C11H14N2O3 B2927988 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid CAS No. 69145-57-9

2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Cat. No.: B2927988
CAS No.: 69145-57-9
M. Wt: 222.244
InChI Key: LEBQZCAMYFCNFJ-UHFFFAOYSA-N
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Description

2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid ( 69145-57-9) is a high-purity small molecule with the molecular formula C11H14N2O3 and a molecular weight of 222.24 g/mol . This compound, an anthranilic acid derivative, is characterized by a benzoic acid core substituted with a (propan-2-yl)carbamoyl urea functional group, making it a versatile building block for pharmaceutical research and development . As an analog of para-aminobenzoic acid (PABA), this compound shares a relationship with a crucial biological scaffold known for its broad utility in drug design . PABA itself is a constituent of the vitamin B complex and a key component in more than 184 known drugs, underscoring the value of its derivatives as starting points for novel bioactive molecules . Researchers can leverage this compound to develop new substances with potential applications, such as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, antimicrobial agents, and anticancer therapeutics . The molecule's structure allows for further synthetic modification, facilitating its incorporation into larger, more complex structures for screening and biological evaluation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(propan-2-ylcarbamoylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7(2)12-11(16)13-9-6-4-3-5-8(9)10(14)15/h3-7H,1-2H3,(H,14,15)(H2,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBQZCAMYFCNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1=CC=CC=C1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69145-57-9
Record name 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the essential physicochemical properties of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical parameters that influence the behavior, formulation, and application of this compound. We will explore its identity, key physicochemical characteristics, and the experimental methodologies used to determine these properties, offering field-proven insights into the causality behind experimental choices.

Chemical Identity and Molecular Structure

A thorough understanding of a compound's identity is the foundation of all subsequent physicochemical characterization. 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid, also known as 2-(isopropylureido)benzoic acid, is an aromatic compound featuring a benzoic acid core substituted with an N-isopropylurea group at the ortho-position.

IdentifierValueSource
IUPAC Name 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acidN/A
Synonyms 2-(isopropylureido)benzoic acid, N-isopropyl-N'-(2-carboxyphenyl)ureaN/A
CAS Number 69145-57-9[1]
Molecular Formula C₁₁H₁₄N₂O₃[2]
Molecular Weight 222.24 g/mol [1]
Canonical SMILES CC(C)NC(=O)NC1=CC=CC=C1C(=O)O[2]
InChI Key LEBQZCAMYFCNFJ-UHFFFAOYSA-N[2]

The presence of a carboxylic acid group, a urea moiety, and an isopropyl substituent imparts specific and predictable characteristics to the molecule, which are crucial for its behavior in various chemical and biological systems. The interplay of these functional groups governs properties such as solubility, acidity, and lipophilicity.

Core Physicochemical Properties: A Quantitative Overview

The physicochemical properties of a compound are paramount in drug discovery and development, influencing everything from absorption and distribution to metabolism and excretion (ADME). Below is a summary of the key properties for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid.

PropertyValueMethodSignificance in Drug Development
Melting Point (°C) 183 - 184ExperimentalPurity assessment, solid-state stability, and formulation development (e.g., hot-melt extrusion).
Boiling Point (°C) Not availableN/ARelevant for purification and assessing thermal stability at elevated temperatures.
Aqueous Solubility Not determinedN/ADirectly impacts bioavailability; a key parameter for formulation design.
pKa Not determinedN/AGoverns the ionization state at physiological pH, affecting solubility, permeability, and receptor binding.
LogP (XlogP) 2.5PredictedIndicates lipophilicity and the compound's ability to partition between aqueous and lipid environments, influencing membrane permeability and distribution.[2]

Experimental Methodologies and Mechanistic Insights

The determination of physicochemical properties is not merely a data collection exercise; it is a critical component of understanding a molecule's behavior. The choice of experimental protocol is dictated by the nature of the compound and the desired accuracy.

Melting Point Determination

The melting point is a fundamental property for the initial characterization and purity assessment of a solid compound.

Experimental Protocol: Capillary Melting Point Method

  • Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (1-2 °C/min) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting point range.

Causality Behind the Choice: A sharp melting point range (typically ≤ 2 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting range. This self-validating system provides a quick and reliable assessment of sample purity.

Aqueous Solubility Determination (OECD 105)

Aqueous solubility is a critical determinant of a drug's oral bioavailability. The OECD Guideline for the Testing of Chemicals, No. 105, provides standardized methods for its determination.

Experimental Protocol: Shake-Flask Method

  • Equilibrium Establishment: An excess amount of the solid compound is added to a known volume of purified water (or a relevant buffer system, e.g., phosphate-buffered saline at pH 7.4) in a flask.

  • Agitation: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration. Care must be taken to avoid temperature fluctuations during this step.

  • Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Causality Behind the Choice: The shake-flask method is a "gold standard" for determining thermodynamic solubility. By ensuring a true equilibrium is reached, this protocol provides a robust and reproducible measure of the compound's intrinsic solubility, which is essential for accurate biopharmaceutical classification and formulation development.[3][4]

Workflow for Aqueous Solubility Determination

Caption: Workflow for determining aqueous solubility via the shake-flask method.

Lipophilicity: Partition Coefficient (LogP) Determination

The partition coefficient (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically n-octanol and water. It is a key indicator of a drug's ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method

  • Phase Preparation: n-Octanol and water (or a pH 7.4 buffer) are mutually saturated by vigorous mixing, followed by separation.

  • Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.

  • Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the compound between the two phases to reach equilibrium.

  • Phase Separation: The two phases are allowed to separate completely.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Causality Behind the Choice: This method directly measures the partitioning of the compound, providing an experimental value that reflects its true lipophilic character. The use of a buffered aqueous phase (to determine LogD) is crucial for ionizable compounds like 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid, as it accounts for the distribution of both the ionized and non-ionized forms at a physiologically relevant pH.

Stability, Polymorphism, and Handling

Chemical Stability

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can be affected by temperature, humidity, and light. Stability testing, as outlined in the International Council for Harmonisation (ICH) Q1 guidelines, is essential to determine the re-test period or shelf life.

For 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid, potential degradation pathways could involve hydrolysis of the urea or amide linkages, particularly under harsh acidic or basic conditions and elevated temperatures. Forced degradation studies are recommended to identify potential degradants and to develop stability-indicating analytical methods.

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit different physicochemical properties, including solubility, melting point, and stability.[5] This can have significant implications for drug product performance, including bioavailability and manufacturability.

A thorough polymorphic screen should be conducted during early-stage development to identify all accessible crystalline forms of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid. This typically involves recrystallization from a wide range of solvents under various conditions. Each identified form should be characterized using techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA).

Logical Relationship of Polymorphism and Drug Development

G API Active Pharmaceutical Ingredient Screening Polymorphic Screening API->Screening Forms Identification of Polymorphs (A, B, C) Screening->Forms Characterization Physicochemical Characterization Forms->Characterization Solubility, Stability, Melting Point Selection Selection of Optimal Form Characterization->Selection Based on desired properties Formulation Formulation Development Selection->Formulation Product Final Drug Product Formulation->Product

Caption: The process of polymorphic screening and selection in drug development.

Safety and Handling
  • Personal Protective Equipment: Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials.

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Conclusion

The physicochemical properties of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid are dictated by its unique molecular structure, which combines a carboxylic acid, a urea moiety, and a hydrophobic isopropyl group. This guide has provided a framework for understanding and determining its key characteristics, from its chemical identity to its solid-state properties. A thorough and mechanistically driven approach to physicochemical characterization is indispensable for the successful development of this compound into a safe and effective pharmaceutical product.

References

  • International Council for Harmonisation. (2023). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids, Second Edition. CRC Press. [Link]

  • PubChem. (n.d.). 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid. National Center for Biotechnology Information. [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • PubChemLite. (n.d.). 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid. [Link]

Sources

molecular weight and structural formula of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 69145-57-9 Common Synonyms: 2-(3-Isopropylureido)benzoic acid;


-Isopropylcarbamoylanthranilic acid

Executive Summary

This technical guide profiles 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid , a critical ureido-benzoic acid derivative. Structurally, it consists of an anthranilic acid core derivatized at the amine position with an isopropylurea moiety.

In drug discovery and agrochemical synthesis, this molecule serves as a pivotal "hinge" intermediate. Its primary utility lies in its ability to undergo intramolecular cyclodehydration to form 3-isopropyl-2,4(1H,3H)-quinazolinediones , a scaffold found in serotonin antagonists, herbicides (e.g., Bentazon analogs), and TRP channel modulators. This guide details its physiochemical properties, validated synthetic protocols, and structural characterization data.

Physiochemical Identity

The following data establishes the baseline identity for quality control and stoichiometric calculations.

PropertyValueTechnical Note
Molecular Formula

Molecular Weight 222.24 g/mol Average mass for stoichiometry.
Monoisotopic Mass 222.1004 DaUse for High-Res Mass Spectrometry (HRMS).
Melting Point 183–184 °CCrystalline solid; sharp transition indicates high purity.
Predicted LogP ~2.5Lipophilic; suggests good membrane permeability.
pKa (Acid) ~4.2 (Carboxyl)Comparable to anthranilic acid.
Solubility DMSO, Ethanol, MethanolPoorly soluble in water; precipitates upon acidification.
Structural Formula

The molecule features an ortho-disposition of the carboxylic acid and the urea linkage, facilitating hydrogen bonding and cyclization.



Synthetic Architecture

There are two primary routes to synthesize this compound. While the isocyanate route (Method A) is direct, the Isatoic Anhydride route (Method B) is often preferred in process chemistry due to atom economy and the avoidance of volatile isocyanates.

Comparative Synthetic Pathways

SynthesisPathways Anthranilic Anthranilic Acid (Start A) Intermediate Target Molecule 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid Anthranilic->Intermediate THF/DCM, 0°C (Nucleophilic Addition) Isatoic Isatoic Anhydride (Start B) Isatoic->Intermediate DMSO/Ethanol, Heat (Ring Opening) IsoCyanate Isopropyl Isocyanate (Reagent A) IsoCyanate->Intermediate + IsoAmine Isopropylamine (Reagent B) IsoAmine->Intermediate + Quinazoline 3-Isopropyl-2,4-quinazolinedione (Cyclized Product) Intermediate->Quinazoline Acid/Base (-H2O Cyclization)

Figure 1: Comparative synthetic logic. Method B (Isatoic Anhydride) is generally preferred for safety and yield.

Detailed Protocol: Method B (Isatoic Anhydride Ring Opening)

Rationale: This method utilizes the electrophilic nature of the anhydride carbonyl to couple with isopropylamine, releasing CO₂ (if decarboxylation occurs) or opening the ring to the ureido acid.

Reagents:

  • Isatoic Anhydride (1.0 eq)

  • Isopropylamine (1.1 eq)

  • Solvent: Ethanol or Dioxane

  • Catalyst: Triethylamine (0.1 eq, optional)

Step-by-Step Methodology:

  • Suspension: Charge a round-bottom flask with Isatoic Anhydride (e.g., 16.3 g, 100 mmol) and ethanol (150 mL). Ensure the system is under an inert atmosphere (

    
    ).
    
  • Addition: Add Isopropylamine (6.5 g, 110 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature < 40°C.

  • Reflux: Heat the mixture to mild reflux (approx. 78°C) for 2–4 hours. The solid anhydride should dissolve as it reacts.

  • Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the anhydride spot.

  • Isolation:

    • Cool the mixture to room temperature.

    • Concentrate the solvent to ~20% volume under reduced pressure.

    • Acidify carefully with 1M HCl to pH ~3. The target ureido acid will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1) if necessary.

Structural Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, compare experimental data against these predicted spectroscopic signatures.

Proton NMR ( H-NMR, 400 MHz, DMSO- )

The spectrum must show distinct signals for the isopropyl group and the urea protons.

Chemical Shift (

)
MultiplicityIntegrationAssignment
12.50 Broad Singlet1HCarboxylic Acid (-COOH )
10.50 Singlet1HUrea -NH - (Ar-NH-CO)
8.30 Doublet1HAromatic C3-H (Ortho to Urea)
7.90 Doublet1HAromatic C6-H (Ortho to COOH)
7.40 – 7.00 Multiplets2HAromatic C4-H, C5-H
6.80 Doublet1HUrea -NH - (Alkyl-NH-CO)
3.85 Septet1HIsopropyl CH
1.15 Doublet6HIsopropyl -CH

Mass Spectrometry (ESI-MS)
  • Positive Mode (

    
    ):  223.1 m/z[1]
    
  • Negative Mode (

    
    ):  221.1 m/z[1]
    
  • Fragmentation: Loss of isopropylamine or CO₂ is common in MS/MS experiments.

Functional Utility: Cyclization

The primary application of this molecule is its conversion to quinazolinediones. This is a dehydration reaction driven by either acid or base.

Cyclization Precursor 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid ConditionA Condition A: Polyphosphoric Acid (PPA) 100°C, 1h Precursor->ConditionA ConditionB Condition B: NaOH (aq), Reflux followed by Acidification Precursor->ConditionB Product 3-Isopropyl-2,4(1H,3H)-quinazolinedione ConditionA->Product -H2O ConditionB->Product -H2O

Figure 2: Cyclization pathways. Condition B is generally preferred for scalability, while Condition A (PPA) is used for difficult substrates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4799718, 2-(Propan-2-ylcarbamoylamino)benzoic acid. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011).Rethinking amide bond synthesis. Nature, 480(7378), 471-479.
  • Hardtmann, G. E., et al. (1975).Synthesis of Quinazolinediones via Ureido-Acid Intermediates. Journal of Medicinal Chemistry.

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for pharmaceutical scientists and process chemists. It synthesizes physicochemical principles with rigorous experimental protocols to establish the solubility profile of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (also referred to as N-(isopropylcarbamoyl)anthranilic acid).

Executive Summary & Physicochemical Identity

2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid represents a class of ureido-benzoic acid derivatives often encountered as key intermediates in the synthesis of nonsulfonylurea insulin secretagogues (e.g., glinides) or as specific ligands in crystal engineering.

Understanding its solubility landscape is critical for three reasons:

  • Purification Efficiency: Optimizing recrystallization yields during synthesis.

  • Solid-State Stability: Controlling polymorphic transitions driven by solvent activity.

  • Pre-formulation: Determining bioavailability potential (BCS classification context).

Structural Determinants of Solubility

The molecule features an anthranilic acid core modified with an isopropylurea moiety.

  • Intramolecular Hydrogen Bonding: A strong propensity exists for intramolecular H-bonding between the urea N-H and the carboxylic carbonyl (or the carboxyl -OH and urea carbonyl). This "pseudo-ring" formation reduces the effective polarity, potentially lowering solubility in water while enhancing it in medium-polarity organic solvents compared to free anthranilic acid.

  • Hydrophobicity: The isopropyl group adds steric bulk and lipophilicity (Predicted LogP ~2.0–2.5), suggesting poor aqueous solubility at neutral pH.

Predicted Solubility Landscape (Solvent Class Screening)

Based on the Hansen Solubility Parameters (HSP) and functional group interactions, the solubility profile follows a distinct hierarchy.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPVery High Disrupts strong intermolecular H-bonds; dipole-dipole interactions stabilize the urea motif.
Short-Chain Alcohols Methanol, Ethanol, IPAHigh to Moderate Amphiphilic nature matches the molecule; capable of H-bond donation/acceptance.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good interaction with the aromatic core; less effective at solvating the urea protons than alcohols.
Water Water (pH < 6)Very Low Hydrophobic isopropyl group and aromatic ring dominate; high lattice energy resists hydration.
Alkanes Hexane, HeptaneNegligible Lack of polar interactions to overcome crystal lattice energy.

Critical Insight: Solubility in water is highly pH-dependent. Above pH 6.0 (approaching the pKa of the carboxylic acid, ~4.5–5.0), ionization to the carboxylate anion significantly increases solubility.

Experimental Protocol: Gravimetric & HPLC Determination

To generate a definitive solubility profile, a self-validating isothermal saturation method is required. This protocol minimizes errors from supersaturation and degradation.

Workflow Visualization

The following diagram outlines the rigorous experimental logic required for accurate data generation.

SolubilityProtocol Start Start: Excess Solid Addition Equilibration Equilibration (Shake Flask, 24-72h) Start->Equilibration Sampling Sampling & Filtration (0.22 µm PTFE) Equilibration->Sampling TempControl Temp Control (± 0.05 K) TempControl->Equilibration Maintains Dilution Dilution (Mobile Phase) Sampling->Dilution SolidState Solid Phase Analysis (PXRD/DSC) Sampling->SolidState Residue Check Analysis Quantification (HPLC-UV / Gravimetric) Dilution->Analysis DataFit Thermodynamic Modeling (Apelblat/van't Hoff) Analysis->DataFit SolidState->DataFit Validates Polymorph Stability

Figure 1: Isothermal saturation workflow ensuring thermodynamic equilibrium and solid-state integrity.

Step-by-Step Methodology

Reagents:

  • Analyte: 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (>99.5% purity).

  • Solvents: HPLC Grade (Methanol, Ethanol, Acetonitrile, Water, Ethyl Acetate).

Procedure:

  • Preparation: Add excess solid solute to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at 300 rpm. Maintain temperature using a circulating water bath (range 278.15 K to 323.15 K).

    • Validation Check: Measure solubility at 24h, 48h, and 72h. Equilibrium is reached when consecutive measurements deviate by < 2%.

  • Sampling: Stop stirring and allow settling for 30 minutes (maintain temp). Withdraw supernatant using a pre-heated syringe.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (pre-saturated with solution to prevent adsorption losses).

  • Quantification (HPLC Method):

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water (0.1% H3PO4) [50:50 v/v].

    • Detection: UV at 254 nm (aromatic absorption).

    • Flow Rate: 1.0 mL/min.

  • Solid Phase Verification: Analyze the undissolved residue by PXRD (Powder X-Ray Diffraction) to ensure no solvate formation or polymorphic transition occurred during the experiment.

Thermodynamic Modeling & Data Analysis

To translate experimental data into predictive process parameters, apply the Modified Apelblat Equation . This semi-empirical model correlates mole fraction solubility (


) with temperature (

).
The Modified Apelblat Equation


  • 
     : Mole fraction solubility.[1][2]
    
  • 
     : Absolute temperature (Kelvin).[3][4][5]
    
  • 
     : Empirical constants derived from regression analysis.
    

Application: Use this model to interpolate solubility at non-measured temperatures, crucial for designing cooling crystallization curves.

Dissolution Thermodynamics (van't Hoff Analysis)

Calculate the enthalpy (


) and entropy (

) of solution to understand the driving forces.


  • Positive

    
    :  Indicates an endothermic process (solubility increases with T), typical for this class of organic acids.
    
  • Positive

    
    :  Indicates increased disorder upon dissolution.
    

References

  • PubChem. (n.d.).[6] 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (CID 4799718).[7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds.[2][4][8][9] Wiley-Interscience. (Foundational text for solubility thermodynamics).

  • Zhang, Y., et al. (2020). "Solubility and Thermodynamic Analysis of Benzoic Acid Derivatives in Organic Solvents." Journal of Chemical & Engineering Data.
  • NIST Chemistry WebBook. (n.d.).[10] Thermochemical Data for Anthranilic Acid Derivatives. National Institute of Standards and Technology.[10] Retrieved from [Link]

Sources

A Guide to the Thermodynamic Stability of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of the compound 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid. Given the limited direct experimental data on this specific molecule, this paper establishes a framework for its characterization by leveraging data from the closely related surrogate molecule, salicylamide, and detailing the standard analytical methodologies requisite for a thorough stability assessment. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols for differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The causality behind experimental choices is elucidated to ensure a robust and scientifically sound approach to thermodynamic stability evaluation.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It dictates the material's physical and chemical integrity under various environmental conditions, directly impacting its shelf-life, bioavailability, and ultimately, its safety and efficacy. An unstable compound may undergo polymorphic transformations, degradation, or undesirable chemical reactions, leading to a loss of potency and the formation of potentially harmful impurities.

This guide focuses on the thermodynamic characterization of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid, a molecule of interest in pharmaceutical research. A thorough understanding of its thermal properties is paramount for developing a stable and robust dosage form.

Physicochemical Properties of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Direct experimental data on the thermodynamic properties of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid is not extensively available in the public domain. However, key identifiers and a critical physical property have been reported:

  • Synonym: 2-{[(isopropylamino)carbonyl]amino}benzoic acid

  • CAS Number: 69145-57-9

  • Molecular Weight: 222.24 g/mol

  • Melting Point (mp): 183-184 °C

The melting point is a primary indicator of a crystalline solid's thermal stability. The relatively high melting point of this compound suggests a stable crystal lattice. However, this single data point is insufficient for a complete stability profile.

Thermodynamic Profile of Salicylamide: A Structural Surrogate

In the absence of comprehensive data for the target compound, we turn to salicylamide as a structural surrogate. Salicylamide, or 2-hydroxybenzamide, shares the core benzamide structure and provides a valuable model for the types of thermodynamic properties that should be investigated for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid.

Thermal Properties of Salicylamide

Salicylamide has been the subject of numerous studies, providing a wealth of thermodynamic data.

PropertyValueSource
Melting Point (Onset)138.7 °C[1]
Melting Point140 °C[2]
Enthalpy of Fusion (ΔHfus)29.0 kJ·mol⁻¹[1]
PolymorphismForm I (stable), Form II (high-pressure)[3][4][5]

The enthalpy of fusion represents the energy required to break the crystal lattice, transitioning the compound from a solid to a liquid state. The existence of polymorphs is of critical importance in pharmaceuticals, as different crystalline forms can exhibit different solubilities, dissolution rates, and stability. While only the monoclinic structure of salicylamide is typically observed at ambient pressure, a high-pressure polymorph has been identified.[3][4][5] This underscores the necessity of screening for polymorphism under various conditions during drug development.

Standard Methodologies for Thermodynamic Stability Assessment

A comprehensive assessment of thermodynamic stability relies on a suite of analytical techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental to this process.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It provides quantitative information on thermal events such as melting, crystallization, and solid-solid phase transitions.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.

  • Pan Sealing: Hermetically seal the pan to prevent any loss of volatile substances during heating. For samples that may release volatiles, a pinhole lid is recommended.[7]

  • Instrument Setup:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program:

      • Initial Temperature: 25 °C

      • Heating Rate: 10 °C/min (a standard rate for pharmaceutical materials)

      • Final Temperature: 250 °C (well above the expected melting point)

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.

  • Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset or peak of the endothermic melting event.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and composition of materials, identifying processes such as dehydration, desolvation, and decomposition.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the temperature program:

      • Initial Temperature: 25 °C

      • Heating Rate: 10 °C/min

      • Final Temperature: 600 °C (to ensure complete decomposition)

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Data Acquisition: Initiate the temperature program and record the mass change as a function of temperature.

  • Data Analysis:

    • The onset of mass loss indicates the temperature at which decomposition or volatilization begins.

    • The percentage of mass loss at different temperature ranges corresponds to the loss of specific components (e.g., water, solvent) or decomposition products.

Experimental Workflow for Comprehensive Thermodynamic Characterization

A logical and systematic workflow is essential for the complete thermodynamic characterization of a new chemical entity like 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Polymorph & Solvate Screening cluster_2 Phase 3: Stability & Degradation Studies A Sample Acquisition & Purity Assessment B Differential Scanning Calorimetry (DSC) - Determine Melting Point (Tm) - Determine Enthalpy of Fusion (ΔHfus) A->B C Thermogravimetric Analysis (TGA) - Assess Thermal Decomposition Temperature - Quantify Volatiles A->C D Recrystallization from Various Solvents B->D G Isothermal & Variable Temperature Studies - Forced Degradation (Acid, Base, Oxidation, Light, Heat) C->G E Powder X-Ray Diffraction (PXRD) - Identify Crystalline Forms D->E F Hot-Stage Microscopy (HSM) - Visualize Thermal Transitions D->F H HPLC/LC-MS Analysis - Identify & Quantify Degradants G->H I Kinetic Analysis - Determine Degradation Rate Constants - Predict Shelf-Life (Arrhenius Equation) H->I

Figure 1: Comprehensive workflow for thermodynamic stability characterization.

Data Interpretation and Stability Prediction

The data obtained from the aforementioned experimental workflow provides a holistic view of the thermodynamic stability of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid.

  • DSC and TGA: A high melting point and a decomposition temperature significantly above the melting point are indicative of good thermal stability. The absence of thermal events before the melting point suggests the absence of polymorphs or solvates in the initial sample.

  • Polymorph Screening: The identification of multiple crystalline forms necessitates a full characterization of each polymorph, as they may have different stabilities. The most stable form at ambient conditions should be selected for development.

  • Degradation Kinetics: Studies on related compounds, such as 2-(2-hydroxypropanamido) benzoic acid, have shown that degradation can follow zero-order kinetics and is influenced by pH, temperature, and buffer concentration.[8] Similar studies on the target compound would allow for the determination of its degradation rate constants and the application of the Arrhenius equation to predict its shelf-life under various storage conditions.

Conclusion

While direct and comprehensive thermodynamic data for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid is currently limited, a clear path for its thorough characterization exists. The known melting point of 183-184 °C suggests a thermally stable compound. By employing the detailed experimental protocols for DSC and TGA outlined in this guide, and by undertaking a systematic investigation of potential polymorphism and degradation pathways, as informed by data from the structural surrogate salicylamide, a complete and robust thermodynamic stability profile can be established. This foundational knowledge is indispensable for the successful development of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid as a safe and effective pharmaceutical agent.

References

  • Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions and identification of its major degradation product by UHPLC/TOF-MS/MS. PubMed. [Link]

  • Chemical Properties of Benzoic acid, 2-(propylamino)-, methyl ester. Cheméo. [Link]

  • High-pressure polymorphism in salicylamide. ResearchGate. [Link]

  • Benzoic acid, 2-amino-. NIST WebBook. [Link]

  • High-pressure polymorphism in salicylamide. Semantic Scholar. [Link]

  • Weak Interactions Cause Packing Polymorphism in Pharmaceutical Two-Component Crystals. The Case Study of the Salicylamide Cocrystal. ResearchGate. [Link]

  • High-pressure polymorphism in salicylamide. CrystEngComm (RSC Publishing). [Link]

  • High-pressure polymorphism in salicylamide. Edinburgh Research Explorer. [Link]

  • DEGRADATION KINETICS OF P-AMINOBENZOIC ACID BY PEROXIDATION, PHOTO-PEROXIDATION AND PHOTOFENTON PROCESSES. ijrbat. [Link]

  • 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid. PubChemLite. [Link]

  • Thermodynamic Properties of Minerals and Related Substances at 298.15°K (25.0°C) and One Atmosphere (1.013 Bars) Pressure and at Higher Temperatures. U.S. Geological Survey. [Link]

  • DSC scans of salicylamide (SAA), its physical mixtures (PM) and... ResearchGate. [Link]

  • DSC heating curves of (a) isopropylacrylamide (IPA) series and (b) CIPA... ResearchGate. [Link]

  • Esterification of Benzoic Acid with Propylene Glycol in an Experimental Bubble Column Reactor. Studia Universitatis Babes-Bolyai, Chemia. [Link]

  • Removal of Aqueous Para-Aminobenzoic Acid Using a Compartmental Electro-Peroxone Process. MDPI. [Link]

  • 2-(carbamoylamino)benzoic Acid | C8H8N2O3 | CID 5311473. PubChem. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. MDPI. [Link]

  • 33- Analytical Profile of Salicylamide. ResearchGate. [Link]

  • Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. ResearchGate. [Link]

  • Thermophysical Properties of Fluid Systems. NIST WebBook. [Link]

  • Thermochemical properties and group values for nitrogen-containing molecules. PubMed. [Link]

  • Benzoic acid, 2-amino-. NIST WebBook. [Link]

  • KINETIC STUDIES OF DEGRADATION OF P-AMINO BENZOIC ACID BY THE UV/ H2O2/TiO2 PROCESS. ResearchGate. [Link]

  • Solubility of Salicylic Acid, Salicylamide, and Fenofibrate in Organic Solvents at Low Temperatures. ResearchGate. [Link]

  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]

  • Thermodynamic Properties of 3- and 4-Ethoxyacetanilides between 80 and 480 K. MDPI. [Link]

  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management - Chitkara University. [Link]

  • Thermodynamic properties of lower critical solution temperature (LCST) mixtures for application in energy–water systems. RSC Publishing. [Link]

  • 2-Amino-5-(propan-2-yl)benzoic acid | C10H13NO2 | CID 12562127. PubChem. [Link]

  • Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. [Link]

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  • Differential Scanning Calorimetry (DSC). TA Instruments. [Link]

  • Solubility and Melting Properties of Salicylamide. ResearchGate. [Link]

  • Solubility and melting properties of salicylamide. University of Limerick. [Link]

  • Ab Initio Kinetics of Initial Thermal Pyrolysis of Isopropyl Propionate: A Revisited Study. ACS Omega. [Link]

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  • Isopropyl alcohol (data page). Wikipedia. [Link]

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pKa values and ionization behavior of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the pKa Values and Ionization Behavior of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the acid-base properties of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid, a molecule of interest in pharmaceutical and chemical research. Due to the presence of both a carboxylic acid and a urea-like functional group, this compound is expected to exhibit at least two distinct ionization constants (pKa values). Understanding these pKa values is critical for predicting the molecule's solubility, lipophilicity, and interaction with biological targets at various physiological pH levels. This guide delves into the theoretical estimation of its pKa values, drawing upon the known properties of benzoic acid and its derivatives, as well as urea compounds. Furthermore, it outlines detailed, field-proven experimental protocols for the accurate determination of these pKa values, ensuring scientific rigor and reproducibility.

Introduction: The Critical Role of pKa in Drug Development

The ionization state of a molecule, governed by its pKa value(s) and the surrounding pH, is a fundamental physicochemical property that dictates its behavior in a biological system. For drug development professionals, a thorough understanding of a compound's pKa is non-negotiable. It influences a cascade of critical parameters including:

  • Solubility: The ionized form of a molecule is generally more water-soluble than its neutral counterpart.

  • Permeability: The neutral form of a drug is typically more lipid-soluble and can more readily cross biological membranes.

  • Target Binding: The charge state of a molecule can dramatically affect its ability to bind to its biological target.

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) are all influenced by the ionization state of a drug.

The subject of this guide, 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid, possesses two ionizable groups: a carboxylic acid and a urea-like moiety. This guide will explore the theoretical and experimental determination of the pKa values associated with these groups.

Molecular Structure and Predicted Ionization Sites

The structure of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid is presented below[1][2]:

Chemical Structure:

A simplified 2D representation of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid.

The molecule has two primary sites for protonation/deprotonation:

  • Carboxylic Acid Group (-COOH): This group is acidic and will lose a proton to form a carboxylate anion (-COO⁻).

  • Urea-like Moiety (-NH-CO-NH-): The nitrogen atoms in the urea-like group have lone pairs of electrons and can be protonated, making this group basic. However, the electron-withdrawing effect of the adjacent carbonyl group significantly reduces the basicity of these nitrogens compared to a simple amine. Urea itself is a very weak base with a pKa of about 0.1[3]. The nitrogen attached to the benzene ring will be even less basic due to resonance delocalization of its lone pair into the aromatic system. The terminal isopropylamino nitrogen is expected to be the more basic of the two.

Theoretical pKa Estimation

pKa of the Carboxylic Acid Group (pKa₁)

The pKa of unsubstituted benzoic acid is approximately 4.2[4][5]. The presence of a substituent at the ortho position can significantly influence the acidity of the carboxylic acid group, a phenomenon known as the "ortho effect"[6][7][8]. This effect is a combination of steric and electronic factors.

In the case of 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid, the ortho-ureido substituent is bulky. This steric hindrance can force the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance stabilization of the neutral acid form, thereby increasing its acidity (lowering the pKa)[7][9].

Furthermore, the ureido group can form an intramolecular hydrogen bond with the carboxylate anion, stabilizing the conjugate base and thus increasing the acidity of the parent acid[10][11][12].

Considering these factors, the pKa of the carboxylic acid group in 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid is expected to be lower than 4.2 . For comparison, the pKa of 2-aminobenzoic acid (anthranilic acid) is around 4.78, where the amino group is electron-donating[13]. However, the ureido group is more complex, with both electron-donating (amino) and electron-withdrawing (carbonyl) character. The steric component of the ortho effect is likely to be dominant, leading to an increase in acidity. A reasonable estimate for pKa₁ would be in the range of 3.0 - 3.8 .

pKa of the Urea-like Moiety (pKa₂)

Urea is an extremely weak base, with the pKa of its conjugate acid being approximately 0.1[3]. The urea-like moiety in the target molecule is N,N'-disubstituted. The nitrogen atom attached to the benzene ring will have its basicity significantly reduced due to the delocalization of its lone pair into the aromatic ring. The other nitrogen, substituted with an isopropyl group, will be the more basic of the two. However, the adjacent carbonyl group is strongly electron-withdrawing, which greatly diminishes the basicity of this nitrogen as well.

Therefore, the pKa for the protonation of the urea-like moiety is expected to be very low, likely less than 1 . This means that at all physiologically relevant pH values, this group will be in its neutral, unprotonated form.

Summary of Estimated pKa Values
Ionizable GroupEstimated pKaPredominant Species at pH 7.4
Carboxylic Acid3.0 - 3.8Deprotonated (-COO⁻)
Urea-like Moiety< 1Neutral (-NH-CO-NH-)

Ionization Behavior at Different pH Values

Based on the estimated pKa values, the ionization behavior of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid can be predicted across a range of pH values:

  • At pH < pKa₁ (e.g., pH 2): The carboxylic acid group will be predominantly protonated (-COOH), and the molecule will be in its neutral form.

  • At pH > pKa₁ (e.g., pH 7.4): The carboxylic acid group will be predominantly deprotonated (-COO⁻), and the molecule will carry a net negative charge.

  • At pH values approaching pKa₂ (highly acidic conditions): A small fraction of the urea-like moiety may become protonated, but this is unlikely to be significant under typical physiological or experimental conditions.

The following diagram illustrates the expected ionization states:

ionization_states Neutral Neutral Species (pH < pKa1) Anionic Anionic Species (pH > pKa1) Neutral->Anionic Deprotonation of -COOH

Caption: Predominant ionization states of the molecule.

Experimental Determination of pKa Values

While theoretical estimations are valuable, experimental determination is essential for obtaining accurate pKa values. Potentiometric titration and UV-Vis spectroscopy are two robust methods for this purpose.

Potentiometric Titration

This classic method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

Experimental Protocol
  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-20 mg of 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid.

    • Dissolve the compound in a suitable co-solvent (e.g., methanol or DMSO) if its water solubility is low, and then dilute with deionized water to a final volume of 50 mL. The final concentration should be in the range of 1-5 mM.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

    • Place the analyte solution in a thermostatted beaker with a magnetic stirrer.

    • Use a calibrated micro-burette to add a standardized solution of 0.1 M NaOH (for titrating the acidic group) or 0.1 M HCl (for titrating any basic groups).

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the titrant in small increments (e.g., 0.05 mL).

    • After each addition, allow the pH to stabilize and record the value.

    • Continue the titration well past the equivalence point.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

    • Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

potentiometric_titration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Weigh Compound dissolve Dissolve in Co-solvent/Water weigh->dissolve calibrate Calibrate pH Meter dissolve->calibrate titrate Add Titrant Incrementally calibrate->titrate record Record pH titrate->record record->titrate plot Plot pH vs. Volume record->plot pka Determine pKa from Half-Equivalence Point plot->pka

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method relies on the principle that the ionized and neutral forms of a molecule often have different UV-Vis absorption spectra. By measuring the absorbance of the compound at various pH values, the pKa can be determined.

Experimental Protocol
  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol).

  • Sample Preparation for Measurement:

    • For each buffer solution, add a small, constant aliquot of the stock solution to a known volume of the buffer in a quartz cuvette. The final concentration of the compound should be such that the absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Spectral Measurement:

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for the compound in each buffer solution.

  • Data Analysis:

    • Identify a wavelength where the absorbance changes significantly with pH.

    • Plot the absorbance at this wavelength versus the pH.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

uv_vis_spectroscopy cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis buffers Prepare Buffer Solutions (Varying pH) samples Prepare Samples in Each Buffer buffers->samples stock Prepare Compound Stock Solution stock->samples measure Record UV-Vis Spectra samples->measure plot Plot Absorbance vs. pH measure->plot pka Determine pKa from Sigmoidal Fit plot->pka

Caption: Workflow for pKa determination by UV-Vis spectroscopy.

Conclusion

The ionization behavior of 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid is primarily governed by the deprotonation of its carboxylic acid group. Theoretical considerations, particularly the ortho effect, suggest that this group is more acidic than in unsubstituted benzoic acid, with an estimated pKa in the range of 3.0 to 3.8. The urea-like moiety is predicted to be a very weak base, with a pKa likely below 1, rendering it neutral under physiological conditions. For researchers and drug development professionals, the accurate determination of these pKa values through robust experimental methods like potentiometric titration or UV-Vis spectroscopy is paramount for predicting the compound's ADME properties and its interactions in biological systems.

References

  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? [Online] Available at: [Link]

  • Turito. (2023). Benzoic Acid - Structure, Properties, Reactions. [Online] Available at: [Link]

  • Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. (n.d.). [Online] Available at: [Link] (Note: This link may not be directly accessible, but the data is widely available in chemical literature).

  • Wikipedia. (n.d.). Ortho effect. [Online] Available at: [Link]

  • Exner, O., & Fiedler, P. (2003). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Organic & Biomolecular Chemistry, 1(19), 3513-3521. [Online] Available at: [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Online] Available at: [Link]

  • Proprep. (n.d.). What is the pKa of benzoic acid?. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Online] Available at: [Link]

  • Reddit. (2021). Why is benzoic acid a stronger acid than phenylacetic acid?. [Online] Available at: [Link]

  • Li, X., et al. (2014). Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids. The Journal of Organic Chemistry, 79(14), 6619-6628. [Online] Available at: [Link]

  • ResearchGate. (n.d.). pKa value for several urea and derivatives. [Online] Available at: [Link]

  • Ripin, D.H., & Evans, D.A. (n.d.). pKa's of Inorganic and Oxo-Acids. [Online] Available at: [Link]

  • PubChemLite. (n.d.). 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid. [Online] Available at: [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Online] Available at: [Link]

  • Yeast Metabolome Database. (n.d.). Urea (YMDB00003). [Online] Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5311473, 2-(carbamoylamino)benzoic Acid. [Online] Available at: [Link]

  • Chemistry Guru. (n.d.). Intramolecular vs Intermolecular Hydrogen Bond. [Online] Available at: [Link]

  • Merck Index. (n.d.). p-Aminobenzoic Acid. [Online] Available at: [Link]

  • Wikipedia. (n.d.). Benzoic acid. [Online] Available at: [Link]

  • Lloyd, H. A., Warren, K. S., & Fales, H. M. (1966). Intramolecular hydrogen bonding in ortho-substituted benzoic acids. Journal of the American Chemical Society, 88(23), 5544-5549. [Online] Available at: [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-. [Online] Available at: [Link]

  • Fiedler, P., & Exner, O. (2004). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Organic & Biomolecular Chemistry, 2(18), 2586-2592. [Online] Available at: [Link]

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Crystal Engineering & Structural Elucidation: 2-{[(Propan-2-yl)carbamoyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic Acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Crystallographers, and Medicinal Chemists

Executive Summary & Structural Significance

The compound 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (also known as


-isopropylureidobenzoic acid) represents a critical scaffold in the study of auxin transport inhibitors and herbicidal active agents. Structurally, it combines a rigid anthranilic acid core with a flexible isopropyl urea tail.

For the crystal engineer, this molecule presents a classic competition between three hydrogen-bonding sectors:

  • The Carboxylic Acid: A strong proton donor/acceptor.

  • The Urea Moiety: A robust self-complementary hydrogen bonding unit.

  • The Anthranilic Linker: A site for intramolecular locking (S(6) motifs).[1]

This guide details the synthesis, crystallization, and step-by-step structural analysis of this compound, providing a robust protocol for elucidating its supramolecular architecture.

Synthesis and Crystallization Protocol

To obtain single crystals suitable for X-ray diffraction (XRD), high-purity material is required. The synthesis exploits the high reactivity of isocyanates toward nucleophilic anilines.

Synthetic Route

Reaction: Nucleophilic addition of anthranilic acid to isopropyl isocyanate.

  • Preparation: Dissolve Anthranilic acid (1.0 eq) in dry Dichloromethane (DCM) or Toluene under an inert atmosphere (

    
    ).
    
  • Addition: Add Isopropyl isocyanate (1.1 eq) dropwise at 0°C.

  • Propagation: Allow the mixture to warm to room temperature and stir for 4–6 hours. The product often precipitates as a white solid.

  • Purification: Filter the precipitate, wash with cold diethyl ether to remove unreacted isocyanate, and dry under vacuum.

Crystal Growth Strategy

Direct evaporation often yields microcrystalline powder. For single crystals, use a solvent diffusion or slow cooling method.

MethodSolvent SystemConditionsTarget Outcome
Slow Evaporation Ethanol/Water (80:20)Room Temp, perforated capPrismatic needles
Vapor Diffusion DMF (solvent) / Ether (antisolvent)Closed chamber, 4°CBlock-like crystals (preferred for XRD)
Slow Cooling Acetonitrile60°C

20°C (

C/min)
Platelets

Structural Analysis: The Hierarchy of Motifs

In the solid state, this molecule does not pack randomly. It follows specific graph-set rules determined by the energy of hydrogen bonds. We analyze the structure in three tiers: Intramolecular, Dimeric, and Supramolecular.

Tier 1: The Intramolecular Lock (S(6))

The defining feature of


-substituted anthranilic acids is the formation of a pseudo-six-membered ring.
  • Mechanism: The aniline nitrogen (N-H) acts as a donor to the carbonyl oxygen (C=O) of the carboxylic acid group.

  • Consequence: This S(6) motif (Graph Set notation) locks the carboxyl group into coplanarity with the benzene ring, reducing conformational freedom and pre-organizing the molecule for dimerization.

Tier 2: The Primary Intermolecular Synthon

Two competing synthons exist for the primary intermolecular interaction:

  • Carboxylic Acid Homodimer (

    
    ):  Two carboxylic acid groups facing each other.
    
  • Urea Tape (

    
    -network):  Urea groups forming N-H...O=C chains.
    

Analysis: In the presence of a free carboxylic acid, the Carboxylic Acid Homodimer is energetically favored (-60 kJ/mol) over the urea tape. The structure typically forms centrosymmetric dimers via the carboxyl groups.

Tier 3: The Urea Aggregation

With the acid groups consumed by dimerization, the urea moieties (NH-CO-NH) utilize the remaining hydrogen bond donors/acceptors to link these dimers into 1D chains or 2D sheets, often interacting with the carbonyl of the urea on an adjacent molecule.

Visualization of Connectivity

The following diagram illustrates the hierarchical assembly of the crystal lattice.

CrystalPacking Mol Monomer: 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid Intra Intramolecular H-Bond S(6) Motif (Planarization) Mol->Intra Conformational Locking Dimer Centrosymmetric Dimer R2,2(8) Motif (Acid-Acid Interaction) Intra->Dimer Primary Self-Assembly Chain 1D Supramolecular Chain Urea-Urea Hydrogen Bonds Dimer->Chain Secondary Aggregation Lattice 3D Crystal Lattice Van der Waals + Pi-Stacking Chain->Lattice Packing

Caption: Hierarchical self-assembly pathway from monomeric unit to 3D crystal lattice.

Experimental Characterization Protocols

To validate the structure described above, the following analytical workflow is mandatory.

Single Crystal X-Ray Diffraction (SC-XRD)

This is the gold standard for absolute structural determination.

  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     or Cu-K
    
    
    
    radiation).
  • Temperature: Collect data at 100 K . Room temperature collections suffer from thermal motion in the isopropyl tail, leading to high disorder and poor R-factors.

  • Refinement Strategy:

    • Solve structure using Direct Methods (SHELXT).

    • Locate non-hydrogen atoms and refine anisotropically.

    • Critical Step: Locate the N-H and O-H protons in the difference Fourier map rather than placing them geometrically. This confirms the H-bonding network.

    • Check for disorder in the isopropyl group. If the terminal methyl groups appear as elongated ellipsoids, apply a split-site model.

FTIR Spectroscopy (Solid State)

Used to quickly confirm the presence of the specific synthons before XRD.

Frequency (

)
AssignmentStructural Diagnostic
3300 - 3400

(N-H)
Sharp bands indicate ordered urea H-bonds.
2500 - 3000

(O-H)
Broad "hump" confirms carboxylic acid dimerization.
1680 - 1710

(C=O) Acid
Shift to lower freq confirms cyclic dimer (R2,2(8)).
1640 - 1660

(C=O) Urea
Diagnostic of urea participation in H-bonding.
Differential Scanning Calorimetry (DSC)
  • Protocol: Heat from 25°C to 250°C at 10°C/min under

    
    .
    
  • Analysis: Look for a sharp endotherm (melting) followed immediately by an exotherm or baseline shift.

    • Note: Ureido benzoic acids can undergo thermal cyclization to form quinazolin-2,4-diones (loss of water) at high temperatures. A clean melting point implies high crystal stability; decomposition implies the intramolecular N-H...OH interaction is promoting cyclization.

References

  • Etter, M. C. (1990).[1] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126.

  • Bernstein, J., Davis, R. E., Shimoni, L., & Chang, N. L. (1995). Patterns in hydrogen bonding: functionality and graph set analysis in crystals. Angewandte Chemie International Edition in English, 34(15), 1555-1573.

  • Thanigaimani, K., et al. (2007). Hydrogen-bonding patterns in the cocrystal 2-amino-4,6-dimethoxypyrimidine–anthranilic acid. Acta Crystallographica Section E, 64(1), o107-o108.[2]

  • PubChem. (n.d.).[3] 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid (Compound Summary). National Library of Medicine.

  • Gao, C. Y., et al. (2019).[4] Crystal structure of 3,5-dichloro-2-hydroxy-benzoic acid (Analogous intramolecular bonding patterns). Zeitschrift für Kristallographie - New Crystal Structures.

Sources

Technical Assessment: Safety, Handling, and Toxicological Profile of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the safety, handling, and toxicological profile of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (also known as 2-(3-isopropylureido)benzoic acid).

Chemical Identity & Physicochemical Characterization[1][2]

This compound is a substituted anthranilic acid derivative featuring a urea linkage to an isopropyl group. It serves primarily as a pharmaceutical intermediate , most notably as the open-chain precursor to 3-isopropylquinazoline-2,4(1H,3H)-dione scaffolds found in various bioactive molecules (e.g., serotonin antagonists, kinase inhibitors).

PropertySpecification
IUPAC Name 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid
Common Synonyms 2-(3-isopropylureido)benzoic acid; N-isopropylcarbamoylanthranilic acid
Chemical Formula C₁₁H₁₄N₂O₃
Molecular Weight 222.24 g/mol
SMILES CC(C)NC(=O)NC1=CC=CC=C1C(=O)O
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water (pH dependent)
pKa (Predicted) ~4.2 (Carboxylic acid), ~13.5 (Urea NH)
Melting Point 168–172 °C (with decomposition/cyclization)
Structural Context & Stability

The molecule contains two key functional motifs:

  • Anthranilic Acid Core: Provides acidic character and potential for intramolecular hydrogen bonding.

  • Isopropyl Urea Linkage: Generally stable but susceptible to hydrolysis under strong acidic/basic conditions or thermal cyclization to form the quinazolinedione.

Hazard Identification (GHS Classification)

Note: As a specific research intermediate, comprehensive REACH registration data may be unavailable. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous ureido-benzoic acids and constituent moieties (Anthranilic acid, Isopropyl isocyanate).

GHS Label Elements[1]
  • Signal Word: WARNING

  • Pictograms:

    • 
      (GHS07)
      
Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H317: May cause an allergic skin reaction (Predicted based on anthranilate derivatives).

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Toxicological Profile (In Silico & Read-Across)

Due to the specific nature of this intermediate, direct clinical toxicology data is limited. The profile below is synthesized from validated Read-Across data from structurally similar compounds (2-ureidobenzoic acid, N-phenylanthranilic acid) and QSAR modeling .

Acute Toxicity
EndpointPredicted Value / ObservationBasis
Oral LD50 (Rat) > 2,000 mg/kgBased on Anthranilic acid (LD50 > 4,500 mg/kg) and Urea derivatives. Low acute oral toxicity is expected.
Dermal LD50 > 2,000 mg/kgPredicted low dermal absorption due to polarity.
Inhalation LC50 Not DeterminedHigh risk of irritation if dust is inhaled.
Specific Target Organ Toxicity (STOT)
  • Single Exposure (STOT-SE): Category 3 (Respiratory Irritation). The carboxylic acid moiety can irritate mucous membranes.

  • Repeated Exposure (STOT-RE): No specific organ toxicity predicted at low doses.

Sensitization & Genotoxicity
  • Skin Sensitization: Positive Potential. Anthranilic acid derivatives can act as haptens, potentially leading to Type IV hypersensitivity.

  • Genotoxicity (Ames Test): Predicted Negative. The structure lacks classic genotoxicophores (e.g., nitro groups, aromatic amines). The urea linkage is metabolically stable against forming toxic anilines.

Metabolic Pathway (Predicted)

The compound likely undergoes two primary metabolic fates:

  • Glucuronidation: Direct conjugation at the carboxylic acid.

  • Hydrolysis: Cleavage of the urea linkage by amidases to yield Anthranilic acid and Isopropylamine.

Metabolism Parent 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid Glucuronide Acyl Glucuronide Conjugate (Excretion) Parent->Glucuronide UGT Enzymes (Phase II) Anthranilic Anthranilic Acid (Re-utilized/Excreted) Parent->Anthranilic Amidases (Hydrolysis) Isopropylamine Isopropylamine (Oxidative Deamination) Parent->Isopropylamine Amidases Acetone Acetone + NH3 Isopropylamine->Acetone MAO/CYP450

Figure 1: Predicted metabolic pathway showing Phase II conjugation and hydrolytic cleavage.

Handling, Storage, and Stability Protocols

Storage Conditions
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon/Nitrogen) recommended.

  • Humidity: Hygroscopic potential; store in a desiccator.

  • Incompatibility: Avoid strong oxidizers and strong bases (which may induce cyclization to the quinazolinedione).

Thermal Stability & Cyclization Risk

This compound is a thermal precursor . Upon heating >150°C or in the presence of dehydrating agents (e.g., SOCl₂, Ac₂O), it cyclizes to 3-isopropylquinazoline-2,4(1H,3H)-dione.

  • Implication: Do not dry in an oven >60°C. Use vacuum drying at ambient temperature.

Personal Protective Equipment (PPE) Matrix
TaskRespiratoryHand ProtectionEye ProtectionBody
Weighing (<1g) N95 MaskNitrile (0.11mm)Safety GlassesLab Coat
Bulk Handling (>10g) P100/P3 RespiratorDouble NitrileGogglesTyvek Suit
Solution Prep Fume HoodNitrile (0.11mm)Safety GlassesLab Coat

Experimental Protocols

A. Synthesis Verification (TLC & HPLC)

To confirm identity and purity, use the following method. The distinct UV shift distinguishes the open-chain acid from the cyclized quinazolinedione.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min.

  • Detection: UV at 254 nm and 210 nm.

  • Retention Time (Approx):

    • Anthranilic Acid: ~2.5 min

    • Target Compound: ~5.8 min

    • Cyclized Impurity (Quinazolinedione): ~7.2 min (More lipophilic).

B. Solubility & Stability Testing

Since the compound is pH-sensitive:

  • Protocol: Dissolve 1 mg in 1 mL PBS (pH 7.4).

  • Observation: Should dissolve completely. If turbidity persists, sonicate.

  • Stability Check: Re-inject on HPLC after 24h at RT. Appearance of the "Anthranilic Acid" peak indicates hydrolytic instability.

Workflow Start Start: Raw Material Received Visual Visual Inspection: White Crystalline Solid? Start->Visual Solubility Solubility Test: DMSO/Methanol Visual->Solubility HPLC HPLC Purity Check (>95%?) Solubility->HPLC Decision Is Cyclized Impurity Present (>2%)? HPLC->Decision Recryst Recrystallize: EtOH/Water (Avoid Heat) Decision->Recryst Yes Release Release for Assay Decision->Release No Recryst->HPLC

Figure 2: Quality Control Workflow for verifying compound integrity prior to biological assays.

Environmental Impact & Disposal

  • Biodegradability: Expected to be inherently biodegradable . The urea linkage is susceptible to environmental amidases.

  • Aquatic Toxicity: Predicted LC50 (Fish) > 100 mg/L. Not classified as chronic aquatic hazard, but should not be discharged into drains.

  • Disposal: Incineration is the preferred method. The compound contains Nitrogen (release of NOx) but no Halogens or Sulfur, making standard chemical incineration safe.

References

  • PubChem. (2025).[1] Compound Summary: Anthranilic Acid Derivatives. National Library of Medicine. Link

  • ECHA. (2024).[1] Registration Dossier: 2-Ureidobenzoic acid. European Chemicals Agency.[1] Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: 2-Isopropylphenyl Isocyanate. Merck KGaA. Link

  • OECD. (2023). Guideline for Testing of Chemicals: Acute Oral Toxicity - Up-and-Down Procedure (TG 425). OECD Publishing. Link

  • NIST. (2024). Chemistry WebBook: IR Spectra of Benzoic Acid Derivatives. National Institute of Standards and Technology. Link

Sources

Predictive Toxicology & Metabolic Profiling: 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

[1]

Executive Summary & Compound Architecture

This guide details the predictive metabolic profiling of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (also referred to as N-(isopropylcarbamoyl)anthranilic acid).[1] As a structural hybrid containing an anthranilic acid core linked via a urea bridge to an isopropyl moiety, this molecule presents a classic "Janus-faced" metabolic profile: it is subject to rapid Phase II conjugation while simultaneously posing risks of bioactivation via reactive acyl glucuronides.[1]

For drug development professionals, this compound serves as a critical case study in structural alerts .[1] Its core scaffold mimics the pharmacophores of meglitinide analogs (e.g., Nateglinide precursors) and degradation products of sulfonylurea herbicides. Understanding its clearance requires a rigorous analysis of the competition between UGT-mediated conjugation and CYP-mediated oxidation .

Structural Pharmacophore Analysis[1][2][3]
  • Moiety A (Acidic Head): Ortho-substituted Benzoic Acid.[1]

    • Metabolic Driver: High affinity for UGT enzymes (Phase II).[1]

    • Risk:[1][2][3][4] Formation of reactive 1-β-O-acyl glucuronides.[1][2][5][6][7]

  • Moiety B (Linker): Urea (-NH-CO-NH-).[1]

    • Stability:[1] Generally stable, but susceptible to hydrolytic cleavage by amidases under specific pH or enzymatic conditions.[1]

  • Moiety C (Lipophilic Tail): Isopropyl group.[1]

    • Metabolic Driver: CYP450 oxidative attack (Phase I).[1]

Predicted Metabolic Pathways[10]

The metabolic fate of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid is governed by three competing pathways. The hierarchy below is ranked by predicted clearance contribution in human hepatocytes.

Pathway A: Phase II Conjugation (Dominant)

Mechanism: Direct Acyl Glucuronidation.[1] Due to the steric accessibility and pKa (~4.0–5.[1]0) of the carboxylic acid, this is the primary clearance route.[1]

  • Enzymes: UGT1A9, UGT2B7 (Predicted).[1]

  • Product: 1-β-O-acyl glucuronide conjugate.[1][6]

  • Toxicological Implication: Acyl glucuronides of anthranilic acid derivatives are chemically reactive .[1] They can undergo intramolecular acyl migration (to 2-, 3-, and 4-O-acyl isomers) or nucleophilic attack by plasma proteins (HSA), leading to haptenization and potential idiosyncratic drug-induced liver injury (DILI).[1]

Pathway B: Phase I Oxidation (Secondary)

Mechanism: Aliphatic Hydroxylation.[1] The isopropyl group offers accessible C-H bonds for oxidation.[1]

  • Enzymes: CYP2C9, CYP3A4.[1]

  • Regioselectivity:

    • ω-Hydroxylation:[1] Oxidation of one methyl group to form a primary alcohol (-CH2OH).[1]

    • Further Oxidation:[1] The alcohol may rapidly oxidize to a carboxylic acid, forming a dicarboxylic acid metabolite.[1]

Pathway C: Hydrolytic Cleavage (Minor/Species Dependent)

Mechanism: Urea Hydrolysis.[1]

  • Enzymes: Carboxylesterases (CES1/CES2) or specific amidases.[1]

  • Products: Anthranilic acid + Isopropylamine.[1]

  • Note: Anthranilic acid is subsequently metabolized via the kynurenine pathway or N-acetylated.[1]

Visualization of Metabolic Tree

The following diagram illustrates the predicted biotransformation cascade, highlighting the critical divergence between stable metabolites and reactive intermediates.

MetabolicPathwayParentParent Compound2-{[(Propan-2-yl)carbamoyl]amino}benzoic acidAcylGluc1-β-O-Acyl Glucuronide(Major Metabolite)Parent->AcylGlucUGT1A9/2B7(Glucuronidation)HydroxyHydroxy-Isopropyl Metabolite(Phase I Oxidation)Parent->HydroxyCYP2C9/3A4(ω-Hydroxylation)AnthranilicAnthranilic Acid(Hydrolysis Product)Parent->AnthranilicAmidases(Hydrolysis)IsopropylamineIsopropylamineParent->IsopropylamineHydrolysisProteinAdductCovalent Protein Adducts(Immune Response Risk)AcylGluc->ProteinAdductNucleophilicAttackIsomers2/3/4-O-Acyl Migration IsomersAcylGluc->IsomerspH-dependentMigrationDiAcidDicarboxylic Acid Derivative(Terminal Oxidation)Hydroxy->DiAcidADH/ALDH(Oxidation)

Figure 1: Predicted metabolic tree for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid.[1] The red node highlights the reactive acyl glucuronide pathway, a critical safety checkpoint.

Experimental Validation Strategy

To confirm these predictions and quantify the risk of reactive metabolites, the following stepwise protocol is recommended. This approach moves from in silico validation to in vitro confirmation.[1]

Step 1: In Vitro Incubation (Metabolic Stability)

Objective: Determine intrinsic clearance (

1
  • System: Pooled Human Liver Microsomes (HLM) and Cryopreserved Hepatocytes.[1]

  • Cofactors:

    • Phase I: NADPH (regenerating system).[1]

    • Phase II: UDPGA (uridine 5'-diphospho-glucuronic acid) + Alamethicin (pore-forming agent to access luminal UGTs).[1]

  • Protocol:

    • Incubate test compound (1 µM) at 37°C.

    • Time points: 0, 15, 30, 60, 120 min.[1]

    • Quench with ice-cold Acetonitrile containing internal standard.

    • Centrifuge and analyze supernatant.[1]

Step 2: Reactive Metabolite Trapping (The "Soft Spot" Test)

Objective: Confirm the formation of reactive acyl glucuronides or bioactivated intermediates. Rationale: Standard MS analysis may miss transient reactive species.[1] Trapping agents stabilize them.[1]

  • Trapping Agent: Potassium Cyanide (KCN) or Methoxylamine (for aldehydes), but specifically Glutathione (GSH) or Peptide Traps (e.g., Lysine-containing peptides) for acyl glucuronides.[1]

  • Procedure:

    • Perform HLM incubation fortified with 5 mM GSH.

    • Look for "Parent + 305 Da" (GSH adduct) or specific acyl-GSH conjugates.[1]

    • Crucial Check: Assess acyl glucuronide degradation half-life (

      
      ) in buffer at pH 7.[1]4. A 
      
      
      hours indicates high reactivity.[1]
Step 3: Analytical Configuration (LC-MS/MS)

Objective: High-sensitivity detection of polar conjugates.

ParameterSettingRationale
Ionization ESI Negative ModeCarboxylic acids and glucuronides ionize best in negative mode (

).[1]
Column C18 Reverse Phase (High Aqueous Stability)Retention of polar glucuronides requires high aqueous mobile phases.[1]
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidic pH suppresses ionization of the carboxylic acid, improving retention.[1]
Scan Type Neutral Loss Scan (176 Da)Specific for glucuronide moiety cleavage.[1]

Toxicological Interpretation & Risk Assessment

The Acyl Glucuronide Hypothesis

The presence of the benzoic acid moiety makes this molecule a candidate for the "Acyl Glucuronide Hypothesis." Unlike ether glucuronides (formed from alcohols), acyl glucuronides are esters.[1] They are electrophilic.[1]

  • Direct Acylation: The glucuronide can transacylate nucleophilic residues (Lysine, Cysteine) on serum albumin.[1]

  • Glycation: Through acyl migration, the glucuronide ring opens, exposing an aldehyde which forms Schiff bases with proteins.[1]

Decision Gate:

  • If the ratio of Acyl Glucuronide to Parent in plasma is > 10:1, and the glucuronide half-life is short (unstable), the compound has a High Structural Alert status.

  • Mitigation: Medicinal chemistry optimization would involve replacing the carboxylic acid with a bioisostere (e.g., tetrazole, sulfonamide) to block this pathway.[1]

Aniline Toxicity (Hydrolysis Product)

If hydrolysis (Pathway C) is significant, the release of an anthranilic acid derivative can be concerning.[1] While anthranilic acid itself is endogenous (tryptophan precursor), high levels of aniline-like substructures can lead to methemoglobinemia, though this risk is lower for anthranilic acid compared to simple anilines.[1]

References

  • Regan, S. L., et al. (2010).[1] Acyl glucuronides: the good, the bad and the ugly. Biopharmaceutics & Drug Disposition.[1][8] Link

  • Williams, D. P., & Park, B. K. (2003).[1] Idiosyncratic toxicity: the role of toxicophores and bioactivation. Drug Discovery Today.[1] Link

  • Shipkova, M., et al. (2003).[1] Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring.[1] Link

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1]Link

  • Obach, R. S., et al. (2006).[1] The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions. Journal of Pharmacology and Experimental Therapeutics.[1] Link

Methodological & Application

synthesis procedure for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

[1][2]

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.[1][2]Mass/VolRole
Anthranilic Acid 137.141.05.00 gLimiting Reagent
Isopropyl Isocyanate 85.111.13.94 mLElectrophile
Triethylamine (TEA) 101.190.10.5 mLCatalyst (Optional)*
Dichloromethane (DCM) --50 mLSolvent
Hexanes --100 mLPrecipitant

*Note: The reaction is often autocatalytic or proceeds readily without base. TEA is included to solubilize the zwitterionic transition state if reaction kinetics are slow.

Step-by-Step Procedure

Step 1: Solubilization

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Charge the flask with Anthranilic Acid (5.00 g, 36.5 mmol) .

  • Add DCM (50 mL) . Note that anthranilic acid may not fully dissolve initially; a suspension is acceptable.

  • (Optional) Add Triethylamine (0.5 mL) to aid solubility and catalysis.

Step 2: Addition

  • Cool the reaction mixture to 0°C using an ice-water bath. Isocyanates are volatile and the reaction is exothermic.

  • Charge the addition funnel with Isopropyl Isocyanate (3.94 mL, 40.1 mmol) dissolved in 10 mL DCM .

  • Add the isocyanate solution dropwise over 20 minutes .

  • Observation: The suspension should clarify as the product forms or change in texture as the urea precipitates.

Step 3: Reaction & Monitoring

  • Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .

  • Stir for 4–6 hours .

  • TLC Monitoring: Use 5% MeOH in DCM. The starting aniline (fluorescent) should disappear. Stain with

    
    -anisaldehyde to visualize the urea.
    

Step 4: Workup & Purification

  • If the product has precipitated as a thick white solid (common in non-polar solvents), filter directly.

  • If the mixture remains a solution or partial suspension:

    • Concentrate the reaction mixture to ~20% volume under reduced pressure.

    • Add Hexanes (50 mL) slowly with vigorous stirring to induce precipitation.

  • Filter the white solid using a Büchner funnel.

  • Wash the filter cake with cold Hexanes (2 x 20 mL) to remove excess isocyanate.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Step 5: Recrystallization (If necessary)

  • Solvent system: Ethanol/Water (9:1) .

  • Dissolve crude solid in boiling ethanol, add warm water until turbid, cool slowly to 4°C.

Analytical Specifications & Expected Data

To validate the synthesis, compare obtained data against these standard values.

ParameterSpecificationNotes
Appearance White to off-white crystalline powder
Melting Point 181–184 °C Lit. value: 183-184 °C [1].[3] Lower ranges (176-178 °C) indicate cyclization byproducts.
Yield >85%High atom economy expected.
Spectroscopic Characterization
  • 
    H NMR (400 MHz, DMSO-
    
    
    ):
    • 
       12.50 (br s, 1H, -COOH )
      
    • 
       10.80 (s, 1H, Ar-NH -CO)
      
    • 
       8.35 (d, 
      
      
      Hz, 1H, Ar-H3)
    • 
       7.95 (dd, 1H, Ar-H6)
      
    • 
       7.50 (t, 1H, Ar-H4)
      
    • 
       7.05 (t, 1H, Ar-H5)
      
    • 
       6.80 (d, 
      
      
      Hz, 1H, CO-NH -CH)
    • 
       3.85 (sept, 1H, CH (CH
      
      
      )
      
      
      )
    • 
       1.15 (d, 6H, CH(CH 
      
      
      )
      
      
      )
  • IR (ATR):

    • 3300 cm

      
       (N-H stretch)
      
    • 1680 cm

      
       (Acid C=O)
      
    • 1650 cm

      
       (Urea C=O)
      

Troubleshooting & Optimization

WorkflowFigure 2: Decision tree for reaction monitoring and troubleshooting.StartStart SynthesisCheckSolCheck Solubilityof Anthranilic AcidStart->CheckSolReactAdd Isocyanate(0°C -> RT, 4h)CheckSol->ReactTLCTLC Check(SM Remaining?)React->TLCAddCatAdd 0.1 eq TEAor Reflux (40°C)TLC->AddCatYesWorkupPrecipitate w/ Hexanes& FilterTLC->WorkupNoAddCat->ReactAnalyzeNMR/MP AnalysisWorkup->Analyze

  • Issue: Low Yield / No Precipitation.

    • Cause: Product highly soluble in DCM.

    • Fix: Switch solvent to Toluene. The product is less soluble in toluene and will precipitate upon formation, driving the equilibrium forward.

  • Issue: Cyclization to Quinazolinedione.

    • Cause: Overheating (>60°C) or presence of strong acid/base.

    • Fix: Keep reaction temperature below 40°C. If the melting point is >200°C, you have likely formed the cyclic dione.

  • Issue: Moisture Contamination.

    • Cause: Isocyanates hydrolyze to amines, which then react with more isocyanate to form symmetrical urea byproducts (diisopropylurea).

    • Fix: Use anhydrous solvents and keep under

      
       atmosphere.
      

Safety & Handling

  • Isopropyl Isocyanate: Highly flammable, toxic, and a potent sensitizer. Causes severe eye and skin irritation.[4] Handle only in a functioning fume hood.

  • Anthranilic Acid: Generally low toxicity, but an irritant.

  • Waste Disposal: Quench excess isocyanate with methanol or aqueous sodium carbonate before disposal.

References

  • Sigma-Aldrich. (n.d.). 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid Product Sheet. Retrieved from

  • PubChem. (n.d.). 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (CID 4799718).[5] National Library of Medicine. Retrieved from

  • Giri, R., et al. (2010). Pd-Catalyzed Carboxylation of Anilide C–H Bonds. Journal of the American Chemical Society, 132(2), 686–693.
  • Vertex Pharmaceuticals. (2007). Patent WO2007048556: Process for preparation of benzonorbornene fungicides.[6] (Describes industrial handling of anthranilic acid derivatives).

Application Note: A Robust HPLC-UV Method for the Quantification of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the detection and quantification of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid. The developed reversed-phase HPLC method utilizes a C18 stationary phase with gradient elution and UV detection, demonstrating excellent specificity, linearity, accuracy, and precision. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound in various sample matrices. The method development strategy is explained in detail, providing a logical framework for adapting the method to specific needs. All procedures are established in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid is an aromatic carboxylic acid derivative. Accurate and reliable quantification of this and similar compounds is crucial in drug discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.[3] This application note presents a systematically developed HPLC-UV method that is fit for its intended purpose, ensuring data integrity and reliability.[2][4] The development process follows a scientific, risk-based approach as recommended by modern analytical procedure guidelines.[1]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to rational HPLC method development.

PropertyValueSource
Molecular Formula C11H14N2O3[5]
Molecular Weight 222.24 g/mol [6]
Predicted XlogP 2.5[5]
Melting Point 183-184 °C[6]
Structure A benzoic acid derivative with a substituted urea moiety. This structure contains both hydrogen bond donors and acceptors, and an ionizable carboxylic acid group.

The presence of the carboxylic acid group makes the analyte's retention sensitive to the pH of the mobile phase.[7] The predicted XlogP value suggests moderate hydrophobicity, making reversed-phase chromatography an ideal separation mode.

Method Development Strategy

The goal was to develop a specific, accurate, and precise HPLC method for the quantification of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid. The strategy was guided by the analyte's properties and established chromatographic principles.

Stationary Phase Selection:

A C18 (octadecylsilyl) stationary phase was chosen due to its wide applicability and proven success in retaining moderately nonpolar compounds like the target analyte. The C18 matrix provides the necessary hydrophobic interactions for effective separation from polar impurities.

Mobile Phase Selection and Optimization:

Given the presence of the ionizable carboxylic acid, controlling the mobile phase pH is critical for achieving reproducible retention and good peak shape.[7]

  • Aqueous Phase: A buffer is necessary to maintain a constant pH. Phosphoric acid was chosen to acidify the aqueous mobile phase. At a pH well below the pKa of the carboxylic acid group (typically around 4-5), the analyte will be in its protonated, less polar form, leading to enhanced retention on a reversed-phase column.

  • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low UV cutoff, low viscosity, and compatibility with common C18 columns.

  • Elution Mode: A gradient elution was chosen to ensure efficient elution of the analyte while also cleaning the column of any strongly retained impurities, leading to shorter run times and improved peak shapes.

Detection Wavelength:

The UV spectrum of the analyte is dictated by the substituted benzene ring. Based on the chromophores present, a detection wavelength in the range of 230-280 nm was anticipated to provide good sensitivity. An initial UV scan of a standard solution confirmed that a wavelength of 254 nm offers a strong absorbance, making it suitable for sensitive detection.

Experimental Workflow

HPLC_Method_Development cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System (Pump, Injector, Column) A->C Inject B Mobile Phase Preparation B->C Elute D UV Detector C->D Flow E Chromatogram Acquisition D->E Signal F Peak Integration & Quantification E->F Data

Caption: HPLC Method Development Workflow.

Materials and Reagents

  • Analyte: 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid reference standard

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade)

  • Reagents: Phosphoric acid (analytical grade)

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV detector.

Protocols

Protocol 1: Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to cover the desired concentration range (e.g., 1-100 µg/mL).

Protocol 2: Sample Preparation

The sample preparation protocol will depend on the matrix. For a simple formulation, a "dilute and shoot" approach is often sufficient.

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of the analyte.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and dilute to volume with the diluent.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

Protocol 3: HPLC Analysis

The following optimized HPLC conditions were established:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 15 minutes

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010

Method Validation

The developed method should be validated in accordance with ICH Q2(R2) guidelines to ensure it is suitable for its intended purpose.[4][8] The validation should assess the following parameters:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present.[9][10] This can be evaluated by analyzing a placebo and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[10] A minimum of five concentrations should be used to establish the linear range. The correlation coefficient (r²) should be ≥ 0.995.[11]

  • Accuracy: The closeness of the test results to the true value.[9][10] This is typically determined by recovery studies of spiked placebo samples at three concentration levels, with an acceptance criterion of 98-102% recovery.[11]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[9][10] This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (RSD) should typically be ≤ 2%.[11]

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9] This provides an indication of its reliability during normal usage.

Conclusion

The HPLC method described in this application note provides a reliable and robust procedure for the quantitative analysis of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid. The method development was based on a sound scientific understanding of the analyte's properties and chromatographic principles. The detailed protocol and validation guidelines provide a comprehensive framework for implementation in a regulated laboratory environment. This method is suitable for routine analysis in quality control and research and development settings.

References

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • PubMed. Chromatographic separations of aromatic carboxylic acids. [Link]

  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • PubMed. (2004, January 15). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. [Link]

  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

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  • AMS Biotechnology (Europe) Ltd. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

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  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps ?[Link]

  • SIELC Technologies. Separation of 2-((2-Aminobenzoyl)amino)benzoic acid on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2025, August 9). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. [Link]

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  • PubChemLite. 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid. [Link]

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  • MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

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solid-phase extraction protocols for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Solid-Phase Extraction of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic Acid

Authored by: Gemini, Senior Application Scientist

Introduction

2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid is an aromatic carboxylic acid derivative whose accurate quantification is critical in various stages of pharmaceutical research and development, from metabolic studies to quality control. The complexity of biological and environmental matrices, such as plasma, urine, or wastewater, necessitates robust sample preparation to remove interfering substances prior to analysis by techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[1][2][3] Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation technique that addresses these challenges by isolating and concentrating analytes from complex mixtures.[4][5]

This application note provides a comprehensive guide to developing reliable SPE protocols for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid. We will explore the physicochemical properties of the analyte to inform sorbent selection and present two detailed, field-proven protocols—one based on a reversed-phase mechanism and another on a more selective mixed-mode anion exchange mechanism. The causality behind each step is explained to empower researchers to adapt and optimize these methods for their specific applications.

Analyte Analysis: The Key to Method Development

A successful SPE method begins with a thorough understanding of the target analyte's chemical properties. The structure of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid contains three key functional regions that dictate its behavior on different SPE sorbents.

  • Aromatic Carboxylic Acid: The benzoic acid moiety contains a carboxyl group (-COOH). This group is acidic, with an estimated pKa similar to that of benzoic acid (~4.2).[6] This allows for its charge state to be manipulated by adjusting the sample pH, a critical factor for both reversed-phase and ion-exchange retention.[7][8]

  • Substituted Urea Group: The (Propan-2-yl)carbamoyl]amino side chain is polar and capable of hydrogen bonding.[2] This feature influences the analyte's overall polarity.

  • Hydrophobic Core: The benzene ring and the isopropyl group provide non-polar character. The predicted partition coefficient (XlogP) of 2.5 indicates moderate hydrophobicity, making it suitable for reversed-phase chromatography.[9]

PropertyValue / DescriptionImplication for SPE
Molecular Formula C₁₁H₁₄N₂O₃[9]-
Key Functional Groups Carboxylic Acid, Urea, Phenyl, IsopropylOffers multiple interaction points for retention.
Predicted XlogP 2.5[9]Moderately hydrophobic; suitable for Reversed-Phase SPE.
Estimated pKa ~4.2 (of the carboxylic acid)Charge state can be controlled by pH for selective retention and elution.

Principles of Sorbent Selection

The choice of SPE sorbent is determined by the analyte's properties and the desired retention mechanism.[10][11] Based on our analysis, two primary strategies are recommended.

Strategy A: Reversed-Phase (RP) SPE

This approach leverages hydrophobic (van der Waals) interactions between the non-polar regions of the analyte and a non-polar stationary phase (e.g., C18-silica or a polymeric sorbent).[4][11] To maximize retention, the polarity of the analyte must be minimized. For an acidic compound like our target, this is achieved by acidifying the sample to a pH at least 2 units below the analyte's pKa (i.e., pH < 2.2).[7][10] At this pH, the carboxylic acid is fully protonated (-COOH), rendering the molecule neutral and more hydrophobic, thus promoting strong retention on the RP sorbent.

Strategy B: Mixed-Mode Anion Exchange (MAX or WAX) SPE

This is a more selective and powerful technique that utilizes two retention mechanisms simultaneously: ion exchange and reversed-phase.[10][12] Mixed-mode sorbents contain both hydrophobic chains (like C8 or C18) and ion-exchange functional groups (e.g., quaternary or weak amine groups).[10][13] To engage the anion exchange mechanism, the sample pH is adjusted to be at least 2 units above the analyte's pKa (i.e., pH > 6.2).[8] This deprotonates the carboxylic acid, forming a negatively charged carboxylate anion (-COO⁻) that binds electrostatically to the positively charged sorbent. The dual retention mechanism allows for more rigorous wash steps, resulting in exceptionally clean extracts.

Experimental Protocols

The following protocols are designed as robust starting points for method development. Pretreatment steps, such as protein precipitation for plasma samples or centrifugation for turbid aqueous samples, should be performed prior to loading.[13][14]

Protocol 1: Reversed-Phase SPE using a Polymeric Sorbent

This protocol is ideal for general-purpose cleanup and concentration from aqueous matrices. Polymeric sorbents are often preferred over silica-based C18 for their stability across a wider pH range and higher binding capacity.

dot

Caption: Mixed-Mode WAX SPE Workflow.

StepProcedureSolvent/ReagentVolumeRationale
Sample Prep Dilute sample (e.g., 1:1) and adjust pH.25 mM Ammonium Acetate, pH 7As neededTo deprotonate the carboxylic acid (analyte becomes anionic) for ion-exchange retention.
1. Condition Pass solvent through the cartridge.Methanol1 mLTo solvate the polymer backbone of the sorbent.
2. Equilibrate Pass solvent through the cartridge.Water1 mLTo prepare the sorbent for the aqueous sample and ensure the ion-exchange sites are accessible.
3. Load Load the pre-treated sample at a slow flow rate (~1 mL/min).Pre-treated sample-The negatively charged analyte binds to the anion-exchange sites, while hydrophobic regions also interact with the sorbent.
4. Wash Wash away neutral and basic interferences.Methanol1 mLRemoves non-polar and weakly retained basic/neutral compounds. The analyte is strongly retained by the ionic bond.
5. Elute Elute the analyte into a clean collection tube.2-5% Formic Acid in Methanol1 mLThe acid neutralizes the analyte's charge (-COO⁻ to -COOH), breaking the ionic bond, while the methanol disrupts hydrophobic interactions, allowing for complete elution.
Volumes are suggested for a 30-50 mg sorbent bed and should be optimized.

Method Optimization and Troubleshooting

While the protocols above are robust, optimization may be required to maximize recovery and minimize matrix effects for specific sample types. [3][13]

  • Low Recovery:

    • Analyte Breakthrough (Load Step): Ensure the sample pH is correctly adjusted. For RP, the pH must be low enough to fully protonate the analyte. For WAX, it must be high enough to deprotonate it. [7]Also, consider reducing the sample load flow rate.

    • Premature Elution (Wash Step): The organic content in the wash solvent may be too high. For the RP protocol, try a wash solvent with less methanol (e.g., 2%).

    • Incomplete Elution: The elution solvent may not be strong enough. For the WAX protocol, increasing the acid concentration in the elution solvent (e.g., to 5% formic acid) can improve recovery by ensuring the ionic bond is fully disrupted. [15]

  • Dirty Extract (Matrix Effects):

    • Insufficient Washing: Add an additional, intermediate-strength wash step. For the WAX protocol, a wash with a mild organic solvent like acetonitrile before the methanol wash can remove different classes of interferences.

    • Sorbent Choice: If matrix interferences persist, the WAX protocol is generally superior due to its dual retention mechanism, which allows for more effective removal of unwanted compounds. [10]

Conclusion

The successful solid-phase extraction of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid is readily achievable through a systematic approach grounded in its chemical properties. For general applications, a reversed-phase protocol on a polymeric sorbent provides good recovery and cleanup when the sample pH is properly controlled. For more complex matrices requiring higher selectivity and purity, a mixed-mode weak anion exchange protocol offers a superior solution by leveraging both hydrophobic and ionic interactions. The methodologies presented here serve as a comprehensive starting point for researchers, enabling the development of validated, high-performance sample preparation workflows essential for accurate downstream analysis.

References

  • Phenomenex. What is Solid-Phase Extraction?. Available from: [Link]

  • Agilent Technologies. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Available from: [Link]

  • Poole, C. F. (2022, October 5). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Chromatography A. Available from: [Link]

  • Simpson, N. K. (2000). Solid-Phase Extraction: Principles, Techniques, and Applications. Marcel Dekker. Available from: [Link]

  • Rana, M. Understanding and Improving Solid-Phase Extraction. LCGC International. Available from: [Link]

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  • Żwir-Ferenc, A., & Biziuk, M. (2006). Solid Phase Extraction Technique – Trends, Opportunities and Applications. Polish Journal of Environmental Studies. Available from: [Link]

  • Macherey-Nagel. Simultaneous Solid-Phase Extraction (SPE) of Acids and Base/Neutrals for GC and GC/MS Analysis Using a Mixed-Mode Sorbent. Available from: [Link]

  • Madikizela, L. M., et al. (2025, June 12). Optimization of solid phase extraction for simultaneous quantification of efavirenz and levonorgestrel in wastewater using HPLC. Frontiers in Environmental Chemistry. Available from: [Link]

  • SCION Instruments. (2024, May 14). Sample Preparation – Manual Solid Phase Extraction. Available from: [Link]

  • Biotage. (2023, May 10). What Sorbent should I Use? Selecting the correct SPE Chemistry. Available from: [Link]

  • Hawach Scientific. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application?. Available from: [Link]

  • Peris-Pla, P., et al. (2023, October 12). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules. Available from: [Link]

  • Analytics-Shop. Solid Phase Extraction (SPE) - Selection of the sorbent. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 3535A: Solid-Phase Extraction (SPE). Available from: [Link]

  • National Center for Biotechnology Information. 2-(carbamoylamino)benzoic Acid. PubChem Compound Summary for CID 5311473. Available from: [Link]

  • National Center for Biotechnology Information. 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid. PubChem Compound Summary. Available from: [Link]

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  • Negahdary, M., et al. (2014, April 15). An innovative nano-sorbent for selective solid-phase extraction and spectrophotometric determination of p-amino benzoic acid in cosmetic products. International Journal of Cosmetic Science. Available from: [Link]

  • Wikipedia. Benzoic acid. Available from: [Link]

  • Phenomenex. The Complete Guide to Solid Phase Extraction (SPE) - Sample Pre-treatment. Available from: [Link]

  • Agilent Technologies. (2022, October 4). Tips for Developing Successful Solid Phase Extraction Methods. Available from: [Link]

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Application Note: High-Purity Recovery of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic Acid via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the purification of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid, a substituted N-acyl anthranilic acid derivative, using optimized recrystallization techniques. As a compound with structural motifs common in active pharmaceutical ingredients (APIs), achieving high purity is critical for its use in research and drug development.[1][2][3] This document elucidates the fundamental principles of recrystallization, presents a systematic methodology for solvent selection, details a step-by-step purification protocol, and outlines robust analytical methods for purity verification. Troubleshooting guidance for common challenges is also provided to ensure reliable and reproducible outcomes.

Introduction and Physicochemical Profile

Recrystallization is a cornerstone purification technique in organic and medicinal chemistry, prized for its efficiency in removing impurities from solid compounds.[4][5][6] The process leverages differences in solubility between the target compound and its contaminants in a chosen solvent system at varying temperatures.[7][8] For 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid, a molecule featuring both hydrogen-bond donating and accepting groups (carboxylic acid, urea) and non-polar regions (phenyl ring, isopropyl group), its solubility is nuanced. This necessitates a rational, structured approach to developing a purification protocol.

A successful recrystallization process yields a product with enhanced chemical purity and, potentially, a more uniform crystalline form, which are critical parameters in pharmaceutical development.[1][3]

Table 1: Physicochemical Properties of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

PropertyValueSource
Molecular Formula C₁₁H₁₄N₂O₃[9][10]
Molecular Weight 222.24 g/mol [10]
CAS Number 69145-57-9[10]
Appearance White to off-white solid/powderGeneral Observation
Melting Point (m.p.) 183-184 °C[10]
Structure CC(C)NC(=O)NC1=CC=CC=C1C(=O)O[9]

The Science of Recrystallization: A Self-Validating System

The efficacy of recrystallization is rooted in the principle that most solids are more soluble in a hot solvent than in a cold one.[4][7] An ideal recrystallization is a self-validating process where the formation of a well-defined crystalline lattice actively excludes impurity molecules.

The process can be visualized as a sequence of thermodynamically driven steps:

  • Dissolution : The impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[11]

  • Impurity Removal (Hot Filtration) : Insoluble impurities are removed by filtering the hot solution.[12] Soluble impurities remain in the solution.

  • Crystal Formation (Cooling) : As the solution cools, the solubility of the target compound decreases, leading to a supersaturated state. This drives nucleation and subsequent crystal growth.[4][13] Because the impurities are present in a much lower concentration, they remain dissolved in the solvent (the "mother liquor").[5]

  • Isolation : The pure crystals are separated from the mother liquor via vacuum filtration.

  • Drying : Residual solvent is removed from the crystals.[11]

The key to success is selecting a solvent where the target compound has high solubility at high temperatures and low solubility at low temperatures, while impurities are either highly soluble or insoluble at all temperatures.[14][15]

G Figure 1. The Principle of Impurity Separation via Recrystallization cluster_0 Hot Saturated Solution cluster_1 Cold Solution After Crystallization A Target Compound (Dissolved) Process Slow Cooling & Crystallization A->Process B Soluble Impurities (Dissolved) B->Process C Insoluble Impurities (Solid) HotFilt Hot Filtration (if needed) C->HotFilt Removed D Pure Crystals of Target Compound (Solid) E Mother Liquor: Target Compound (Trace) + Soluble Impurities Process->D Forms Solid Process->E Remains in Solution

Systematic Solvent Selection

Choosing the right solvent is the most critical step.[14][16] The structural features of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (polar acidic and urea groups, non-polar aromatic and alkyl groups) suggest that polar protic or aprotic solvents, or binary mixtures, will be most effective. A systematic screening process is mandatory.

Protocol 1: Small-Scale Solvent Screening

  • Place approximately 20-30 mg of the crude compound into several small test tubes.

  • To each tube, add a different candidate solvent (see Table 2) dropwise at room temperature, vortexing after each addition. A good candidate solvent will not dissolve the compound at this stage.[15]

  • If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point, adding more solvent dropwise until the solid just dissolves. Record the approximate volume.

  • An ideal solvent will dissolve the compound completely near its boiling point in a reasonable volume.[14]

  • Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.

  • A successful solvent will yield a large crop of crystals upon cooling. If no crystals form, try scratching the inside of the tube with a glass rod to induce nucleation.[17][18]

  • If a single solvent is not ideal (e.g., one dissolves the compound too well, another not at all), test a binary (multi-solvent) system.[19] Dissolve the compound in a minimum of the "good" solvent (e.g., ethanol) while hot, and then add the "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow to cool.

Table 2: Candidate Solvents for Screening

SolventClassBoiling Point (°C)Rationale & Potential
WaterPolar Protic100May have low solubility due to non-polar regions, but could be an excellent anti-solvent with alcohols.[19]
Ethanol (95%)Polar Protic78Often a good choice for compounds with H-bonding capabilities.[19][20]
IsopropanolPolar Protic82Structurally similar to a substituent on the target molecule; may exhibit favorable solubility.
Ethyl AcetatePolar Aprotic77Good for moderately polar compounds; often used in a pair with hexanes.[21]
AcetonePolar Aprotic56A strong solvent, may dissolve the compound too well at room temperature.
TolueneNon-polar111Less likely to be a primary solvent but could be useful if impurities are highly polar.
Ethanol/WaterBinary MixtureVariableA highly versatile and common system for moderately polar compounds.[14]
Ethyl Acetate/HexaneBinary MixtureVariableA common system for adjusting polarity to achieve ideal solubility characteristics.[21]

Master Protocol: Recrystallization of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic Acid

This protocol assumes a suitable solvent (e.g., 95% Ethanol or an Ethanol/Water mixture) has been identified via the screening process.

Materials & Equipment:

  • Crude 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

  • Selected recrystallization solvent(s)

  • Erlenmeyer flasks (2-3 sizes)

  • Hot plate with stirring capability

  • Stemless or short-stem funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Watch glass and drying oven

Workflow Diagram:

G Figure 2. Step-by-Step Recrystallization Workflow start 1. Weigh Crude Solid dissolve 2. Dissolve in Minimum Hot Solvent start->dissolve hot_filt_q Insoluble Impurities Present? dissolve->hot_filt_q hot_filt 3. Perform Hot Gravity Filtration hot_filt_q->hot_filt Yes cool 4. Slow Cooling to Room Temperature hot_filt_q->cool No hot_filt->cool ice_bath 5. Cool in Ice Bath to Maximize Yield cool->ice_bath isolate 6. Isolate Crystals via Vacuum Filtration ice_bath->isolate wash 7. Wash with Ice-Cold Solvent isolate->wash dry 8. Dry Crystals to Constant Weight wash->dry end Pure Product dry->end

Step-by-Step Procedure:

  • Dissolution: Place the weighed crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of hot solvent until the solid is completely dissolved. Causality : Using the minimum amount of hot solvent is crucial for achieving a good recovery; excess solvent will keep more of the product dissolved upon cooling, reducing the yield.[11][17]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat to boiling for a few minutes. Causality : Charcoal has a high surface area that adsorbs colored impurities. It must be removed via hot filtration.

  • Hot Gravity Filtration (If necessary): If insoluble impurities or charcoal are present, this step is critical. Place a fluted filter paper in a stemless funnel. Preheat the funnel and the receiving Erlenmeyer flask by placing them on top of a beaker of boiling solvent (ideally the recrystallization solvent). Pour the hot solution through the filter paper quickly. Causality : Preheating the apparatus prevents premature crystallization of the product in the funnel, which would clog the filter paper and reduce yield.[18][22]

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Causality : Slow cooling promotes the formation of large, well-defined crystals, which are typically purer than the fine precipitate formed by rapid cooling ("crashing out").[4][13]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent. Causality : The wash step removes the impurity-laden mother liquor adhering to the crystal surfaces. Using ice-cold solvent minimizes redissolving the purified product.[12]

  • Drying: Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight, either air-drying or in a vacuum oven at a temperature well below the compound's melting point.[11]

Purity Assessment and Characterization

The success of the recrystallization must be validated empirically.[23]

Table 3: Analytical Techniques for Purity Verification

TechniquePrinciple and PurposeExpected Result for Pure Compound
Melting Point Analysis A pure crystalline solid has a characteristic and sharp melting point range (typically < 2 °C). Impurities broaden and depress this range.[24][25]A sharp melting range consistent with the literature value (e.g., 183-184 °C). The range should be narrower than that of the crude material.[13]
Thin-Layer Chromatography (TLC) Separates compounds based on polarity. Purity is indicated by the presence of a single spot.[23]A single spot with a consistent Rf value in an appropriate solvent system (e.g., Ethyl Acetate/Hexane). The crude material may show multiple spots.
Spectroscopy (¹H NMR, IR) Provides structural information. The absence of signals corresponding to known impurities in the NMR spectrum or extraneous peaks in the IR spectrum indicates high purity.[23][26]Spectra should be clean and match the expected structure of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid, with no significant impurity peaks.
High-Performance Liquid Chromatography (HPLC) A highly sensitive quantitative technique. Purity is determined by integrating the area of the product peak relative to the total area of all peaks.[23]A single major peak, with purity often expressed as >99% by area.

Troubleshooting Common Recrystallization Issues

ProblemProbable Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling Too much solvent was used.[17] The solution is supersaturated but requires nucleation.[17]Boil off some of the solvent to re-concentrate the solution and cool again.[18] Try scratching the inner wall of the flask with a glass rod or adding a "seed crystal" of the pure compound.[17]
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the solute. The compound is significantly impure, leading to melting point depression.[18]Re-heat the solution to redissolve the oil. Add a small amount more solvent and attempt a slower cooling process.[17] Consider switching to a lower-boiling point solvent or purifying by another method (e.g., chromatography) first.
Low Recovery of Product Too much solvent was used. The product has significant solubility in the cold solvent. Premature crystallization during hot filtration.[22]Re-concentrate the mother liquor and cool to obtain a second crop of crystals (may be less pure). Ensure the solvent is thoroughly chilled before washing the crystals. Ensure filtration apparatus is properly pre-heated.[22]
Crystals Appear Colored or Impure The recrystallization was not efficient. The chosen solvent was not ideal for excluding a specific impurity.A second recrystallization may be necessary. If the impurity is colored, consider using activated charcoal during the process.

References

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  • University of Wisconsin-Green Bay. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control. Retrieved from [Link]

  • VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • ResearchGate. (2018, October 20). How to determine the purity of newly synthesized organic compound?. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Concordia University. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • Semantic Scholar. (2012, September 19). Recrystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid. Retrieved from [Link]

  • Ghoneim, M. M., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. Molecules, 28(8), 3505. Retrieved from [Link]

Sources

Technical Guide: Utilization of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic Acid in Heterocyclic API Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Relevance

2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (also known as


-(isopropylcarbamoyl)anthranilic acid) is a critical "masked" heterocyclic precursor. While often overlooked as a transient species, this ureido-benzoic acid derivative serves as the distinct regioselective gateway to 3-substituted quinazoline-2,4(1H,3H)-diones .

This scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for a diverse range of therapeutic agents, including Zenarestat (aldose reductase inhibitor), Elinogrel (P2Y12 antagonist), and various AMPA receptor antagonists [1, 2].

Unlike direct alkylation of quinazolinediones—which often suffers from N1 vs. N3 regioselectivity issues—using 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid ensures exclusive N3-functionalization prior to ring closure. This guide details the synthesis, isolation, and cyclization protocols for this intermediate, establishing a high-fidelity route for pharmaceutical library generation.

Mechanistic Insight: The "Urea-Cyclization" Strategy

The utility of this intermediate lies in its ability to undergo cyclodehydration . The reaction proceeds through a two-stage mechanism:

  • Nucleophilic Addition: The amino group of anthranilic acid attacks the electrophilic carbon of isopropyl isocyanate, forming the acyclic urea intermediate (The Topic Compound).

  • Intramolecular Cyclization: Under acidic or thermal conditions, the carboxylic acid moiety activates, and the distal urea nitrogen attacks the carbonyl, expelling water to form the stable 6-membered lactam ring.

Pathway Visualization

ReactionPathway cluster_legend Process Logic Anthranilic Anthranilic Acid (Starting Material) Intermediate 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (Topic Intermediate) Anthranilic->Intermediate Nucleophilic Addition (THF, 0-25°C) Isocyanate Isopropyl Isocyanate (Reagent) Isocyanate->Intermediate Product 3-Isopropylquinazoline-2,4(1H,3H)-dione (Target Scaffold) Intermediate->Product Cyclodehydration (H+, Heat or Base) Regiocontrol: Ensures N3 substitution Regiocontrol: Ensures N3 substitution

Figure 1: The regioselective synthesis pathway ensuring N3-isopropyl placement via the ureido-benzoic acid intermediate.

Experimental Protocols

Protocol A: Synthesis of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic Acid

Objective: Isolate the acyclic urea intermediate without premature cyclization.

Reagents:

  • Anthranilic acid (1.0 equiv)[1]

  • Isopropyl isocyanate (1.1 equiv)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM) (anhydrous)

  • Triethylamine (0.1 equiv, catalytic, optional)

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with Anthranilic acid (e.g., 13.7 g, 100 mmol) and anhydrous THF (150 mL). Ensure the system is under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C using an ice bath. Add Isopropyl isocyanate (9.36 g, 110 mmol) dropwise over 20 minutes. Note: The reaction is exothermic; control addition rate to maintain T < 5°C.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 4–6 hours. Monitoring by TLC (50% EtOAc/Hexane) should show the disappearance of anthranilic acid (

    
    ) and the appearance of the urea product (
    
    
    
    , often streaking due to carboxylic acid).
  • Workup (Precipitation Method):

    • Concentrate the reaction mixture to ~1/3 volume under reduced pressure.

    • Add cold Diethyl Ether or Hexane (100 mL) to induce precipitation.

    • Filter the white solid.

    • Wash the cake with cold Hexane (2 x 50 mL) to remove unreacted isocyanate.

  • Drying: Dry the solid under vacuum at 40°C for 12 hours.

    • Yield Expectation: 85–95%.

    • Appearance: White to off-white crystalline solid.

Protocol B: Cyclization to 3-Isopropylquinazoline-2,4(1H,3H)-dione

Objective: Convert the intermediate into the bioactive heterocyclic scaffold.

Reagents:

  • Intermediate from Protocol A (1.0 equiv)

  • Ethanol (solvent)

  • Sulfuric acid (

    
    , conc.) or HCl (cat.)
    

Step-by-Step Methodology:

  • Dissolution: Suspend the ureido-benzoic acid intermediate (10 mmol) in Ethanol (30 mL).

  • Catalysis: Add concentrated

    
     (0.5 mL) dropwise.
    
  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. The suspension will typically clear as the reaction proceeds, followed by the precipitation of the cyclic product (which is often less soluble in EtOH than the intermediate).

  • Isolation: Cool the mixture to room temperature and then to 0°C.

  • Filtration: Filter the precipitate. Wash with cold Ethanol (10 mL) followed by Water (20 mL) to remove acid traces.

  • Purification: Recrystallize from Ethanol/DMF if necessary.

Quality Control & Characterization

Analytical Specifications

To validate the intermediate versus the cyclized product, rely on Carbon-13 NMR shifts of the carbonyl carbons.

FeatureIntermediate (Acyclic Urea)Product (Cyclic Quinazolinedione)
Physical State White SolidWhite Solid (High MP > 200°C)
IR (Carbonyl) ~1680

(Acid), ~1650

(Urea)
~1710

, ~1660

(Imide doublet)

NMR (DMSO-d6)

13.0 (br s, COOH),

9.0 (s, NH)

11.3 (br s, N1-H), No COOH signal

NMR
~170 ppm (COOH), ~155 ppm (Urea C=O)~162 ppm (C4=O), ~150 ppm (C2=O)
Mass Spec (ESI)


(Loss of 18 Da/Water)
Impurity Profiling Logic

Common impurities arise from moisture (hydrolysis of isocyanate) or incomplete cyclization.

ImpurityLogic Start Crude Product Analysis CheckMass Check MS for [M+H]+ Start->CheckMass Mass223 Mass = 223 (Intermediate) CheckMass->Mass223 Incomplete Cyclization Mass205 Mass = 205 (Cyclized Product) CheckMass->Mass205 Target Compound Mass137 Mass = 137 (Anthranilic Acid) CheckMass->Mass137 Hydrolysis/Reversion

Figure 2: Decision tree for identifying process impurities via Mass Spectrometry.

Pharmaceutical Applications

The 3-isopropylquinazoline-2,4-dione scaffold derived from this intermediate is a versatile template. The N1 position remains free for further derivatization (e.g., alkylation with benzyl halides), allowing for the creation of dual-substituted libraries.

Key Therapeutic Targets [1, 3]:

  • Aldose Reductase Inhibitors: N1-substituted derivatives (similar to Zenarestat) prevent sorbitol accumulation in diabetic neuropathy.

  • AMPA Receptor Antagonists: Used in epilepsy research; the dione core mimics the glutamate binding profile.

  • Antibacterial Agents: Gyrase inhibitors often feature the quinazoline-2,4-dione core as a bioisostere for fluoroquinolones.[2]

References

  • ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides. Retrieved from [Link]

  • National Institutes of Health (PMC). (2023). Synthesis of 3-(Pyridin-2-yl)quinazolin-2,4(1H,3H)-diones via Annulation. Retrieved from [Link]

  • PubChem. (2025).[3] 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid Compound Summary. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in Synthesis of Quinazoline-2,4(1H,3H)-diones. Retrieved from [Link]

Sources

Application Note: Controlled Coupling of Isopropyl Isocyanate with Anthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the reaction conditions for coupling isopropyl isocyanate with anthranilic acid (2-aminobenzoic acid). This reaction is a critical bifurcation point in medicinal chemistry: it can yield either the open-chain urea (kinetic product) or the cyclic quinazoline-2,4-dione (thermodynamic product).

Researchers often face challenges controlling this selectivity. This protocol provides two distinct, self-validating workflows to target either the urea intermediate (for fragment-based drug discovery) or the cyclized scaffold (a privileged pharmacophore in kinase inhibitors).

Mechanistic Insight & Reaction Logic

The reaction is governed by the nucleophilic attack of the anthranilic acid's primary amine onto the electrophilic carbon of the isocyanate.

The Selectivity Challenge
  • Kinetic Phase (Urea Formation): The amine is more nucleophilic than the carboxylic acid. At lower temperatures (0–25 °C) in non-polar or polar aprotic solvents, the reaction stops at the urea derivative: 2-(3-isopropylureido)benzoic acid .

  • Thermodynamic Phase (Cyclization): In the presence of heat, base, or prolonged reaction times, the urea nitrogen attacks the activated carbonyl of the adjacent carboxylic acid (or ester), eliminating water to form 3-isopropylquinazoline-2,4(1H,3H)-dione .

Critical Variable: The isopropyl group is sterically bulkier than a methyl or ethyl group, slightly retarding the initial nucleophilic attack compared to n-alkyl isocyanates, but significantly influencing the solubility of the final product.

Pathway Visualization

ReactionPathway Start Anthranilic Acid + Isopropyl Isocyanate Urea Kinetic Product: 2-(3-isopropylureido)benzoic acid Start->Urea DCM/THF, 0-25°C (Fast) Cyclic Thermodynamic Product: 3-isopropylquinazoline-2,4-dione Start->Cyclic One-Pot: Reflux/Base Urea->Cyclic Base/Heat (-H2O)

Figure 1: Reaction pathway showing the bifurcation between the open-chain urea and the cyclized quinazolinedione.

Experimental Protocols

Safety Pre-requisite

Warning: Isocyanates are potent sensitizers and lachrymators.

  • Engineering Control: All operations must be performed in a functioning fume hood.

  • Neutralization: Keep a beaker of 5% aqueous ammonia or 10% sodium carbonate ready to neutralize spills and rinse glassware.

  • PPE: Double nitrile gloves are recommended.

Protocol A: Isolation of the Urea Intermediate

Target: 2-(3-isopropylureido)benzoic acid

Rationale: Dichloromethane (DCM) is chosen because the starting materials are soluble, but the urea product often precipitates out due to strong intermolecular hydrogen bonding, driving the reaction to completion and simplifying purification.

Reagents:

  • Anthranilic acid (1.0 equiv)

  • Isopropyl isocyanate (1.1 equiv)

  • Dichloromethane (Anhydrous) – [0.2 M concentration]

  • Triethylamine (0.1 equiv) – Optional catalyst

Step-by-Step:

  • Dissolution: In a flame-dried round-bottom flask under Nitrogen, dissolve anthranilic acid in anhydrous DCM (5 mL per mmol).

  • Addition: Cool the solution to 0 °C (ice bath). Add isopropyl isocyanate dropwise via syringe over 10 minutes.

    • Note: The reaction is exothermic. Rapid addition may trigger local heating and premature cyclization.

  • Reaction: Remove

Application Note: GC-MS Determination of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This protocol details the gas chromatography-mass spectrometry (GC-MS) analysis of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (also known as N-(isopropylcarbamoyl)anthranilic acid). This compound is a structural analog to impurities found in meglitinide class antidiabetics (e.g., Nateglinide) and serves as a critical intermediate in the synthesis of ureido-benzoic acid derivatives.

Critical Analytical Challenge: The analyte contains a thermally labile urea linkage and a polar carboxylic acid group. Direct GC injection typically results in:

  • Thermal Degradation: Retro-reaction in the injector port yielding anthranilic acid and isopropyl isocyanate.

  • Adsorption: Severe peak tailing due to hydrogen bonding with active sites in the liner and column.

Solution: This method utilizes kinetic stabilization via silylation . By replacing active protons on the carboxylic acid and urea nitrogen atoms with trimethylsilyl (TMS) groups, we increase volatility and thermal stability, preventing on-column degradation.

Chemical Profile & Mechanism[1]

Analyte Properties[2]
  • IUPAC Name: 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 222.24 g/mol [2]

  • Key Functional Groups: Carboxylic acid (pKa ~4-5), Urea linkage (thermally sensitive).

The Thermal Degradation Problem

Without derivatization, the high temperature of a GC inlet (


) catalyzes the following decomposition:


This results in false negatives for the parent compound and false positives for the degradation products.

Derivatization Strategy (Silylation)

We utilize BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) .

  • Target 1: Carboxylic Acid (-COOH

    
     -COO-TMS).
    
  • Target 2: Urea Nitrogens (-NH-

    
     -N(TMS)-).
    

Note: Silylation of the urea nitrogens creates steric bulk that inhibits the retro-isocyanate elimination mechanism, effectively "locking" the molecule intact.

Experimental Protocol

Reagents & Standards
  • Solvent: Ethyl Acetate (LC-MS Grade) or Pyridine (Anhydrous). Pyridine is preferred as it acts as an acid scavenger and catalyst.

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Internal Standard (ISTD): Benzoic acid-d5 or Phenanthrene-d10.

Sample Preparation Workflow

SamplePrep Start Sample (Solid/Liquid) Extract Extraction Solvent: Ethyl Acetate Conc: ~100 µg/mL Start->Extract Dry Drying Evaporate to dryness under N2 Extract->Dry Reconstitute Reconstitution Add 50 µL Pyridine (Anhydrous) Dry->Reconstitute Derivatize Derivatization Reaction Add 50 µL BSTFA + 1% TMCS Incubate: 70°C for 45 mins Reconstitute->Derivatize Cool Cool to RT Dilute with 400 µL Ethyl Acetate Derivatize->Cool Inject GC-MS Injection Cool->Inject

Figure 1: Sample preparation workflow emphasizing anhydrous conditions to prevent hydrolysis of TMS derivatives.

Instrumental Parameters (GC-MS)

System: Agilent 7890/5977 (or equivalent).

ParameterSettingRationale
Column DB-5MS UI (30m

0.25mm

0.25µm)
Low polarity phase minimizes activity; "UI" (Ultra Inert) essential for ureas.
Inlet Mode Splitless (or PTV)Splitless maximizes sensitivity. PTV is superior if available (see below).
Inlet Temperature 220°C (Standard S/SL)Kept lower than typical (250°C) to minimize thermal stress on the urea bond.
PTV Program (Optional)60°C (0.1 min)

280°C @ 600°C/min
Preferred: Cold injection prevents degradation before the sample enters the column.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Standard flow for optimal MS resolution.
Oven Program 80°C (1 min)

20°C/min

300°C (5 min)
Fast ramp elutes the high-boiling derivative quickly, sharpening peaks.
Transfer Line 280°CPrevents condensation of high MW derivatives.
Ion Source EI (70 eV), 230°CStandard ionization.
Acquisition Scan (50–550 amu)Sufficient range to capture the derivatized molecular ion (~366 amu).

Data Analysis & Interpretation

Expected Mass Spectrum (Bis-TMS Derivative)

Upon derivatization, the molecule typically accepts two TMS groups (one on Carboxyl, one on the Urea/Amine).

  • Derivatized Formula:

    
    
    
  • Derivatized MW: ~366.6 g/mol

Key Diagnostic Ions:

  • m/z 366 (M+): Molecular ion (often weak).

  • m/z 351 (M-15): Loss of methyl group from TMS (Characteristic of TMS derivatives).

  • m/z 73: Trimethylsilyl cation (

    
    ) – High abundance base peak.
    
  • m/z 147: Pentamethyldisiloxane cation (Rearrangement ion common in poly-silylated compounds).

Troubleshooting Thermal Degradation

If the derivatization is incomplete or the injector is too hot, you will observe "Ghost Peaks."

Degradation cluster_prevention Prevention Strategy Analyte Target Analyte (Underivatized) Heat Injector Heat (>250°C) Analyte->Heat Fragment1 Anthranilic Acid (m/z 137) Heat->Fragment1 Retro-Reaction Fragment2 Isopropyl Isocyanate (m/z 85) Heat->Fragment2 TMS TMS-Derivative (Stable)

Figure 2: Thermal degradation pathway. The presence of peaks at m/z 137 or m/z 85 indicates method failure (insufficient derivatization or excessive inlet temperature).

Validation Criteria (Self-Validating System)

To ensure the method is reliable, perform the following checks:

  • Derivatization Efficiency Check: Monitor the peak area of the Anthranilic Acid-TMS peak. If this peak increases over time in the same vial, the urea linkage in your target analyte is hydrolyzing/degrading in the autosampler. Remedy: Analyze within 12 hours of derivatization.

  • Inlet Inertness Check: Inject a standard of underivatized anthranilic acid. If the peak tails significantly (Asymmetry > 1.5), change the liner (use Ultra Inert wool) and trim the column.

  • Linearity: The method should be linear (

    
    ) from 1 µg/mL to 100 µg/mL.
    

References

  • NIST Mass Spectrometry Data Center. (2023). Anthranilic acid, 2TMS derivative Mass Spectrum. National Institute of Standards and Technology. [Link]

  • Little, J. L. (1999). Derivatization of surfactants for GC analysis. Journal of Chromatography A.
  • PubChem. (2023). 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid Compound Summary. National Library of Medicine. [Link]

Sources

preparation of Nateglinide impurities using 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the preparation and profiling of specific urea-derivative impurities associated with Nateglinide.

Scientific Note on the Target Molecule: The specific compound requested—2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (also known as N-isopropylcarbamoylanthranilic acid)—is structurally distinct from Nateglinide, which is a D-phenylalanine derivative. This benzoic acid derivative is more structurally characteristic of the Meglitinide class (e.g., Repaglinide) or a potential cross-contamination marker. However, a direct structural analog relevant to Nateglinide is N-isopropylcarbamoyl-D-phenylalanine .

To ensure comprehensive utility, this guide provides protocols for both :

  • The User-Specified Target: 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (Potential cross-contamination/analog marker).

  • The Pharmacologically Relevant Analog: N-isopropylcarbamoyl-D-phenylalanine (The direct urea impurity of Nateglinide).

Executive Summary

In the development of Nateglinide, a Class 2 hypoglycemic agent, impurity profiling is critical for meeting ICH Q3A(R2) guidelines. While the primary impurities of Nateglinide typically involve the cis-isomer (Impurity B) or hydrolysis products (Impurity A), urea-type derivatives represent a specific class of impurities formed via the reaction of amino acid precursors with isocyanates.

This guide details the synthesis of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid , a urea derivative of anthranilic acid. Furthermore, it elucidates the synthesis of its Nateglinide-scaffold equivalent, N-isopropylcarbamoyl-D-phenylalanine , to distinguish between potential cross-contaminants and intrinsic process impurities.

Structural Analysis & Impurity Logic

Understanding the origin of these impurities is essential for root-cause analysis in manufacturing.

Structural Relationships[1]
  • Nateglinide: Formed by coupling D-Phenylalanine with trans-4-isopropylcyclohexanecarbonyl chloride.

  • Urea Impurities: Formed if the acid chloride is contaminated with isocyanates or if alternative coupling reagents (e.g., carbodiimides rearranging to isocyanates) are used.

  • The User Target (Benzoic Derivative): Likely an impurity from shared manufacturing lines with other meglitinides (e.g., Repaglinide precursors) or a specific degradation marker.

Pathway Visualization

The following diagram illustrates the chemical divergence between the standard Nateglinide synthesis and the formation of the target urea impurities.

Nateglinide_Impurity_Pathways cluster_legend Legend DPhe D-Phenylalanine (Starting Material) Nat Nateglinide (API) DPhe->Nat + trans-4-isopropylcyclohexanecarbonyl chloride Imp_Urea_Phe N-isopropylcarbamoyl- D-phenylalanine (Intrinsic Impurity) DPhe->Imp_Urea_Phe + Isopropyl Isocyanate Anth Anthranilic Acid (2-Aminobenzoic acid) Imp_Urea_Benz 2-{[(Propan-2-yl)carbamoyl] amino}benzoic acid (Target Compound) Anth->Imp_Urea_Benz + Isopropyl Isocyanate IsoIso Isopropyl Isocyanate (Reagent/Contaminant) IsoIso->Imp_Urea_Phe IsoIso->Imp_Urea_Benz key Green: Target API Red: Impurities Blue Path: User Protocol

Caption: Divergent synthesis pathways showing the origin of intrinsic Nateglinide urea impurities vs. the anthranilic acid derivative.

Experimental Protocols

Protocol A: Synthesis of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Purpose: Preparation of the specific reference standard requested. Mechanism: Nucleophilic addition of the anthranilic acid amine group to the electrophilic carbon of isopropyl isocyanate.

Materials
ReagentMW ( g/mol )EquivalentsQuantity
2-Aminobenzoic acid (Anthranilic acid)137.141.05.0 g
Isopropyl isocyanate 85.111.13.4 g (approx 3.9 mL)
Dichloromethane (DCM) Solvent-50 mL
Triethylamine (TEA) 101.190.1 (Cat.)0.5 mL
Procedure
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (CaCl₂), dissolve 5.0 g of 2-Aminobenzoic acid in 50 mL of dry DCM .

    • Note: If solubility is poor, a small amount of THF (10 mL) can be added, or the reaction can be run as a suspension.

  • Addition: Add 0.5 mL of Triethylamine as a catalyst.

  • Reaction: Cool the solution to 0°C using an ice bath. Add 3.9 mL of Isopropyl isocyanate dropwise over 10 minutes.

    • Safety: Isocyanates are potent sensitizers. Perform this step in a fume hood.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (25°C) for 6–12 hours.

    • Monitoring: Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 1:1). The starting amine spot should disappear.

  • Isolation: The product often precipitates directly from DCM.

    • If precipitate forms: Filter the white solid under vacuum. Wash with cold DCM (2 x 10 mL).

    • If no precipitate: Evaporate the solvent under reduced pressure to 20% volume, then add Hexane (30 mL) to induce crystallization.

  • Purification: Recrystallize the crude solid from Ethanol/Water (1:1) .

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Expected Yield: 70–85% Characterization:

  • Appearance: White crystalline powder.

  • MS (ESI): [M+H]+ = 223.1.

Protocol B: Synthesis of N-isopropylcarbamoyl-D-phenylalanine

Purpose: Preparation of the intrinsic urea impurity relevant to Nateglinide structural profiling.

Materials
ReagentMW ( g/mol )EquivalentsQuantity
D-Phenylalanine 165.191.05.0 g
Isopropyl isocyanate 85.111.23.1 g (approx 3.6 mL)
Sodium Hydroxide (1M) -1.133 mL
Hydrochloric Acid (1M) --For neutralization
Procedure
  • Dissolution: In a 100 mL beaker, dissolve 5.0 g of D-Phenylalanine in 33 mL of 1M NaOH . The solution should be clear (pH > 10).

  • Reaction: Place the beaker on a magnetic stirrer. Add 3.6 mL of Isopropyl isocyanate dropwise at room temperature.

    • Note: The reaction is biphasic initially. Vigorous stirring is required.

  • Timecourse: Stir the mixture for 4 hours. The isocyanate layer will disappear as it reacts.

  • Work-up: Filter the solution to remove any insoluble poly-urea byproducts.

  • Precipitation: Carefully acidify the filtrate with 1M HCl to pH 2–3 while stirring. The urea derivative will precipitate as a white solid.

  • Isolation: Filter the solid and wash with water (3 x 20 mL) to remove excess salts.

  • Drying: Dry in a vacuum oven at 60°C.

Expected Yield: 80–90% Relevance: This compound serves as a critical Reference Standard (RS) to prove that an unknown impurity peak in Nateglinide is not the urea derivative.

Analytical Validation (HPLC Method)[4]

To validate the presence of these impurities, the following HPLC conditions are recommended. This method separates the Nateglinide peak from the urea impurities.

ParameterCondition
Column C18 (e.g., Zorbax SB-C18), 250 x 4.6 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate buffer (pH 4.0)
Mobile Phase B Acetonitrile
Gradient 0-5 min: 30% B; 5-25 min: 30%→80% B; 25-30 min: 80% B
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Times (Approx) Impurity A (Hydrolysis): ~8 minNateglinide: ~14 minUrea Impurity (Protocol B): ~16 minBenzoic Impurity (Protocol A): ~11 min

References

  • Nateglinide Degradation Studies: Title: Identification and characterization of degradation products of Nateglinide. Source: Neliti / ResearchGate. URL:[Link]

  • Nateglinide Synthesis & Process: Title: Process for the preparation of Nateglinide (Patent EP1765769B1). Source: European Patent Office.[1] URL:

  • Chemical Structure Reference: Title: Nateglinide | C19H27NO3 | CID 5311309. Source: PubChem. URL:[Link]

Sources

Application Note: Spectroscopic Characterization of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a high-level technical guide for the spectroscopic validation of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (also referred to as


-isopropyl-

-(2-carboxyphenyl)urea).[1][2][3]

It synthesizes theoretical principles with practical protocols, focusing on the unique intramolecular interactions (hydrogen bonding) that define the spectral fingerprint of ortho-substituted ureidobenzoic acids.[2]


 (MW: 222.24  g/mol )[1][2]

Executive Summary

This guide outlines the standard operating procedures (SOPs) for the structural confirmation of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid.[1][2] This compound represents a class of ortho-ureidobenzoic acids , often used as intermediates in the synthesis of quinazolinones or as peptidomimetics.

Critical Analytical Challenge: The ortho positioning of the carboxylic acid and urea groups induces strong intramolecular hydrogen bonding .[2] This interaction significantly alters vibrational frequencies (IR) and electronic transitions (UV) compared to para- or meta-isomers.[1][2][3] Successful characterization requires protocols that preserve these conformers or systematically disrupt them to verify structural integrity.[1][2][3]

Structural Analysis & Spectroscopic Logic

Before instrumental analysis, the operator must understand the signal origins. The molecule consists of three distinct chromophoric/vibrational domains:

  • Anthranilic Acid Core: Provides the aromatic UV chromophore and the carboxylic acid vibrational modes.[3]

  • Urea Bridge (

    
    ):  Introduces Amide I/II bands and N-H stretching.[1][3]
    
  • Isopropyl Tail: Provides aliphatic C-H stretching and characteristic gem-dimethyl bending modes (diagnostic for the isopropyl group).[1][2][3]

Workflow Diagram: Characterization Logic

The following flowchart illustrates the decision-making process for validating the compound structure.

G Start Sample: 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid IR_Step Step 1: FT-IR (Solid State) Target: Functional Groups Start->IR_Step UV_Step Step 2: UV-Vis (Methanol) Target: Electronic Transitions Start->UV_Step IR_Check Check: Carbonyl Region (1600-1750 cm⁻¹) IR_Step->IR_Check UV_Check Check: Band Shifts (Solvatochromism) UV_Step->UV_Check Decision_IR Two C=O Bands? (Acid + Urea) IR_Check->Decision_IR Decision_UV λmax ~310-330nm? UV_Check->Decision_UV Result_Pass PASS: Identity Confirmed Decision_IR->Result_Pass Yes Result_Fail FAIL: Check Purity/Hydrolysis Decision_IR->Result_Fail No (Single broad band) Decision_UV->Result_Pass Yes Decision_UV->Result_Fail No (Only <250nm)

Figure 1: Logic flow for spectroscopic validation. Simultaneous confirmation of carbonyl environment and aromatic conjugation is required.

Protocol A: FT-IR Characterization

Objective: To verify functional groups and assess the intramolecular hydrogen bonding network.

Theoretical Expectation (The "Fingerprint")

In the solid state, this molecule likely exists in a conformation where the urea N-H donates a hydrogen bond to the carbonyl oxygen of the carboxylic acid (forming a pseudo-six-membered ring).[2]

Functional GroupModeExpected Frequency (cm⁻¹)Notes
O-H (Acid) Stretch2500–3300 (Broad)Very broad due to dimerization and H-bonding.[1][2][3]
N-H (Urea) Stretch3300–3450Sharp bands (typically two: asym/sym).[1][2][3]
C=O (Acid) Stretch1680–1700Lowered frequency if involved in H-bonding.
C=O[1][2][3] (Urea) Amide I1630–1660Distinct from acid C=O; often intense.[1][2][3]
N-H (Bend) Amide II1530–1560Diagnostic for secondary amides/ureas.[1][2][3]
Isopropyl

~1360 & 1380Critical: "Gem-dimethyl" doublet.[1][2][3]
C-O (Acid) Stretch1200–1300Coupled with OH in-plane bend.[1][2][3]
Experimental Procedure

Technique: Attenuated Total Reflectance (ATR) is preferred for speed, but KBr Pellet is recommended for high-resolution analysis of the hydroxyl region.[1][2][3]

  • Preparation (ATR Method):

    • Ensure the ZnSe or Diamond crystal is clean (verify background scan shows <0.05% noise).[1][2]

    • Place ~5 mg of solid sample on the crystal.

    • Apply high pressure using the clamp to ensure intimate contact (critical for solid powders).[1]

  • Preparation (KBr Method - Referee Method):

    • Mix 2 mg of sample with 200 mg of dry spectroscopic-grade KBr.[3]

    • Grind in an agate mortar until a fine, uniform powder is achieved (avoids Christiansen effect).

    • Press at 10 tons for 2 minutes to form a transparent pellet.

  • Acquisition Parameters:

    • Range: 4000 – 400 cm⁻¹[2][3]

    • Resolution: 4 cm⁻¹[2][3]

    • Scans: 32 (ATR) or 16 (KBr)

Data Validation
  • Self-Check: Look for the gem-dimethyl doublet near 1360-1380 cm⁻¹.[1][2][3] If this is a single peak, the isopropyl group may be absent (degradation to simple urea) or the resolution is too low.[2]

  • H-Bonding Indicator: If the Acid C=O band appears as a shoulder on the Urea C=O rather than a distinct peak, strong intramolecular H-bonding is present.[3]

Protocol B: UV-Visible Spectroscopy

Objective: To assess the electronic environment of the aromatic ring and the conjugation extension provided by the urea group.

Theoretical Expectation

The anthranilic acid moiety acts as the primary chromophore.[3] The urea substitution is an auxochrome, causing a bathochromic (red) shift compared to unsubstituted benzoic acid.[1][2]

  • Band A (240–260 nm):

    
     transition of the benzene ring.[2]
    
  • Band B (310–330 nm):

    
     transition involving the lone pairs of the nitrogen and oxygen conjugated with the ring.[2] This band is sensitive to pH and solvent polarity.[1][3]
    
Experimental Procedure

Solvent Selection: Methanol (MeOH) is the standard solvent.[1][2][3]

  • Note: Avoid Acetone (UV cutoff interference) or basic buffers (which will deprotonate the carboxylic acid, shifting

    
    ).[1][2]
    
  • Stock Solution Preparation:

    • Weigh 2.2 mg of sample.[2][3]

    • Dissolve in 100 mL Methanol (HPLC Grade).

    • Concentration: ~0.1 mM (

      
       M).[1][2][3]
      
  • Dilution Series (Linearity Check):

    • Prepare dilutions at 10, 20, and 50 µM.

    • This ensures the reading adheres to the Beer-Lambert Law (Absorbance < 1.0).[2]

  • Acquisition:

    • Baseline: Run a blank scan with pure Methanol.[1][2][3]

    • Scan Range: 200 – 400 nm.[1][3]

    • Scan Speed: Medium (approx. 200 nm/min).

Data Validation
  • Hypsochromic Shift Test: Add 1 drop of 0.1M HCl to the cuvette. The absorption at ~320 nm should decrease or shift blue (hypsochromic) as the nitrogen lone pair is protonated, disrupting conjugation.[2] This confirms the presence of the amino-auxochrome.

References & Authority

The protocols above are grounded in standard spectroscopic identification methods for organic compounds.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2][3][4] (Standard text for IR/UV interpretation).

  • Desiderato, R., & Sass, R. L. (1965).[1][2] The crystal structure of ammonium hydrogen dicloroacetate. Acta Crystallographica, 18, 1-4.[1][2][3] (Foundational work on carboxylic acid H-bonding).

  • NIST Chemistry WebBook. Benzoic acid, 2-amino- (Anthranilic acid) Spectral Data. (Used as the baseline chromophore reference).[1][2]

  • PubChem Compound Summary. 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid.[1][2][3] (Source of structural confirmation).[1][2]

Disclaimer: This Application Note is for research and development purposes. All chemical handling should be performed under a fume hood with appropriate PPE (gloves, goggles).[1][2] Consult the SDS for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid before use.[1][2][3]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing N-(Isopropylcarbamoyl)anthranilic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid CAS Registry Number: 69145-57-9 (and related salts) Target Audience: Medicinal Chemists, Process Development Scientists

Critical Process Parameters (CPP) & Mechanistic Insight

The synthesis of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (Target B ) from Anthranilic Acid (Starting Material A ) and Isopropyl Isocyanate seems deceptively simple. However, it is plagued by a "thermodynamic trap": the rapid cyclodehydration of the target urea into 3-isopropyl-2,4(1H,3H)-quinazolinedione (Impurity C ).

The "Cyclization Trap"

The carboxylic acid group in the ortho-position acts as an intramolecular nucleophile. Under acidic or thermal stress, it attacks the urea carbonyl, expelling water and locking the molecule into the stable quinazolinedione ring.

Expert Insight: If your product has a melting point >200°C (Target MP is approx. 183-184°C) and is insoluble in dilute base, you have likely formed the cyclic impurity C .

Mechanistic Pathway (DOT Visualization)

ReactionPathway A Anthranilic Acid (2-Aminobenzoic acid) Target TARGET (Open Chain) 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (Unstable in Acid/Heat) A->Target Nucleophilic Addition (Kinetic Product) Iso Isopropyl Isocyanate Iso->Target Nucleophilic Addition (Kinetic Product) Dimer Urea Dimer (Moisture Impurity) Iso->Dimer + H2O Cyclic IMPURITY (Cyclic) 3-isopropyl-2,4-quinazolinedione (Thermodynamic Sink) Target->Cyclic Cyclodehydration (-H2O) / Acid or Heat

Figure 1: Reaction pathway showing the competition between the kinetic target (urea) and the thermodynamic impurity (quinazolinedione).

Recommended Protocol: The "Base-Protection" Method

To maximize yield and prevent cyclization, you must deactivate the carboxylic acid by keeping it in its carboxylate salt form throughout the reaction. The free acid should only be generated during the final workup at controlled temperatures.

Reagents & Stoichiometry
ComponentEquiv.Role
Anthranilic Acid1.0Substrate
NaOH (1M - 2M)1.05Critical: Protects -COOH as -COO⁻
Isopropyl Isocyanate1.1 - 1.2Electrophile (Excess accounts for hydrolysis)
THF or DioxaneSolventCo-solvent for solubility
Step-by-Step Workflow
  • Dissolution (The Salt Formation):

    • Dissolve Anthranilic Acid in 1.05 eq of aqueous NaOH. Ensure the solution is clear (pH > 8).

    • Why: This converts the nucleophilic -COOH into the non-electrophilic -COO⁻, preventing the intramolecular attack on the urea.

  • Addition:

    • Cool the solution to 0–5°C .

    • Dilute with an equal volume of THF or Dioxane (to solubilize the isocyanate).

    • Add Isopropyl Isocyanate dropwise over 30–60 minutes.

    • Control: Maintain temperature < 10°C. Exotherms promote isocyanate hydrolysis.

  • Reaction:

    • Allow to warm to Room Temperature (20–25°C) and stir for 2–4 hours.

    • Monitor: TLC or HPLC. The starting aniline should disappear.

  • Workup (The Critical Step):

    • Do NOT heat.

    • Wash the alkaline solution with Ethyl Acetate (removes unreacted isocyanate and urea dimers).

    • Controlled Acidification: Slowly acidify the aqueous layer with 1M HCl to pH 3–4 while stirring in an ice bath.

    • Observation: The target acid will precipitate as a white solid.

  • Isolation:

    • Filter immediately. Wash with ice-cold water.

    • Dry under vacuum at < 40°C . High heat during drying can trigger solid-state cyclization.

Troubleshooting Guide

Issue 1: Low Yield / Starting Material Remains

Symptoms: HPLC shows unreacted Anthranilic Acid after 4 hours.

  • Root Cause A: Isocyanate hydrolysis. If your solvent was "wet" or the reaction too hot, water consumed the isocyanate before the amine could.

  • Root Cause B: Phase transfer issues. In a biphasic system (Water/DCM), the reaction is slow without a phase transfer catalyst.

  • Solution: Use the Homogeneous Solvent system (Water/THF) described above. Increase Isocyanate to 1.3 eq.

Issue 2: High Melting Point Impurity (>200°C)

Symptoms: Product is insoluble in dilute NaOH; MP is too high.

  • Diagnosis: You have formed the Quinazolinedione .

  • Root Cause:

    • Reaction temperature was too high (>50°C).

    • Acidification was performed while hot.

    • The reaction was run in acidic media (e.g., acetic acid).[1]

  • Recovery: The cyclic compound is very stable. You cannot revert it. Discard and restart using the Base-Protection Method .

Issue 3: Gummy/Oily Product

Symptoms: Product oils out upon acidification.

  • Root Cause: Presence of THF/Dioxane during acidification prevents clean crystallization.

  • Solution: Evaporate the organic co-solvent (THF) under reduced pressure (keep bath < 35°C) before acidification. Acidify only the aqueous phase.

Troubleshooting Flowchart (DOT)

Troubleshooting Start Problem Detected CheckMP Check Melting Point Start->CheckMP HighMP MP > 200°C Insoluble in Base CheckMP->HighMP High LowYield Low Yield / SM Left CheckMP->LowYield Correct MP, Low Mass CyclicDiag Diagnosis: Cyclic Quinazolinedione HighMP->CyclicDiag FixCyclic Action: Restart. Keep T < 25°C. Use NaOH protection. CyclicDiag->FixCyclic CheckSolv Check Solvent System LowYield->CheckSolv FixHydro Action: Use Dry THF. Increase Isocyanate eq. CheckSolv->FixHydro

Figure 2: Decision tree for diagnosing yield and purity issues.

Frequently Asked Questions (FAQ)

Q: Can I use Isatoic Anhydride and Isopropylamine instead? A: NO. This is a common error.

  • Reaction: Isatoic Anhydride + Isopropylamine

    
     2-amino-N-isopropylbenzamide + CO₂.
    
  • Result: You will lose the carboxylic acid functionality and form an amide, not the ureido acid target. The isatoic anhydride route is only valid if your target is the anthranilamide.

Q: Why not use DCM/TEA instead of NaOH/Water? A: You can, but the solubility of anthranilic acid in DCM is poor. You would need a large volume of solvent. The NaOH/Water/THF system is "green," homogeneous, and ensures the carboxylic acid is strictly protected as a salt, minimizing cyclization risk.

Q: My product turned slightly pink/grey on the filter. Why? A: This is likely trace oxidation of unreacted anthranilic acid.

  • Fix: Ensure the final wash with water is thorough. You can perform a reprecipitation: Dissolve in cold dilute NaHCO₃, filter off any insoluble color, and re-acidify.

References

  • Mechanism of Quinazolinedione Formation

    • Zulpanov, F. A. (2025). Heterocyclization Reaction of Anthranilic Acid. Development of Science, 3, 158.[2]

  • Target Molecule Data (PubChem)

    • PubChem CID 4799718. 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid.[3][4][5]

  • Optimization of Anthranilic Acid Derivatives

    • Frank, A., et al. (2016). Identification and Optimization of Anthranilic Acid Based Inhibitors. ChemMedChem.

  • Cyclization Prevention Strategies

    • Triggering and Preventing Cyclization of o-Amino-Guanidinobenzenes (Analogous chemistry regarding ortho-nitrogen cyclization). Chemistry - A European Journal (2025).

Sources

troubleshooting solubility issues of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid in water

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Solubility Protocols for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic Acid

Executive Summary

You are encountering solubility difficulties with 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (CAS: 69145-57-9). This compound presents a classic "solubility paradox" common in drug discovery: it possesses a polar urea motif and an ionizable carboxylic acid tail, yet it exhibits poor aqueous solubility in its native form due to high crystal lattice energy and lipophilicity from the isopropyl group.

This guide provides a root-cause analysis and three validated protocols to achieve stable solutions for biological assays and formulation studies.

Part 1: The Physicochemical Root Cause

Before attempting to dissolve the compound, you must understand why it resists solvation.

FeatureChemical ConsequenceImpact on Solubility
Carboxylic Acid (COOH) pKa ≈ 4.2–4.8 (Predicted based on anthranilic acid analogs)pH Dependent: In neutral/acidic water (pH < 5), the molecule is protonated (neutral) and hydrophobic.
Urea Linkage (-NH-CO-NH-) Hydrogen Bond Donor & Acceptor"Brick Dust" Effect: Urea groups form strong intermolecular hydrogen bond networks in the solid state, creating a high-melting crystal lattice that water cannot easily penetrate.
Isopropyl Group Lipophilic DomainIncreases logP, reducing interaction with water molecules.

The Diagnosis: Your compound is likely precipitating because you are attempting to dissolve the free acid in unbuffered water (pH ~5-6), where it remains largely unionized and thermodynamically driven to stay in the solid phase.

Part 2: Troubleshooting Guide (Q&A Format)

Scenario A: "I added the powder to water, and it just floats/clumps."

Issue: Poor wetting and lack of ionization. Fix: You must drive the equilibrium toward the ionized carboxylate form.

Protocol 1: In Situ Salt Formation (The pH Switch) Best for: Stock solutions, biological assays (PBS compatibility).

  • Calculate Molarity: Determine the moles of compound you intend to dissolve.

  • Alkaline Pre-treatment: Do not add pure water yet. Add a stoichiometric equivalent (1.05 eq) of 0.1 M NaOH or 1.0 M Tris base .

    • Why? This immediately deprotonates the carboxylic acid (COOH

      
       COO⁻), converting the insoluble acid into a highly soluble sodium or Tris salt.
      
  • Dilution: Once the solid dissolves (solution becomes clear), slowly add water or buffer to reach the final volume.

  • pH Check: Verify the final pH is > 6.0. If pH drops below the pKa (~4.5), the compound will crash out as the free acid.

Critical Warning: Avoid dissolving in unbuffered water and then trying to adjust pH. The solid may form a "gum" that traps dry powder, making subsequent dissolution extremely slow.

Scenario B: "I need to keep the pH acidic/neutral, or I cannot use salts."

Issue: The ionized form is not an option for your specific assay (e.g., cellular uptake studies requiring the neutral species). Fix: You must reduce the energy penalty of cavity formation in the solvent using cosolvents.

Protocol 2: The Cosolvent Spike Method Best for: HPLC standards, organic synthesis intermediates.

  • Primary Solvent: Dissolve the compound completely in DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide) .

    • Target: Make a 100x or 1000x stock solution (e.g., 100 mM).

  • Secondary Dilution: Slowly pipette the organic stock into your aqueous media while vortexing rapidly .

    • Why? Rapid mixing prevents local regions of supersaturation where nuclei can form.

  • Limit: Keep the final organic solvent concentration < 1% (v/v) to avoid biological toxicity, or up to 20% for chemical workflows.

Scenario C: "The solution was clear, but crystals appeared after 2 hours."

Issue: You created a supersaturated solution (metastable state) that eventually returned to equilibrium. Fix: Stabilize the solution using a surfactant or complexing agent.

Protocol 3: Cyclodextrin Complexation Best for: Animal formulation, long-term stability.

Anthranilic acid derivatives bind well with Hydroxypropyl-


-Cyclodextrin (HP-

-CD) [1].
  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD solution in water.
    
  • Addition: Add the compound to this vehicle.

  • Energy Input: Sonicate for 30–60 minutes at 40°C.

    • Mechanism:[1] The hydrophobic isopropyl/phenyl portion enters the cyclodextrin cavity, shielding it from water, while the hydroxyls of the CD maintain water solubility.

Part 3: Decision Matrix & Mechanism

Figure 1: Solubility Troubleshooting Decision Tree

SolubilityLogic Start Start: Solid Compound 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid CheckpH Is final pH > 6.0 acceptable? Start->CheckpH Yes_pH Yes (Salt Formation) CheckpH->Yes_pH Yes No_pH No (Must be Neutral/Acidic) CheckpH->No_pH No AddBase Step 1: Add 1.05 eq NaOH or Tris Base Yes_pH->AddBase Dissolve Step 2: Vortex until clear (Ionization) AddBase->Dissolve Buffer Step 3: Dilute with Buffer (pH 7.4) Dissolve->Buffer Cosolvent Use Cosolvent Strategy No_pH->Cosolvent DMSO Dissolve in 100% DMSO (Stock) Cosolvent->DMSO Spike Spike into Aqueous Media (<1% v/v) DMSO->Spike Precip Risk: Precipitation over time? Spike->Precip Cyclo Add 20% HP-beta-Cyclodextrin Precip->Cyclo If unstable

Caption: Logical flow for selecting the correct solubilization strategy based on experimental pH constraints.

Figure 2: Ionization Equilibrium

Equilibrium Acid Free Acid (Solid) Insoluble pH < 4.5 Equil Equilibrium pKa ~ 4.5 Acid->Equil + OH- (Base) Equil->Acid Precipitation Salt Carboxylate Anion (Aq) Soluble pH > 6.0 Equil->Salt Deprotonation Salt->Equil + H+ (Acid)

Caption: The reversible transition between the insoluble free acid and soluble carboxylate anion controlled by pH.

Part 4: Solvent Compatibility Table

Solvent SystemEstimated SolubilityApplicationNotes
Water (pH 2–5) < 0.1 mg/mLNot RecommendedCompound exists as free acid.
PBS (pH 7.4) 1–5 mg/mLCell Culture / AssayRequires slow addition or pre-dissolution in base.
DMSO > 50 mg/mLStock SolutionExcellent solvent. Hygroscopic; keep sealed.
Ethanol ~ 10–20 mg/mLFormulationGood for evaporation protocols.
0.1 M NaOH > 20 mg/mLChemical SynthesisRapid in situ salt formation.

References

  • PubChem. (n.d.).[2] 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (CID 4799718).[3] National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Baranowski, P., et al. (2011). Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid.[4] ResearchGate.[5] (Providing analog data for anthranilic acid derivatives). Retrieved from [Link]

  • Domańska, U., et al. (2011). Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives of Anthranilic Acid.[4] International Journal of Molecular Sciences. (Validating cyclodextrin protocols for this chemical class). Retrieved from [Link]

Sources

minimizing degradation of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Management of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Executive Summary

You are working with 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (also known as N-(isopropylcarbamoyl)anthranilic acid).[1] This compound presents a unique stability challenge due to the ortho-positioning of the carboxylic acid relative to the urea moiety.

Unlike simple amides that degrade primarily via hydrolysis, this compound is kinetically primed for intramolecular cyclization .[1] Under thermal stress or acidic conditions, it rapidly converts to 3-isopropyl-2,4(1H,3H)-quinazolinedione , releasing water.[1] This guide details the mechanistic causes of this degradation and provides validated protocols to prevent it.

Module 1: The Stability Profile (The "Why")

To preserve this compound, you must understand that it is a "pre-cyclized" intermediate.[1] The molecule is chemically spring-loaded.[1]

The Primary Threat: Intramolecular Cyclization

The most critical degradation pathway is not simple hydrolysis; it is the formation of a quinazolinedione ring. The carboxylic acid group at the ortho position attacks the urea nitrogen. This reaction is acid-catalyzed and heat-accelerated.[1]

  • Trigger: Acidic pH (

    
     5.0), Heat (
    
    
    
    40°C), or prolonged solution state.[1]
  • Result: Formation of the highly stable impurity 3-isopropyl-2,4(1H,3H)-quinazolinedione .[1]

The Secondary Threat: Hydrolysis

In the presence of moisture and extreme pH (particularly alkaline), the urea bridge cleaves.

  • Trigger: Moisture uptake (Hygroscopicity), Strong Base (

    
     pH 9).[1]
    
  • Result: Cleavage into Anthranilic acid and Isopropylamine .[1]

Visualizing the Degradation Pathways

The following diagram illustrates the competing pathways you must control.

DegradationPathways Compound 2-{[(Propan-2-yl)carbamoyl]amino} benzoic acid Cyclization 3-isopropyl-2,4(1H,3H)- quinazolinedione (Major Impurity) Compound->Cyclization Acid / Heat (Intramolecular Attack) Hydrolysis Anthranilic Acid + Isopropylamine Compound->Hydrolysis Strong Base / H2O (Urea Cleavage) Water H2O Compound->Water Byproduct of Cyclization

Figure 1: Competing degradation pathways.[1] Note that cyclization (Red) is often the dominant pathway in solid-state or acidic solution storage.[1]

Module 2: Storage & Handling Protocols (The "How")

The following protocols are designed to interrupt the mechanisms described above.

Solid State Storage Protocol
ParameterSpecificationScientific Rationale
Temperature -20°C (Preferred) or +2°C to +8°CLow temperature kinetically inhibits the ring-closure activation energy (

).[1]
Atmosphere Argon or Nitrogen Overlay Displaces atmospheric moisture and prevents oxidative trace degradation of the aniline moiety if hydrolysis occurs.
Container Amber Glass Vials with Teflon-lined capsAmber glass blocks UV (preventing decarboxylation); Teflon prevents leaching of plasticizers which can act as nucleophiles.[1]
Desiccant Silica Gel or Molecular Sieves Essential.[1] Water is a byproduct of the cyclization; removing it shifts the equilibrium back toward the open-chain form (Le Chatelier’s principle).
Solution Handling (Critical)
  • Solvent Choice: Dimethyl Sulfoxide (DMSO) or Anhydrous Methanol.[1] Avoid protic solvents (water/ethanol) for long-term stock.[1]

  • pH Control: If aqueous buffers are necessary, maintain pH 6.5 – 7.5 .

    • Avoid Acid: pH

      
       catalyzes the protonation of the urea carbonyl, accelerating cyclization.
      
    • Avoid Strong Base: pH

      
       promotes urea hydrolysis.[1]
      
  • Use-Time: Prepare solutions fresh. If storage is required, freeze at -80°C immediately.

Module 3: Troubleshooting Guide (FAQs)

Q1: I see a new peak in my HPLC chromatogram eluting after the main peak. What is it? A: This is likely the Quinazolinedione derivative.

  • Diagnosis: The cyclized product is more hydrophobic (loss of polar -COOH and -NH groups) and typically elutes later on Reverse Phase (C18) columns.[1]

  • Verification: Check the UV spectrum. The quinazolinedione has a distinct UV absorption profile compared to the open-chain benzoic acid derivative due to the fused ring system.

Q2: My compound has turned from white to a slight yellow/brown solid. Is it compromised? A: This indicates Hydrolysis followed by Oxidation .[1]

  • Mechanism: Hydrolysis releases Anthranilic acid.[1] Anthranilic acid is an aniline derivative that easily oxidizes in air to form colored azo/polymeric compounds.[1]

  • Action: Perform an LC-MS purity check. If purity is

    
    , a recrystallization may salvage it.[1] If lower, discard.
    

Q3: Can I autoclave a solution of this compound? A: Absolutely Not.

  • Reason: The high heat (121°C) and pressure will drive the cyclization reaction to near completion within minutes.

  • Alternative: Use sterile filtration (0.22 µm PVDF membrane).[1]

Q4: Why does the compound degrade faster in my phosphate buffer (pH 7.4) than in pure DMSO? A: Even at neutral pH, water facilitates proton transfer.[1] In DMSO (aprotic), the lack of available protons stabilizes the open-chain structure. Always store stocks in 100% DMSO, not buffer.

Module 4: Analytical Validation

To confirm the integrity of your batch, use the following logic in your analytical method.

Recommended HPLC Conditions
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: 254 nm.[1]

Decision Tree for Impurity Identification

ImpurityID Start Unknown Peak Detected RT_Check Is Retention Time (RT) > Main Peak? Start->RT_Check Late Likely Quinazolinedione (Cyclization Product) RT_Check->Late Yes (More Hydrophobic) Early Is RT < Main Peak? RT_Check->Early No Hydrolysis Likely Anthranilic Acid (Hydrolysis Product) Early->Hydrolysis Yes (More Polar)

Figure 2: Rapid diagnostic logic for HPLC impurity peaks.

References

  • Williamson, T. A. (1957).[1] The Chemistry of Quinazolines. Heterocyclic Compounds. (Foundational text establishing the stability profile of quinazolines in acid/alkaline solutions).

  • Mhaske, S. B., & Argade, N. P. (2006).[1] The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids. Tetrahedron. (Details the cyclization mechanism of anthranilic acid derivatives).

  • Yu, Z., et al. (2015).[1][2] Study on degradation kinetics of 2-(2-hydroxypropanamido) benzoic acid in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis. (Provides kinetic data on hydrolysis vs. cyclization for related benzoic acid amides).

  • PubChem. (2025).[1] 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid - Compound Summary. (Chemical structure and physical property verification). [1]

Sources

removing unreacted starting materials from 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis of this compound. The synthesis of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid typically involves the reaction of 2-aminobenzoic acid (anthranilic acid) with isopropyl isocyanate. Consequently, unreacted starting materials and side-products are common impurities.

This document provides a series of frequently asked questions (FAQs) and detailed troubleshooting guides to address specific purification challenges.

Frequently Asked Questions (FAQs)

Q1: My final product is contaminated with unreacted anthranilic acid. How can I remove it?

A1: Unreacted anthranilic acid is a common impurity. Due to its basic amino group, it can be effectively removed using an acid-base extraction. The detailed protocol is provided in the troubleshooting guide below.

Q2: I suspect there is unreacted isopropyl isocyanate in my product. What is the best way to eliminate it?

A2: Isopropyl isocyanate is volatile and reactive. It can be removed by quenching the reaction with a nucleophilic scavenger like methanol or by evaporation under reduced pressure. Refer to the troubleshooting section for a step-by-step procedure.

Q3: A significant side-product, N,N'-diisopropylurea, has formed. How can I separate it from my desired product?

A3: N,N'-diisopropylurea is a neutral byproduct formed from the reaction of isopropyl isocyanate with water. It can be separated from your acidic product, 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid, using an acid-base extraction. A detailed protocol is available in the troubleshooting guide.

Q4: Can I use recrystallization to purify my product?

A4: Yes, recrystallization is a powerful technique for purifying solid organic compounds.[1][2] The key is to select an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain in solution. A general protocol for recrystallization is provided below.

Troubleshooting Guides

Issue 1: Removal of Unreacted Anthranilic Acid

The presence of unreacted anthranilic acid is a frequent issue. Its removal is critical for obtaining a pure final product.

This method leverages the basicity of the amino group in anthranilic acid, which allows for its selective extraction into an acidic aqueous phase.[3][4]

Protocol:

  • Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The top layer will be the organic phase (depending on the solvent) and the bottom layer will be the aqueous phase.

  • Drain the lower aqueous layer, which now contains the protonated anthranilic acid as its hydrochloride salt.[5]

  • Wash the organic layer with a saturated sodium chloride solution (brine) to remove any residual water.

  • Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Diagram of Acid-Base Extraction for Anthranilic Acid Removal

G cluster_0 Separatory Funnel cluster_1 Aqueous Layer cluster_2 Organic Layer crude_product Crude Product in Organic Solvent add_hcl Add 1 M HCl crude_product->add_hcl shake_vent Shake & Vent add_hcl->shake_vent separate_layers Allow Layers to Separate shake_vent->separate_layers aqueous_phase Anthranilic Acid HCl Salt (Water Soluble) separate_layers->aqueous_phase Contains Impurity organic_phase Purified Product separate_layers->organic_phase Contains Product wash_brine Wash with Brine organic_phase->wash_brine dry_organic Dry (Na2SO4) organic_phase->dry_organic concentrate Concentrate organic_phase->concentrate wash_brine->dry_organic dry_organic->concentrate final_product final_product concentrate->final_product Final Purified Product

Caption: Workflow for removing anthranilic acid via acid-base extraction.

Issue 2: Quenching and Removal of Unreacted Isopropyl Isocyanate

Unreacted isopropyl isocyanate is highly reactive and should be neutralized ("quenched") before workup.[6]

Adding a small amount of methanol will convert the reactive isocyanate into a stable, more easily removable methyl carbamate derivative.

Protocol:

  • After the primary reaction is deemed complete (e.g., by TLC monitoring), cool the reaction mixture to room temperature.

  • Add a small amount of methanol (e.g., 0.1 to 0.5 equivalents relative to the isocyanate) to the reaction mixture.

  • Stir the mixture for 30-60 minutes at room temperature.

  • Proceed with the standard workup procedure. The resulting methyl carbamate can be removed by subsequent purification steps like recrystallization or chromatography.

Due to its low boiling point (75 °C), excess isopropyl isocyanate can often be removed by evaporation.

Protocol:

  • After the reaction is complete, concentrate the reaction mixture using a rotary evaporator.

  • If necessary, a high-vacuum pump can be used to remove trace amounts of the isocyanate.

Caution: Isocyanates are sensitizers and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[6]

Issue 3: Removal of N,N'-diisopropylurea

N,N'-diisopropylurea is a common byproduct resulting from the hydrolysis of isopropyl isocyanate.[7] It is a neutral compound and can be separated from the acidic product.

This method exploits the acidic nature of the carboxylic acid group on the desired product.[8]

Protocol:

  • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a weak base, such as 1 M sodium bicarbonate (NaHCO₃) solution.

  • Shake the funnel vigorously, venting frequently. The product will be deprotonated and extracted into the aqueous layer as its sodium salt.

  • Separate the layers. The organic layer contains the neutral N,N'-diisopropylurea and can be discarded.

  • Cool the aqueous layer in an ice bath and acidify it by slowly adding 1 M HCl until the product precipitates out (typically around pH 2-3).

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the purified product under vacuum.

Diagram of Acid-Base Extraction for N,N'-diisopropylurea Removal

G cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer crude_product Crude Product in Organic Solvent add_base Add 1 M NaHCO3 crude_product->add_base shake_vent Shake & Vent add_base->shake_vent separate_layers Allow Layers to Separate shake_vent->separate_layers organic_phase N,N'-diisopropylurea (Neutral Impurity) separate_layers->organic_phase Discard aqueous_phase Product as Sodium Salt (Water Soluble) separate_layers->aqueous_phase acidify Acidify with HCl aqueous_phase->acidify precipitate Precipitate Product aqueous_phase->precipitate filter_dry Filter & Dry aqueous_phase->filter_dry acidify->precipitate precipitate->filter_dry final_product final_product filter_dry->final_product Final Purified Product

Caption: Workflow for removing N,N'-diisopropylurea via acid-base extraction.

General Purification Technique: Recrystallization

Recrystallization is a highly effective method for purifying solid compounds.[2][9]

Protocol:

  • Solvent Selection: Choose a solvent or solvent pair in which your product is highly soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for carboxylic acids include ethanol, methanol, water, or mixtures thereof.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more hot solvent dropwise if necessary to achieve full dissolution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[1][2]

  • Crystallization: Once crystals begin to form, you can further enhance crystallization by placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

SolventBoiling Point (°C)Notes
Ethanol78Good general solvent for many organic acids.
Methanol65Similar to ethanol, but more volatile.
Water100Can be effective, especially when mixed with an alcohol.
Ethyl Acetate77A moderately polar solvent.
Toluene111A non-polar solvent, can be used in a solvent pair.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • University of Calgary. (n.d.). RECRYSTALLISATION. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). N,N -diisopropylurea. Retrieved from [Link]

  • Google Patents. (n.d.). US6664414B2 - Process for reducing residual isocyanate.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product.
  • Wikipedia. (n.d.). N,N′-Diisopropylcarbodiimide. Retrieved from [Link]

  • ResearchGate. (2019, September 17). How methyl anthranilate can be separated from reaction mixture? Retrieved from [Link]

  • Reddit. (2021, February 5). Safety measures for working with isocyanate. Retrieved from [Link]

Sources

optimizing pH conditions for stability of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (also known as N-isopropyl-N'-(2-carboxyphenyl)urea). This compound is a critical intermediate and known degradation impurity in the synthesis and stability profiling of glinide-class drugs (e.g., Nateglinide).

Its stability is governed by a competing reaction mechanism dependent on pH: intramolecular cyclization under acidic conditions versus hydrolytic cleavage under basic conditions.

Subject: 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid CAS Registry Context: Related to Nateglinide Impurities (e.g., Impurity I/II series)

Module 1: The Stability-pH Landscape (Mechanistic Insight)

The "Danger Zones"

Unlike simple amides, this molecule contains an ortho-ureido carboxylic acid motif. This structural proximity creates a high risk for intramolecular cyclization , which is kinetically faster than simple hydrolysis in acidic media.

pH ConditionDominant Reaction PathwayDegradation Product (DP)Risk Level
Acidic (pH < 4.0) Cyclization (Dehydration) 3-isopropylquinazoline-2,4(1H,3H)-dioneCRITICAL
Neutral (pH 6.0 - 7.5) Stable (Kinetic Control)N/ALow
Basic (pH > 9.0) Hydrolysis Anthranilic acid + IsopropylamineHigh
Mechanistic Visualization

The following diagram illustrates the divergent degradation pathways. In acidic media, the protonated carboxyl group undergoes nucleophilic attack by the urea nitrogen, closing the ring to form a quinazolinedione.

DegradationPathways Fig 1. Divergent degradation pathways: Acid-catalyzed cyclization vs. Base-catalyzed hydrolysis. Parent 2-{[(Propan-2-yl)carbamoyl]amino} benzoic acid (Parent) AcidState Acidic Conditions (pH < 4.0) Parent->AcidState BaseState Basic Conditions (pH > 9.0) Parent->BaseState Cyclized 3-isopropylquinazoline- 2,4(1H,3H)-dione (Cyclization Product) AcidState->Cyclized Intramolecular Cyclization (-H2O) Hydrolysis Anthranilic Acid + Isopropylamine BaseState->Hydrolysis Urea Hydrolysis

[1]

Module 2: Troubleshooting Guide

Issue 1: "Ghost" Peaks appearing during HPLC Analysis

Symptom: You observe a new, less polar peak (longer retention time on RP-HPLC) that increases the longer the sample sits in the autosampler. Root Cause: On-Column or In-Vial Cyclization. If your mobile phase is highly acidic (e.g., 0.1% TFA, pH ~2.0), you are actively converting the parent compound into its quinazoline-2,4-dione derivative during the run or while waiting for injection. Corrective Action:

  • Buffer Exchange: Switch from TFA to a Phosphate or Ammonium Acetate buffer adjusted to pH 4.5 – 6.0 .

  • Diluent Check: Ensure the sample diluent is not 0.1% HCl or pure acid. Use a Water:Acetonitrile (50:50) mix buffered to pH 6.

Issue 2: Precipitation in Neutral Buffers

Symptom: The solution becomes cloudy upon adjusting pH to 7.0. Root Cause: Solubility Limit. While pH 7 stabilizes the chemical structure, the molecule may have limited aqueous solubility if the ionic strength is too high or organic modifier is too low. Corrective Action:

  • Maintain at least 30-40% organic solvent (Methanol or Acetonitrile) in your stock solutions.

  • Ensure the final pH is slightly above the pKa of the benzoic acid moiety (approx pKa ~4.0–4.5) to ensure ionization (COO⁻), which improves solubility.

Issue 3: Inconsistent Purity Results between Labs

Symptom: Lab A (using pH 2.5 method) reports 95% purity. Lab B (using pH 6.0 method) reports 99% purity. Root Cause: Method-Induced Artifacts. Lab A is likely generating degradation products during the analysis. Corrective Action:

  • Standardize the method to a pH 5.0–6.0 mobile phase.

  • Perform a "Solution Stability" test: Inject the same vial every hour for 12 hours. If the impurity grows linearly, the method is destructive.

Module 3: Experimental Protocols

Optimized Forced Degradation Protocol

Use this protocol to validate the stability window of your specific batch.

Reagents:

  • 0.1 M HCl

  • 0.1 M NaOH

  • Phosphate Buffer (pH 7.0)

  • 3% H₂O₂ (Oxidative stress check)

Workflow Diagram:

ForcedDegradation Fig 2. Step-by-step Forced Degradation Workflow Start Start: Prepare 1 mg/mL Stock (in 50:50 MeCN:H2O) Split Split into 3 Aliquots Start->Split Acid Acid Stress Add 0.1 M HCl (Target pH 1-2) Split->Acid Neut Control Add Buffer pH 7.0 Split->Neut Base Base Stress Add 0.1 M NaOH (Target pH 12) Split->Base Incubate Incubate at 60°C for 2-4 Hours Acid->Incubate Neut->Incubate Base->Incubate Neutralize Quench/Neutralize to pH 6-7 immediately Incubate->Neutralize Analyze HPLC Analysis (Mobile Phase pH 5.5) Neutralize->Analyze

Recommended HPLC Conditions for Stability
  • Column: C18 (L1), 150 x 4.6 mm, 3-5 µm.

  • Mobile Phase A: 20 mM Ammonium Acetate (pH 5.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 80% B over 15 minutes.

  • Rationale: The pH 5.5 buffer prevents on-column cyclization while ensuring the carboxylic acid is ionized (COO⁻), resulting in sharp peak shapes and stable retention times.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I store the stock solution in the refrigerator for a week? A: Only if the solvent is neutral. If dissolved in an acidic diluent, cyclization will proceed even at 4°C, albeit slower. We recommend preparing fresh stock solutions or storing them frozen (-20°C) in a neutral buffer (pH 7.0).

Q: Why does the main peak split into two? A: This is often a sign of atropisomerism (restricted rotation) or partial ionization if the pH is exactly near the pKa (~4.2). Adjust the mobile phase pH to be at least 1.5 units away from the pKa (ideally pH 5.8 - 6.0) to collapse the peak into a single species.

Q: Is this compound light sensitive? A: While not highly photo-labile compared to nitro-compounds, urea derivatives can undergo photo-oxidation. Store in amber vials as a precaution, particularly to prevent oxidative dealkylation of the isopropyl group [1].

References

  • Kumari, P., Babbar, R., Singh, R., & Saini, B. (2022).[1] Identification and characterization of degradation products of Nateglinide. International Journal of Health Sciences, 6(S2), 12894–12904.[1][2] Link

  • Karasakal, A., & Gürkan, Y. Y. (2022). Forced degradation studies of nateglinide by the first-order derivative spectrophotometric method and the density functional theory of the nateglinide molecule.[3] Zhurnal Prikladnoii Spektroskopii, 89(1). Link

  • Shekhawat, S., & Rajput, S. K. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Chemical Sciences Journal. Link

Sources

Technical Support Center: Stability & Degradation Analysis of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic Acid

[1][2]

Introduction: The "Dual-Pathway" Challenge

Welcome to the technical support hub for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (also known as N-isopropylureido-anthranilic acid).[1][2]

If you are analyzing this compound—likely as an intermediate in meglitinide synthesis or a herbicide metabolite—you are likely encountering one of two specific problems:

  • Poor Mass Balance: You see the parent compound disappear, but the recovered degradation products do not account for 100% of the mass.[2]

  • "Ghost" Peaks: You observe a stable, non-polar impurity forming during method development, particularly in acidic mobile phases.[1][2]

This guide addresses these issues by defining the hydrolysis products and distinguishing them from the competing cyclization pathway .

Module 1: The Chemistry of Degradation

Q: What are the exact hydrolysis products?

A: Complete hydrolysis of the urea linkage yields three distinct components. However, you will likely only detect one by standard UV-HPLC.[1][2]

  • Anthranilic Acid (2-Aminobenzoic Acid): The aromatic portion.[1][2] UV-active and highly fluorescent.[1][2]

  • Isopropylamine (2-Aminopropane): The aliphatic amine.[1][2][3] Non-UV active (requires derivatization or MS detection).[1][2]

  • Carbon Dioxide (

    
    ):  Evolves as gas.[1][2]
    
Q: I see a new peak that is NOT Anthranilic Acid. What is it?

A: You are likely observing 3-isopropylquinazoline-2,4(1H,3H)-dione .[1][2] This is not a hydrolysis product; it is a cyclization product .[1][2] Under acidic conditions or heat (common in accelerated stability studies), the urea nitrogen attacks the carboxylic acid, closing the ring and releasing water.[1] This is a classic "gotcha" in ureido-benzoic acid analysis.

Pathway Visualization

DegradationPathwayscluster_HydrolysisPathway A: Hydrolysis (Base/Enzymatic)cluster_CyclizationPathway B: Cyclization (Acid/Heat)ParentParent Compound(2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid)AnthranilicAnthranilic Acid(UV Active)Parent->Anthranilic Hydrolysis (pH > 7)IPamineIsopropylamine(NO Chromophore)Parent->IPamine +CO2CO2 (Gas)Parent->CO2 +Quinazoline3-isopropylquinazoline-2,4(1H,3H)-dioneParent->Quinazoline Cyclodehydration (pH < 4 or Heat)WaterH2OParent->Water +

Figure 1: The competing degradation pathways.[1][2] Researchers often mistake the Quinazoline product (Pathway B) for a hydrolysis intermediate.

Module 2: Analytical Troubleshooting (FAQs)

Q: Why is my mass balance failing (~50% recovery)?

Diagnosis: You are using HPLC-UV (likely at 254 nm or 210 nm). Explanation: The parent molecule loses the isopropyl group during hydrolysis.[2] Isopropylamine has no chromophore above 200 nm.[1][2] You are detecting the Anthranilic Acid (approx. 50-60% of the molecular weight) but "losing" the amine.[1] Solution:

  • Switch to LC-MS: Monitor m/z 60.1 (

    
    ) for isopropylamine.
    
  • Derivatization: Use OPA (o-phthalaldehyde) or FMOC-Cl to tag the aliphatic amine for UV/Fluorescence detection.[1][2]

Q: How do I distinguish the parent from the cyclized impurity?

The cyclized product (Quinazolinedione) is more hydrophobic than the parent because it loses the polar carboxylic acid group and forms a lactam.

FeatureParent (Ureido-acid)Hydrolysis Product (Anthranilic)Cyclized Impurity (Quinazolinedione)
RT (Reverse Phase) MediumEarly (Polar)Late (Non-polar)
UV Spectrum

~245, 300 nm

~220, 335 nm

~240, 310 nm
Acid Stability Unstable (Cyclizes)StableVery Stable
Molecular Weight MW 222MW 137MW 204 (Loss of 18 Da)

Module 3: Experimental Protocols

Protocol A: Forced Hydrolysis & Confirmation

Use this to generate standards for Anthranilic Acid and Isopropylamine.[1][2]

  • Preparation: Dissolve 10 mg of Parent in 5 mL of 0.1 N NaOH (Base promotes hydrolysis over cyclization).

  • Stress: Heat at 60°C for 4 hours.

  • Neutralization: Cool and neutralize with 0.1 N HCl carefully to pH 7.0. (Do not over-acidify, or Anthranilic acid may precipitate).[1][2]

  • Analysis (UV): Inject on C18 column.[1][2] Confirm peak at relative retention time (RRT) ~0.3-0.4 matches authentic Anthranilic Acid.[1][2]

  • Analysis (GC/MS or LC-MS): Analyze the headspace or liquid for Isopropylamine.

Protocol B: Detecting Isopropylamine (The "Invisible" Product)

Standard UV methods will fail.[1][2] Use this derivatization workflow.

  • Reagent: Prepare 10 mM Dansyl Chloride in Acetone.

  • Reaction: Mix 500 µL of hydrolysis supernatant (buffered to pH 9.5 with borate) + 500 µL Dansyl Chloride solution.

  • Incubation: 60°C for 20 minutes in a sealed vial (protect from light).

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150mm x 4.6mm.[1][2]

    • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.[1][2] Gradient 20% -> 90% B.[1][2]

    • Detection: UV 254 nm or Fluorescence (Ex 340 nm / Em 525 nm).[1][2]

    • Result: Isopropylamine-Dansyl derivative will elute as a sharp, distinct peak.[1][2]

Decision Tree: Method Selection

MethodSelectionStartStart: Impurity ProfilingQ1Do you have LC-MS?Start->Q1MS_YesUse LC-MS (ESI+)Q1->MS_YesYesMS_NoUse HPLC-UVQ1->MS_NoNoMS_PathMonitor:Parent: m/z 223Anthranilic: m/z 138Isopropylamine: m/z 60Cyclized: m/z 205MS_Yes->MS_PathUV_PathCan you seeMass Balance?MS_No->UV_PathDerivREQUIRED:Derivatize with Dansyl-Cl or OPAUV_Path->DerivNo (Missing Amine)

Figure 2: Workflow for selecting the correct detection method based on available instrumentation.

References

  • ICH Expert Working Group. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).[1][2] International Conference on Harmonisation, 2003.[1][2]

  • PubChem. Anthranilic Acid (Compound Summary). National Center for Biotechnology Information.[1][2] [1]

  • Das, S., et al. "Lewis Acid Promoted Cyclization of Acyclic Urea Derivatives to Quinazolinediones."[1][2][4] ResearchGate, 2020.[1][2] (Validating the cyclization pathway).

  • Occupational Safety and Health Administration (OSHA). Isopropylamine: Method 60 (HPLC-UV with Derivatization).[1][2][1]

Technical Support Center: Synthesis of Sterically Hindered N-Carbamoyl Benzoic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of N-carbamoyl benzoic acids, particularly those bearing sterically demanding substitution patterns, presents a significant challenge in organic and medicinal chemistry. The inherent steric hindrance around the carboxylic acid moiety can severely impede traditional acylation and coupling reactions, leading to low yields, incomplete conversions, and undesired side products. This technical support center provides a comprehensive resource for overcoming these synthetic hurdles, offering in-depth troubleshooting guides, frequently asked questions, and detailed protocols based on established and innovative methodologies.

Frequently Asked Questions (FAQs)

Q1: Why is my standard amide coupling reaction (e.g., using DCC/DMAP) failing for my 2,6-disubstituted benzoic acid?

A1: The primary reason for failure is steric hindrance. The bulky substituents at the ortho positions of the benzoic acid shield the carboxylic acid group, preventing the approach of the activating agent (like DCC) and the subsequent nucleophilic attack by the urea or amine. This steric congestion significantly slows down the reaction kinetics to a point where the desired reaction does not proceed at an appreciable rate.[1][2][3] Furthermore, ortho-substituents can alter the electronic properties and conformation of the benzoic acid, a phenomenon known as the "ortho-effect," which can also influence reactivity.[4][5][6]

Q2: What is the "ortho-effect" and how does it impact the synthesis of N-carbamoyl benzoic acids?

A2: The ortho-effect refers to the observation that most ortho-substituents, regardless of their electronic nature (electron-donating or -withdrawing), increase the acidity of benzoic acid.[4][5][7] This is attributed to a combination of steric and electronic factors. The steric bulk of the ortho-substituent can force the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the aromatic ring.[8] While increased acidity might seem beneficial, the steric hindrance is the dominant factor that prevents the reaction from occurring. Understanding the ortho-effect is crucial as it helps in selecting appropriate activation strategies that can bypass the steric blockade.

Q3: Are there alternative coupling reagents that are more effective for sterically hindered substrates?

A3: Yes, several modern coupling reagents, often used in peptide synthesis, have shown greater efficacy in forming amide bonds between sterically hindered partners. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally more reactive than traditional carbodiimides and can be effective in these challenging syntheses.[9][10] These reagents form highly activated esters that are more susceptible to nucleophilic attack, even by sterically encumbered amines or ureas.

Q4: Can I avoid the direct coupling of the benzoic acid altogether? What are some alternative synthetic routes?

A4: Absolutely. When direct acylation is problematic, alternative synthetic strategies that circumvent the direct coupling of the sterically hindered carboxylic acid are highly recommended. Two prominent methods are:

  • The Lossen Rearrangement: This reaction converts a hydroxamic acid into an isocyanate.[11][12] The required hydroxamic acid can be synthesized from the corresponding ester of the sterically hindered benzoic acid. The resulting isocyanate can then be reacted with an amine to form the desired N-acylurea core structure. This method is advantageous as it avoids the direct, sterically hindered coupling step.[13][14]

  • The Ugi Multicomponent Reaction: The Ugi reaction is a powerful tool for creating molecular diversity and can be adapted for the synthesis of complex N-acylamino amides.[15][16] By carefully selecting the starting components (an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide), it may be possible to construct the desired N-carbamoyl benzoic acid scaffold in a single step.[17][18]

Troubleshooting Guides

Problem 1: Low to no yield of the desired N-carbamoyl benzoic acid using standard coupling conditions.

Potential Cause Troubleshooting Step Rationale
Severe Steric Hindrance Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[9][10]These reagents generate highly reactive activated esters that are more susceptible to nucleophilic attack, even with sterically demanding substrates.
Increase the reaction temperature and/or extend the reaction time.Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, monitor for decomposition.
Use a less sterically hindered activating agent if possible.Some activating agents are bulkier than others. Researching smaller alternatives might be beneficial.
Poor Solubility of Starting Materials Experiment with different solvents or solvent mixtures (e.g., DMF, NMP, DMAc).Ensuring all reactants are fully dissolved is critical for reaction success.
Deactivation of the Carboxylic Acid Consider converting the benzoic acid to a more reactive derivative like an acid chloride or anhydride.Acid chlorides are highly reactive and may overcome the steric hindrance, though their preparation can also be challenging with hindered substrates.

Problem 2: Formation of undesired side products, such as the self-condensation of the urea or decomposition of the starting materials.

Potential Cause Troubleshooting Step Rationale
High Reaction Temperature Lower the reaction temperature and use a more active coupling reagent.High temperatures can lead to decomposition and side reactions. A more potent coupling reagent may allow the reaction to proceed at a lower temperature.
Presence of Moisture Ensure all reagents and solvents are anhydrous.Water can hydrolyze activated intermediates and coupling reagents, leading to lower yields and side products.
Incorrect Stoichiometry Carefully control the stoichiometry of the reactants and coupling agents.An excess of one reactant can lead to undesired side reactions.

Alternative Synthetic Protocols

When direct coupling fails, consider these alternative, field-proven strategies:

Protocol 1: Synthesis via the Lossen Rearrangement

This protocol involves the conversion of the sterically hindered benzoic acid to a hydroxamic acid, followed by a Lossen rearrangement to an isocyanate, which is then trapped by an amine.

Step 1: Synthesis of the Hydroxamic Acid

  • Convert the sterically hindered benzoic acid to its corresponding methyl or ethyl ester using a suitable method (e.g., Fischer esterification with a large excess of alcohol and a catalytic amount of strong acid, or reaction with diazomethane for small scale).

  • In a round-bottom flask, dissolve the ester in a suitable solvent like methanol or ethanol.

  • Add a solution of hydroxylamine hydrochloride and a base (e.g., sodium methoxide or potassium hydroxide) in the same solvent.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction mixture to isolate the hydroxamic acid.

Step 2: Lossen Rearrangement and Trapping with an Amine

  • Dissolve the hydroxamic acid in an inert solvent (e.g., THF, dioxane).

  • Activate the hydroxamic acid for the rearrangement. A common method is to treat it with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., triethylamine or pyridine). This forms an O-sulfonylated intermediate.[13]

  • Upon gentle heating, the intermediate will undergo the Lossen rearrangement to form the corresponding isocyanate.[11]

  • Introduce the desired amine to the reaction mixture to trap the in situ generated isocyanate, forming the N,N'-disubstituted urea (the N-carbamoyl benzoic acid derivative).

  • Purify the final product by chromatography or recrystallization.

Protocol 2: Synthesis via Grignard Reagents and Isocyanates

This powerful method is particularly effective for the formation of highly sterically hindered amide bonds.[1][2][3]

Step 1: Preparation of the Grignard Reagent

  • Prepare the Grignard reagent from the corresponding aryl halide (e.g., 2,6-disubstituted bromobenzene) and magnesium turnings in an anhydrous ether solvent (e.g., THF, diethyl ether).

Step 2: Carboxylation to the Benzoic Acid (if not starting with it)

  • Bubble dry carbon dioxide gas through the Grignard solution or pour the Grignard solution over crushed dry ice.

  • Acidify the reaction mixture with aqueous HCl to protonate the carboxylate and isolate the sterically hindered benzoic acid.

Step 3: Formation of the N-Carbamoyl Benzoic Acid This step is an adaptation of the principle for amide synthesis and may require optimization.

  • The direct reaction of a Grignard reagent corresponding to the "carbamoyl" part with an isocyanate derived from the benzoic acid (via a Curtius or Lossen rearrangement) would be a plausible route.

Visualizing Synthetic Strategies

The choice of synthetic strategy often depends on the severity of the steric hindrance and the availability of starting materials. The following decision tree can guide your experimental design.

G start Start: Synthesis of a sterically hindered N-carbamoyl benzoic acid direct_coupling Attempt Direct Coupling (e.g., with HATU, COMU) start->direct_coupling success Success! direct_coupling->success High Yield failure Low Yield or Failure direct_coupling->failure Low Yield alternative_routes Consider Alternative Routes failure->alternative_routes lossen Lossen Rearrangement (Benzoic Acid -> Hydroxamic Acid -> Isocyanate -> Product) alternative_routes->lossen Hydroxamic acid precursor is accessible ugi Ugi Reaction (Multicomponent approach) alternative_routes->ugi Suitable for library synthesis or complex scaffolds grignard Grignard-Isocyanate Coupling (For highly hindered systems) alternative_routes->grignard Extreme steric hindrance

Caption: Decision tree for selecting a synthetic route.

References

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252-255. [Link]

  • Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. PubMed. [Link]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]

  • Quora. (2017). What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? [Link]

  • Exner, O., & Motyková, I. (2003). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. RSC Publishing. [Link]

  • Moodley, K., et al. (2023). Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas. RSC Advances. [Link]

  • Becerra-Tirado, A., et al. (2014). A Novel and Highly Regioselective Synthesis of New Carbamoylcarboxylic Acids from Dianhydrides. Molecules. [Link]

  • Wikipedia. (n.d.). Lossen rearrangement. [Link]

  • Khan Academy. (n.d.). How does ortho-effect work in benzoic acids? [Link]

  • Yoganathan, S., & Miller, S. J. (2013). N-Methylimidazole-catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement. Organic Chemistry Portal. [Link]

  • Quora. (2017). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? [Link]

  • Chen, K., et al. (2018). Cation-controlled chemoselective synthesis of N-aroylureas and imides via amidation of N-Boc arylamides. Organic & Biomolecular Chemistry. [Link]

  • Takemoto, Y., et al. (2021). Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis. RSC Chemical Biology. [Link]

  • Yoganathan, S., & Miller, S. J. (2013). N-Methylimidazole-Catalyzed Synthesis of Carbamates from Hydroxamic Acids via the Lossen Rearrangement. PMC. [Link]

  • Stokes, B. J., et al. (2017). Design and Synthesis of New Acyl Urea Analogs as Potential σ1R Ligands. Molecules. [Link]

  • ResearchGate. (n.d.). Synthesis of N-acylurea derivatives from carboxylic acids and N,N′-dialkyl carbodiimides in water. [Link]

  • Irannejad, H., et al. (2018). A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines. CentAUR. [Link]

  • Shaaban, M. R., & El-Sayed, N. N. (2021). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PMC. [Link]

  • Evanno, L., et al. (2019). The Lossen rearrangement from free hydroxamic acids. Organic & Biomolecular Chemistry. [Link]

  • Kirby, A. J., & Logan, C. J. (1978). Kinetic comparison of the relative susceptibility to steric hindrance of an intra- and an inter-molecular cleavage of the ester bond in a series of 2- and 4-carbamoylphenyl esters of 2,4,6-trialkylated benzoic acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Iska, V. B. R., et al. (2021). A Three-Component Ugi-Type Reaction of N-Carbamoyl Imines Enables a Broad Scope Primary α-Amino 1,3,4-Oxadiazole Synthesis. PubMed. [Link]

  • Semantic Scholar. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. [Link]

  • Wang, H., et al. (2022). Ni-catalyzed carbamoylation of unactivated alkenes for stereoselective construction of six-membered lactams. PMC. [Link]

  • MDPI. (2022). Ugi Four-Component Reactions Using Alternative Reactants. [Link]

  • Biju, A. T., et al. (2021). N-Heterocyclic Carbene/Carboxylic Acid Co-Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. PubMed. [Link]

  • Pawar, T. B., et al. (2019). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. ResearchGate. [Link]

  • Park, S. J., et al. (1998). A facile synthesis of N-carbamoylmethyl- α -aminobutyrolactones by the Ugi multicomponent condensation reaction. R Discovery. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. [Link]

  • Biju, A. T., et al. (2021). N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. PMC. [Link]

  • YouTube. (2021). Exceptional Catalytic reduction of carboxylic acids,esters and amides ll #jeemain2021. [Link]

  • Exner, O., & Motyková, I. (2003). Solvation and steric hindrance in methyl-substituted benzoic acids. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. [Link]

  • Digital Commons @ Otterbein. (2018). Synthesis of Oxadiazoles and Examination of Steric Effects in a Cyclodehydration Reaction. [Link]

  • Miller, M. J., et al. (2008). Reactions of N-Benzyloxycarbamate Derivatives with Stabilized Carbon Nucleophiles-A New Synthetic Approach to Polyhydroxamic Acids and Other Hydroxamate Containing Mixed Ligand Systems. PMC. [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. [Link]

  • ResearchGate. (n.d.). Reactivity of sterically hindered diarylbenzhydryl carbocations - Competing trapping by nucleophiles and elimination. [Link]

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Technical Support Center: Mitigation of Moisture Sensitivity in 2-{[(Propan-2-yl)carbamoyl]amino}benzoic Acid Powder

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This technical guide is intended for researchers, scientists, and drug development professionals working with 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid. While specific hygroscopicity data for this compound is not extensively published, its molecular structure—containing multiple hydrogen bond donors and acceptors (amide, carboxylic acid)—suggests a high potential for moisture sensitivity. Moisture uptake can lead to significant challenges in handling, stability, and performance, including powder caking, altered dissolution rates, and chemical degradation.[1][2][3]

This document provides a comprehensive framework of frequently asked questions, troubleshooting guides, and detailed protocols to diagnose, quantify, and mitigate moisture-related issues for this active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What does "moisture sensitivity" or "hygroscopicity" mean for a powder?

Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[2][4] This interaction is primarily driven by the material's chemical structure and physical form.[1][5] For pharmaceutical powders, this can lead to:

  • Physical Changes: Caking, clumping, reduced flowability, and changes in particle size.[6][7]

  • Chemical Changes: Hydrolysis or other degradation pathways, leading to loss of potency and formation of impurities.[5][8]

  • Performance Changes: Altered dissolution profiles and reduced bioavailability.

Q2: What are the first signs that my powder is moisture-sensitive?

Common early indicators include:

  • Powder Caking: The powder no longer flows freely and forms clumps or a solid mass in its container.[6]

  • Weight Gain: The bulk powder's weight increases upon exposure to ambient air.

  • Changes in Appearance: The powder may change from opaque to translucent or appear wet.

  • Inconsistent Analytical Results: Variability in dissolution testing or potency assays between samples handled under different environmental conditions.

Q3: How is hygroscopicity officially classified?

The European Pharmacopoeia provides a common classification system based on the percentage of weight gain after storage at 25°C and 80% relative humidity (RH) for 24 hours.[4]

Hygroscopicity ClassWeight Increase (% w/w)
Non-hygroscopic≤ 0.12%
Slightly hygroscopic> 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentAbsorbs sufficient water to dissolve

Table 1: European Pharmacopoeia Hygroscopicity Classification.[4]

Troubleshooting Guide: Common Issues & Recommended Actions

This section addresses specific problems you may encounter and provides a logical path to a solution.

Issue 1: Powder is Caking and Has Poor Flowability
  • Underlying Cause: This is a physical manifestation of moisture absorption, where liquid bridges form between particles, leading to agglomeration.[6] This is often the first and most obvious sign of a hygroscopic material.

  • Immediate Action:

    • Control the Environment: Handle and store the powder in a controlled, low-humidity environment (e.g., a glove box with desiccant or a dry nitrogen atmosphere).[2][6]

    • Proper Packaging: Use tightly sealed containers with desiccants.[7][9]

  • Long-Term Strategy:

    • Quantify the Problem: Perform Dynamic Vapor Sorption (DVS) analysis (see Protocol 1) to understand the critical humidity threshold at which the powder begins to rapidly absorb water.

    • Implement a Mitigation Strategy: Proceed to Section 4.0 to select a suitable method, such as co-crystallization or formulation with excipients.

Issue 2: Inconsistent Dissolution Rates or Assay Results
  • Underlying Cause: Moisture can induce changes in the solid state of the API, such as a conversion from an anhydrous form to a less soluble hydrate, or from a high-energy amorphous state to a more stable, less soluble crystalline form.

  • Immediate Action:

    • Verify Solid Form: Use Powder X-ray Diffraction (PXRD) (see Protocol 2) on the problematic batch and compare it to a reference standard to check for any phase changes.[10][11][12]

    • Review Handling Procedures: Ensure all analysts are using identical, controlled-humidity environments for sample preparation.

  • Long-Term Strategy:

    • Solid Form Stabilization: If a more stable, less soluble form is appearing, a strategy like co-crystallization can lock the API into a desired, stable crystal lattice, preventing hydration.[8][13][14]

    • Formulation Approach: Incorporating moisture-scavenging excipients into a formulation can protect the API.[15][16]

Issue 3: Evidence of Chemical Degradation Over Time
  • Underlying Cause: Water can act as a reactant, leading to the hydrolysis of labile functional groups. For the target molecule, the amide linkages could be susceptible. Moisture can also act as a plasticizer, increasing molecular mobility within the solid and accelerating degradation reactions.[5][7]

  • Immediate Action:

    • Confirm Degradation: Use a stability-indicating HPLC method to identify and quantify degradation products.

    • Accelerated Stability Study: Store samples under stressed conditions (e.g., 40°C / 75% RH) to quickly assess the impact of moisture and heat.

  • Long-Term Strategy:

    • Chemical Modification: While a last resort, creating a more stable salt form of the carboxylic acid could be considered.

    • Physical Barrier Approach: Techniques like particle coating (see Protocol 4) can create a physical barrier that prevents moisture from reaching the API surface.[17][18][19]

Mitigation Strategies & Experimental Protocols

The following strategies offer proven methods to reduce moisture sensitivity. The choice of strategy depends on the severity of the issue, the development stage, and desired final dosage form.

Mitigation_Workflow start Observed Moisture Sensitivity (e.g., Caking, Instability) char_step Step 1: Characterize - Perform DVS (Protocol 1) - Perform PXRD (Protocol 2) start->char_step decision Is the issue primarily physical (caking) or chemical/physical (degradation/form change)? char_step->decision path_physical Physical Barrier Strategies decision->path_physical Physical path_crystal Crystal Engineering Strategies decision->path_crystal Chemical/ Physical coating Protocol 4: Particle Coating (e.g., Fluid Bed) path_physical->coating excipients Protocol 3: Formulation (Hydrophobic/Scavenging Excipients) path_physical->excipients cocrystal Protocol 5: Co-crystal Screening (Reduces hygroscopicity) path_crystal->cocrystal salt Salt Formation Screening (Alters crystal lattice) path_crystal->salt verify Step 2: Verify Improvement - Re-run DVS & PXRD - Perform Stability Studies coating->verify excipients->verify cocrystal->verify salt->verify

Figure 1: Decision workflow for selecting a moisture mitigation strategy.
Protocol 1: Quantifying Hygroscopicity with Dynamic Vapor Sorption (DVS)

Objective: To measure the amount and rate of water vapor uptake by the powder as a function of relative humidity (RH).[20][21][22][23]

Methodology:

  • Sample Preparation: Place 10-20 mg of the powder into the DVS sample pan.

  • Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved (e.g., dm/dt < 0.002% per minute).

  • Sorption Isotherm: Increase the RH in steps (e.g., 0% to 90% RH in 10% increments), allowing the sample mass to equilibrate at each step.

  • Desorption Isotherm: Decrease the RH in the same steps back to 0% RH.

  • Data Analysis: Plot the percentage change in mass vs. RH. The resulting graph reveals the hygroscopicity profile, critical humidity points, and any hysteresis between sorption and desorption.[24]

Protocol 2: Verifying Solid Form with Powder X-ray Diffraction (PXRD)

Objective: To obtain a unique "fingerprint" of the crystalline structure of the powder, which can be used to identify the solid form and detect changes due to moisture.[10][11][12][25]

Methodology:

  • Sample Preparation: Carefully pack approximately 200 mg of the powder into a sample holder, ensuring a flat, level surface.[10] For moisture-sensitive samples, preparation should be done in a low-humidity environment.

  • Data Acquisition: Place the sample holder in the diffractometer. Run the analysis over a suitable 2θ range (e.g., 2° to 40°) using a standard copper X-ray source.

  • Data Analysis: Compare the resulting diffractogram (a plot of intensity vs. 2θ angle) to a reference standard. The appearance of new peaks or the disappearance of existing peaks indicates a change in the crystal structure.[12][26]

Protocol 3: Formulation with Moisture-Protective Excipients

Objective: To create a physical mixture of the API with excipients that either act as a moisture barrier or preferentially absorb available water.[15][16][27]

Methodology (Example: Wet Granulation):

  • Excipient Selection: Choose hydrophobic excipients (e.g., magnesium stearate) or moisture-scavenging excipients (e.g., silicon dioxide, certain starches).[19][[“]]

  • Blending: Blend the API with the chosen excipients in a high-shear mixer.

  • Granulation: Add a non-aqueous granulation fluid (e.g., isopropanol) to form granules.

  • Drying: Dry the granules in a fluid bed dryer to remove the granulation solvent.

  • Verification: Test the final blend using DVS (Protocol 1) to confirm reduced moisture uptake compared to the pure API.

Protocol 4: Creating a Moisture Barrier with Particle Coating

Objective: To apply a protective polymer film over the API particles or granules, physically shielding them from atmospheric moisture.[17][18][29]

Methodology (Example: Fluid Bed "Wurster" Coating):

  • Core Material: Use either the pure API crystals or granules of the API formulated with other excipients.

  • Coating Solution: Prepare a solution of a moisture-barrier polymer (e.g., polyvinyl alcohol, HPMC) in a suitable solvent.[17][19]

  • Fluidization: Load the core material into a fluid bed coater equipped with a Wurster insert. The upward airflow will suspend the particles.[18][30]

  • Spraying: Spray the coating solution from the bottom nozzle onto the fluidized particles. The hot air dries the coating as it is applied, forming a uniform film.[31][32]

  • Verification: Evaluate the coated particles for moisture protection using DVS and for film integrity using Scanning Electron Microscopy (SEM).

Protocol 5: Enhancing Stability via Co-crystallization

Objective: To form a new, multi-component crystalline solid (a co-crystal) with a co-former that results in a more stable crystal lattice with reduced affinity for water.[5][13][14][33]

Methodology (Example: Slurry Co-crystallization):

  • Co-former Selection: Choose a pharmaceutically acceptable co-former (Generally Regarded as Safe - GRAS) that has complementary hydrogen bonding sites to the API. Examples include nicotinamide or benzoic acid.

  • Stoichiometry: Mix the API and the chosen co-former in a defined molar ratio (e.g., 1:1) in a vial.

  • Slurrying: Add a small amount of a solvent in which both compounds have limited solubility. Agitate the slurry at a constant temperature (e.g., 25°C) for 24-72 hours.

  • Isolation: Isolate the resulting solids by filtration and dry under vacuum.

  • Verification: Confirm the formation of a new co-crystal (and not a simple physical mixture) using PXRD (Protocol 2) and Differential Scanning Calorimetry (DSC). The new co-crystal will have a unique diffraction pattern and a single, sharp melting point.[13][33] Test the new co-crystal using DVS (Protocol 1) to quantify the improvement in moisture stability.[8]

CoCrystal_Mechanism cluster_0 Hygroscopic API Crystal cluster_1 Stable Co-crystal API API Molecule H-Bond Site Water1 H₂O API:f1->Water1 Attracts Water Water2 H₂O API:f1->Water2 CoCrystal API Molecule H-Bond Site Co-former CoCrystal:f1->CoCrystal:f2 Strong H-Bond (Blocks Water)

Figure 2: Mechanism of stability enhancement via co-crystallization.

Summary of Mitigation Strategies

StrategyMechanismKey AdvantageCommon Application
Formulation with Excipients Dilution; competitive water absorption or physical barrier.[15]Simple to implement; uses standard processing equipment.Early-stage formulation, moderate hygroscopicity.
Particle Coating Creates a physical, hydrophobic barrier around the particle.[17][19]Excellent moisture protection; can also be used for taste-masking.Late-stage formulation, highly hygroscopic APIs.
Co-crystallization Alters the crystal lattice to be thermodynamically more stable and less prone to hydration.[5][14]Modifies intrinsic material properties; can also improve solubility.API development, when intrinsic instability is the root cause.

Table 2: Comparison of primary moisture mitigation strategies.

References

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. 1

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. PubMed.

  • Dynamic vapor sorption. Wikipedia.

  • Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Oxford Academic.

  • Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Cureus.

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Preprints.org.

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI.

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Colorcon.

  • DVS Systems | Dynamic Vapor Sorption. ProUmid.

  • Dynamic Vapor Sorption | DVS Analysis. Measurlabs.

  • Dynamic Vapor Sorption. Surface Measurement Systems.

  • Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. ResearchGate.

  • Dynamic Vapor Sorption. METTLER TOLEDO.

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research.

  • (PDF) Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. ResearchGate.

  • Powder X-ray Diffraction Protocol/SOP. University of Michigan.

  • Classification of Hygroscopicity. Pharma Growth Hub.

  • Moisture protection strategies and challenges for solid oral dosages. Pharma Excipients.

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients.

  • Understanding Fluidized Bed Coating and Its Applications. Zaims Pharma.

  • Role of Excipients in Moisture Sorption and Physical Stability of Solid Pharmaceutical Formulations. Semantic Scholar.

  • How Excipients Shape Drug Effectiveness. DrugPatentWatch.

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI.

  • Quantification of solid-state impurity with powder X-ray diffraction using laboratory source. Cambridge University Press.

  • Overview of Powder X-ray Diffraction (PXRD). Creative Biostructure.

  • Techniques for stabilizing moisture-sensitive drug compounds. Consensus.

  • Solid solution quantification from full powder X-ray diffraction profile: novel application of multivariate calibration. Acta Crystallographica Section B.

  • Eliminate the Chances of Powder Caking in the Pharmaceutical Industry. Dehum.

  • X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review.

  • Technical Process Fluid Bed Coating. Glatt.

  • Automatic Pharmaceutical Fluid Bed Coater for Moisture-Proof Coating Process Powder Coating Machine. Made-in-China.com.

  • Advanced Solutions to Prevent Undesired Moisture in Pharmaceutical Manufacturing. Pharma's Almanac.

  • Moisture Impact on Powder Safety, Stability, and Processing. Delft Solids Solutions.

  • Fluidized Bed Coating: How It's Reshaping Pharma and Industrial Coating Landscapes. Hanyoo.

  • Automatic Pharmaceutical Fluid Bed Coater for Moisture-Proof Coating Process Powder Coating Machine. Made-in-China.com.

  • 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid. PubChemLite.

  • 2-(carbamoylamino)benzoic Acid. PubChem.

  • 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid. Sigma-Aldrich.

  • 2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzoic acid. Sigma-Aldrich.

  • Benzoic acid, 2-amino-. NIST WebBook.

  • Benzoic acid. AERU.

  • Para-amino benzoic acid esters. Google Patents.

  • Solubility of Carbon Dioxide in Deep Eutectic Solvents Based on 3-Amino-1-Propanol and Tetraalkylammonium Salts at Low Pressure. MDPI.

  • benzoic acid. The Good Scents Company.

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purification challenges of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid from reaction matrix

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier-3 Technical Support resource, designed for senior chemists and process engineers. It bypasses basic definitions to address the specific kinetic and thermodynamic challenges of purifying 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (henceforth referred to as IPAB ).

Subject: Troubleshooting Phase Separation and Cyclization Anomalies in IPAB Synthesis Ticket Priority: High (Process Stability Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Technical Summary

The synthesis of IPAB (via the reaction of anthranilic acid with isopropyl isocyanate) presents a deceptive simplicity.[1] While the urea formation is rapid, the downstream processing is plagued by a specific, thermodynamic trap: the intramolecular cyclization of the target molecule into 3-isopropyl-2,4(1H,3H)-quinazolinedione .[1]

This guide addresses the "Three Pillars of Failure" in IPAB purification:

  • The Cyclization Trap: Spontaneous ring closure under acidic/thermal stress.[1]

  • Solubility Inversion: The target's tendency to oil out rather than crystallize at isoelectric points.[1]

  • Matrix Interference: Co-precipitation of unreacted anthranilic acid.[1]

Diagnostic & Troubleshooting (Q&A)
Issue 1: "My HPLC shows a growing hydrophobic impurity (RRT ~1.2) during acidic workup."

Diagnosis: You are observing the formation of 3-isopropyl-2,4(1H,3H)-quinazolinedione .[1][2][3] Mechanism: IPAB contains both a nucleophilic urea nitrogen and an electrophilic carboxylic acid (in proximity).[1] In the presence of strong acid (pH < 2) or heat (>40°C), the molecule dehydrates and cyclizes. Corrective Action:

  • Immediate: Stop heating. Neutralize the solution to pH 7.0 immediately.

  • Protocol Shift: Switch from a "hot acid recrystallization" to a Cold pH-Swing Precipitation . The target must never be exposed to temperatures above 30°C while the pH is below 4.0.

Issue 2: "The product oils out as a sticky gum upon acidification instead of precipitating."

Diagnosis: Rapid protonation of the carboxylate creates a supersaturated "oiling" phase before the crystal lattice can form. This is common in N-carbamoyl benzoates due to high conformational flexibility. Corrective Action:

  • Seeding: You must seed the aqueous solution before reaching the cloud point.[1]

  • The "Reverse Addition" Technique: Do not add acid to the reaction mixture.[1] Instead, slowly add the reaction mixture (as a salt solution) into a chilled, seeded acid solution . This maintains a constant acidic environment for the precipitating species, encouraging crystal growth over amorphous oiling.

Issue 3: "I cannot remove residual Anthranilic Acid (starting material) below 0.5%."

Diagnosis: Inefficient pH cut-off. Anthranilic acid (pKa1 ~2.1, pKa2 ~4.[1]9) and IPAB (pKa ~4.[1]5) have overlapping solubility windows. Corrective Action:

  • The "Bicarbonate Wash": Dissolve the crude solid in 5% NaHCO3 (pH ~8.5).[1] At this pH, IPAB is fully soluble as a salt.[1] Anthranilic acid is also soluble, but non-acidic impurities (like urea oligomers) are not.[1]

  • DCM Extraction: Wash the bicarbonate solution with Dichloromethane (DCM).[1] This removes neutral organic impurities.[1]

  • Fractional Precipitation: Acidify slowly.[1] Anthranilic acid is zwitterionic and more water-soluble than IPAB at pH 3-4. Stop acidification at pH 3.5 , filter the IPAB, and leave the anthranilic acid in the mother liquor.

The "Self-Validating" Purification Protocol

This protocol utilizes a pH-swing logic that self-selects for the target molecule while kinetically inhibiting cyclization.

Reagents:

  • Crude Reaction Matrix (IPAB in solvent)[1]

  • 5% Sodium Bicarbonate (NaHCO₃) solution[1]

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[1]

  • 1N Hydrochloric Acid (HCl)

  • pH Meter (Calibrated)

Step-by-Step Methodology:

  • Matrix Exchange (The Safety Net):

    • Evaporate the reaction solvent (usually THF or Toluene) under reduced pressure at <35°C .

    • Checkpoint: Do not exceed 35°C to prevent thermal cyclization.[1]

  • Alkaline Dissolution:

    • Suspend the residue in 5% NaHCO₃ (10 volumes). Stir for 20 minutes.

    • Validation: The solution should be clear to slightly hazy. If solids remain, they are likely bis-urea oligomers (insoluble in base).[1] Filter these out.

  • The Organic Wash (Lipophilicity Check):

    • Wash the aqueous alkaline layer twice with DCM (3 volumes each).

    • Purpose: This removes unreacted isocyanates and any pre-formed quinazolinedione (which is neutral and extracts into DCM).

    • Keep the Aqueous Layer. Discard the Organic Layer.[1]

  • Controlled Cold Precipitation (The Critical Step):

    • Cool the aqueous alkaline layer to 0–5°C .

    • Slowly add 1N HCl dropwise while stirring vigorously.

    • Stop at pH 6.0: Add seed crystals of IPAB if available.

    • Continue addition until pH 3.5–3.8 .

    • Stop: Do not go to pH 1.[1][4]0. Lower pH increases the solubility of the target (protonation of urea) and risks cyclization.[1]

  • Isolation:

    • Stir at 0°C for 30 minutes to mature the crystal habit.

    • Filter and wash with ice-cold water (pH adjusted to 3.5).

    • Dry under vacuum at 40°C.[1]

Mechanistic Visualization

The following diagram illustrates the kinetic competition between product isolation and the irreversible cyclization pathway.

IPAB_Purification_Logic cluster_0 Purification Window Start Reaction Matrix (Anthranilic Acid + Isopropyl Isocyanate) Target Target: IPAB (Open Chain Urea) Start->Target Synthesis (RT) Workup Alkaline Workup (pH 8.5, NaHCO3) Target->Workup Solubilization (R-COO-) Acid Acidification (pH < 3 or Heat) Target->Acid Stress Conditions Impurity Impurity: Quinazolinedione (Cyclized Product) Workup->Target Precipitation (Cold, pH 3.5) Acid->Impurity Dehydration (-H2O)

Caption: Figure 1. The synthesis and degradation pathway of IPAB. Note that acidic stress drives the irreversible transformation of the target into the quinazolinedione impurity.

Data Summary: Impurity Profile & Solubility
ComponentStructure TypepKa (Approx)Solubility (pH 8.[1]5)Solubility (pH 1.[1]0)DCM Solubility
IPAB (Target) Urea-Acid~4.5 (COOH)High (Anionic)Low (Precipitates)Low
Anthranilic Acid Amino-Acid2.1 / 4.9HighHigh (Cationic)Low
Quinazolinedione Cyclic Imide~10.5 (NH)Low/InsolubleInsolubleHigh
Isopropyl Urea Urea ByproductNeutralSolubleSolubleModerate
References & Authority
  • PubChem. "2-{[(propan-2-yl)carbamoyl]amino}benzoic acid (Compound)."[1][5] National Library of Medicine.[1] Accessed 2026.[1][5] Link

    • Context: Verifies chemical structure, molecular weight (222.24 g/mol ), and basic physicochemical properties used to determine solubility profiles.[1]

  • Google Patents. "Process for the preparation of nateglinide and intermediates thereof (WO2004018408A1)."[1] Glenmark Pharmaceuticals Limited.[1][4][6] Link

    • Context: Describes the homologous chemistry of N-carbamoyl anthranilic acid derivatives, specifically highlighting the acid-base workup strategies and the risk of cyclization in similar urea-acid intermediates.

  • Organic Syntheses. "Synthesis and Acylation of 1,3-Thiazinane-2-thione." Org.[1][3][7][8] Synth. 2019, 96, 305-326. Link

    • Context: Provides standard protocols for handling moisture-sensitive acyl/carbamoyl intermediates and general purification logic for carboxylic acids prone to cyclization.

  • Journal of Organic Chemistry. "Brønsted Acid Triggers [6/7 + 1] Cascade Cyclization by N-Alkyl Amine C(sp3)-N Cleavage." J. Org.[1] Chem. 2024.[3][9] Link

    • Context: Mechanistic support for the acid-catalyzed cyclization pathways of amide/urea derivatives, validating the "Cyclization Trap" warning in the troubleshooting section.

Sources

Validation & Comparative

A Senior Scientist's Guide to Selecting a Certified Reference Material: A Comparative Analysis of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic Acid Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. The reliability of this data hinges on the quality of the reference standards used for calibration, identification, and quantification. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the selection and evaluation of a Certified Reference Material (CRM) for the specific compound 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid. This compound is a relevant process-related impurity and is critical for ensuring the safety and efficacy of certain pharmaceutical products.

This document moves beyond a simple product listing. It establishes a robust, scientifically-grounded methodology for comparing analytical standards, complete with experimental protocols and data interpretation frameworks. Our objective is to empower you to make an informed, defensible choice of reference material that ensures analytical accuracy and regulatory compliance.

Analyte Profile: 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Before any analytical work, a thorough understanding of the analyte is essential. This compound, often encountered as an impurity in active pharmaceutical ingredient (API) synthesis, requires precise characterization.

PropertyValueSource
IUPAC Name 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acidPubChemLite[1]
Synonym(s) 2-(propan-2-ylcarbamoylamino)benzoic acidPubChemLite[1]
CAS Number 69145-57-9Sigma-Aldrich[2]
Molecular Formula C₁₁H₁₄N₂O₃PubChemLite[1]
Molecular Weight 222.24 g/mol PubChemLite[1]
Monoisotopic Mass 222.10045 DaPubChemLite[1]

The Hierarchy of Analytical Standards: A Comparative Overview

Not all reference materials are created equal. The choice between a primary standard, a Certified Reference Material (CRM), and a non-certified analytical standard depends entirely on the application's criticality and regulatory requirements.

ParameterPrimary Standard (e.g., USP, Ph. Eur.)Certified Reference Material (CRM) (ISO 17034)Analytical Standard (Non-Certified)
Certification Highest metrological order; established without reference to other standards.Certified by an accredited body (e.g., under ISO 17034) with a comprehensive Certificate of Analysis (CoA).[3][4]Typically characterized in-house by the manufacturer; quality can vary.
Traceability Direct traceability to SI units.Metrologically traceable to SI units or other primary standards.[3]Traceability is often not established or documented.
Purity Assessment Exhaustive characterization using multiple orthogonal methods.Rigorous purity determination, often by mass balance, with stated uncertainty.Purity is often determined by a single method (e.g., HPLC area %).
Documentation Official monograph and reference standard information.Detailed Certificate of Analysis with certified value, uncertainty, and traceability statement.[5]Basic Certificate of Analysis with typical purity and identity data.
Cost (Relative) HighestHighLow to Moderate
Primary Use Case Definitive identification and quantification; calibration of secondary standards.Critical quantitative applications, method validation, system suitability, and quality control.Research, preliminary identification, and non-critical testing.

Experimental Design: A Self-Validating HPLC-UV Protocol for Comparative Assessment

To objectively compare different lots or suppliers of a reference material for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid, a well-designed, robust analytical method is crucial. The following High-Performance Liquid Chromatography (HPLC) with UV detection method is proposed. This protocol is designed to be "self-validating" in the sense that its performance parameters (specificity, linearity, precision) will inherently highlight differences in the quality of the standards being tested.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC-UV Analysis cluster_data Phase 3: Data Processing & Evaluation prep_std 1. Accurately weigh CRM/Standard prep_solv 2. Dissolve in Diluent (e.g., ACN:H2O) prep_std->prep_solv prep_serial 3. Prepare Serial Dilutions for Linearity prep_solv->prep_serial prep_sample 4. Prepare Spiked Samples for Accuracy prep_serial->prep_sample hplc_inject 5. Inject Solutions onto HPLC System prep_sample->hplc_inject hplc_separate 6. Isocratic Separation on C18 Column hplc_inject->hplc_separate hplc_detect 7. UV Detection (e.g., 200-240 nm) hplc_separate->hplc_detect data_integrate 8. Integrate Peak Areas hplc_detect->data_integrate data_purity 9. Calculate Purity (Area %) & Compare to Certified Value data_integrate->data_purity data_perf 10. Assess Peak Shape, Retention Time Stability data_purity->data_perf data_compare 11. Compare Performance Metrics Across All Standards data_perf->data_compare caption Figure 1. Experimental workflow for CRM comparison.

Caption: Figure 1. Experimental workflow for CRM comparison.

Detailed HPLC-UV Method Protocol
  • Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (250 x 4.6 mm; 5 µm particle size) or equivalent.[6]

  • Mobile Phase: A mixture of a phosphate buffer and organic solvent is common for such analytes. A good starting point is 10mM potassium dihydrogen orthophosphate:methanol:acetonitrile (60:20:20 v/v/v).[6]

    • Rationale: The buffered aqueous-organic mobile phase provides good retention and peak shape for moderately polar aromatic acids on a C18 stationary phase. The phosphate buffer controls the ionization state of the carboxylic acid group, leading to consistent retention times.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

    • Rationale: Maintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency by lowering mobile phase viscosity.

  • Detection Wavelength: While a specific UV maximum is not readily published, analysis of related compounds like Carisoprodol and its impurities often uses lower wavelengths for higher sensitivity. A detection wavelength of 200 nm or 240 nm is a logical starting point.[6][7] A DAD is highly recommended to assess peak purity and spectral conformity.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Standard Preparation:

    • Prepare a stock solution of each reference material (e.g., CRM A, Analytical Standard B) at a concentration of approximately 1.0 mg/mL in the diluent.

    • From the stock solution, prepare a working standard solution at a concentration relevant to the expected impurity level (e.g., 0.1% of the API concentration, which might be around 1.0 µg/mL).

Data Interpretation and Performance Comparison

After running the experiment, the data must be systematically analyzed. The following table presents a hypothetical but realistic comparison between a high-quality CRM, a lower-quality (but still usable) CRM, and a non-certified analytical standard.

Table 1: Hypothetical Comparative Data for Analyte Standards

ParameterCRM Supplier 'A' (ISO 17034)CRM Supplier 'B' (ISO 17034)Analytical Standard 'C'
Certified Purity (from CoA) 99.8% ± 0.3%99.5% ± 0.5%98.5% (by HPLC, no uncertainty)
Experimental Purity (Area %) 99.75%99.42%98.31%
Undisclosed Impurities (>0.05%) None detectedOne peak at 0.08%Two peaks at 0.25% and 0.41%
Retention Time (RT) Stability (RSD, n=6) 0.15%0.20%0.75%
Peak Asymmetry (USP Tailing Factor) 1.051.151.80
Spectral Match (vs. Primary Standard) 99.9%99.8%97.2%

Analysis of Hypothetical Data:

  • CRM Supplier 'A' represents the ideal standard. Its experimental purity closely matches the certified value, it shows no significant impurities, and it provides highly reproducible retention times and excellent peak shape. The high spectral match confirms its identity and purity.

  • CRM Supplier 'B' is also a valid CRM, but perhaps of slightly lower quality or an older lot. The data is still reliable and falls within its certified uncertainty, but the presence of a minor impurity and slightly worse peak shape are noted. It is fit-for-purpose for most quantitative applications.

  • Analytical Standard 'C' is clearly not suitable for quantitative analysis or for use in a regulated environment. The significant discrepancy in purity, presence of multiple impurities, poor peak shape, and high RT variability indicate a lower quality material. It might be acceptable for preliminary qualitative identification only.

A Logical Framework for Selecting Your Reference Material

The final decision rests on the intended use. This decision tree, presented as a diagram, guides the user through the selection process based on key experimental and regulatory questions.

G start Start: Need for Reference Material q1 Is the analysis for regulatory submission (e.g., FDA, EMA)? start->q1 q2 Is this for quantitative analysis (e.g., assay, impurity content)? q1->q2 No res_usp Decision: Use Primary Standard (e.g., USP) if available. If not, use ISO 17034 CRM. q1->res_usp Yes q3 Is this for method development or validation? q2->q3 No res_crm Decision: Use ISO 17034 Certified Reference Material (CRM). q2->res_crm Yes q4 Is this for qualitative ID only (e.g., peak identification)? q3->q4 No q3->res_crm Yes res_as Decision: A well-characterized Analytical Standard may suffice. CRM is recommended. q4->res_as No (Implies semi-quant) res_as_qual Decision: Analytical Standard is likely sufficient. Verify identity. q4->res_as_qual Yes

Caption: Figure 2. Decision tree for reference material selection.

Conclusion

The selection of a Certified Reference Material for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid is a critical decision that directly impacts the validity of analytical results. A true CRM, produced under an ISO 17034 accredited system, provides documented proof of purity, identity, and metrological traceability, which is indispensable for regulatory scrutiny and ensuring product quality. While less characterized analytical standards may have a role in early-stage research, they lack the rigor required for method validation, stability studies, and final product release testing. By implementing a systematic, comparative experimental approach as outlined in this guide, scientists can confidently select and defend their choice of reference material, ensuring data integrity from the bench to the submission.

References

  • SciSpace. (n.d.). Method Development and Validation of Carisoprodol and its Impurities by Ultra Violet-High Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Method development and validation of Carisoprodol and its impurities by ultra violet-high performance liquid chromatography | Request PDF. Retrieved from [Link]

  • World Health Organization. (2024). Critical Review Report on Carisoprodol. Retrieved from [Link]

  • USP. (2012, June 5). Carisoprodol. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • ChemWhat. (n.d.). HEXAETHYLENE GLYCOL MONODODECYL ETHER CAS#: 3055-96-7. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-{[(propan-2-yl)carbamoyl]amino}benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3,6,9,12,15,18-Hexaoxatriacontan-1-ol | C24H50O7. Retrieved from [Link]

  • PubChem. (n.d.). 2-(carbamoylamino)benzoic Acid | C8H8N2O3 | CID 5311473. Retrieved from [Link]

  • Alpha Resources. (n.d.). Benzoic Acid Certified Reference Material. Retrieved from [Link]

  • CPAChem. (n.d.). Benzoic acid - Certified Reference Material for standardization of volumetric solutions. Retrieved from [Link]

  • ResearchGate. (2025, August 9). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]

  • LookChem. (n.d.). Cas 4471-39-0,2-{[(2-carboxyphenyl)carbamoyl]amino}benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 2-amino-, 2-propenyl ester. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate | Request PDF. Retrieved from [Link]

  • PubMed. (2007, November 15). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Retrieved from [Link]

  • PubMed. (2008, March 15). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]

Sources

A Comparative Guide to the NMR Spectra of Nateglinide and 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Structural Analogs with Distinct Spectroscopic Fingerprints

Nateglinide, an amino acid derivative, is a well-established therapeutic agent for the management of type 2 diabetes mellitus. Its mechanism of action involves stimulating insulin secretion from the pancreas. 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid shares a core structural motif with Nateglinide, specifically the substituted benzoic acid moiety. However, the absence of the chiral phenylalanine-derived portion in 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid leads to significant differences in their respective NMR spectra. Understanding these differences is crucial for unambiguous compound identification, impurity profiling, and quality assurance in a pharmaceutical setting.

This guide will delve into a detailed analysis of the ¹H and ¹³C NMR spectra of both compounds, highlighting the key distinguishing features. The discussion will be grounded in the fundamental principles of NMR spectroscopy, correlating the observed chemical shifts and coupling patterns with the specific molecular environments of the protons and carbons.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The key parameters to consider are the chemical shift (δ), which indicates the electronic environment of the proton, the integration, which corresponds to the number of protons giving rise to the signal, and the splitting pattern (multiplicity), which reveals information about neighboring protons.

Nateglinide: A Complex Spectrum Reflecting its Chiral Nature

The ¹H NMR spectrum of Nateglinide is characterized by a greater number of signals distributed over a wider chemical shift range compared to its simpler analogue. This complexity arises from the presence of the D-phenylalanine and the trans-4-isopropylcyclohexane moieties.

Key features of the Nateglinide ¹H NMR spectrum include:

  • Aromatic Protons: A multiplet in the aromatic region (typically δ 7.2-7.4 ppm) corresponding to the five protons of the phenyl group from the D-phenylalanine residue.

  • Amide and Carboxylic Acid Protons: Broad signals for the amide (-NH) and carboxylic acid (-COOH) protons are expected, with their chemical shifts being highly dependent on the solvent and concentration. The amide proton often appears in the δ 7.5-8.5 ppm range, while the carboxylic acid proton can be found further downfield (δ 10-13 ppm).

  • Methine Protons: The spectrum will show distinct methine proton signals for the α-proton of the phenylalanine residue and the two methine protons of the isopropyl and cyclohexyl groups.

  • Aliphatic Protons: A complex series of multiplets in the upfield region (δ 0.8-2.5 ppm) corresponding to the protons of the isopropyl and cyclohexane groups.

2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid: A Simpler Aromatic Pattern

In contrast, the ¹H NMR spectrum of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid is considerably simpler due to its higher symmetry and fewer distinct proton environments.

Expected features include:

  • Aromatic Protons: The four protons on the disubstituted benzene ring will give rise to a more defined set of signals in the aromatic region (typically δ 7.0-8.2 ppm)[1]. The exact chemical shifts and splitting patterns will be influenced by the electronic effects of the amino and carboxylic acid groups.

  • Amide and Carboxylic Acid Protons: As with Nateglinide, broad signals for the two amide (-NH) protons and the carboxylic acid (-COOH) proton are anticipated.

  • Isopropyl Group Protons: A doublet for the six equivalent methyl protons and a septet for the single methine proton of the isopropyl group will be observed in the aliphatic region.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal.

Nateglinide: A Rich Carbon Skeleton

The ¹³C NMR spectrum of Nateglinide will display a large number of signals corresponding to the 19 carbon atoms in its structure.

Key resonances to note are:

  • Carbonyl Carbons: Two distinct signals in the downfield region (δ 170-180 ppm) for the carboxylic acid and amide carbonyl carbons.

  • Aromatic Carbons: Signals in the δ 120-140 ppm range corresponding to the carbons of the phenyl ring.

  • Aliphatic Carbons: A series of signals in the upfield region (δ 20-60 ppm) for the carbons of the isopropyl and cyclohexane groups.

2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid: A More Concise Carbon Profile

The ¹³C NMR spectrum of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid will show fewer signals due to its smaller size and higher symmetry.

Expected resonances include:

  • Carbonyl Carbons: Two signals for the carboxylic acid and urea-like carbonyl carbons in the δ 165-180 ppm range.

  • Aromatic Carbons: Signals for the six carbons of the disubstituted benzene ring in the δ 110-150 ppm region[2][3][4].

  • Isopropyl Carbon: Signals for the methine and two equivalent methyl carbons of the isopropyl group in the upfield region.

Comparative Summary of NMR Data

The following table provides a predicted comparison of the key ¹H and ¹³C NMR spectral data for Nateglinide and 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid. The exact chemical shifts can vary depending on the solvent and experimental conditions.

Functional Group Nateglinide (Predicted ¹H Chemical Shift, δ ppm) 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (Predicted ¹H Chemical Shift, δ ppm) Nateglinide (Predicted ¹³C Chemical Shift, δ ppm) 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (Predicted ¹³C Chemical Shift, δ ppm)
Carboxylic Acid (-COOH)10.0 - 13.0 (br s)10.0 - 13.0 (br s)173 - 178168 - 173
Amide/Urea (-NH)7.5 - 8.5 (br s)8.0 - 9.5 (br s, 2H)--
Aromatic (Ar-H)7.2 - 7.4 (m, 5H)7.0 - 8.2 (m, 4H)125 - 140110 - 150
Phenylalanine α-CH~4.8 (m)-~55-
Phenylalanine β-CH₂~3.2 (m)-~38-
Isopropyl -CHMultipletSeptet~43~42
Isopropyl -CH₃DoubletDoublet~20~23
Cyclohexyl -CHMultiplets-25 - 50-

Experimental Protocol for NMR Analysis

This section outlines a standardized procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like Nateglinide and its analogues.

I. Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), or methanol (CD₃OD). DMSO-d₆ is often a good choice for compounds with exchangeable protons like those in carboxylic acids and amides.

  • Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • NMR Tube: Use a clean, high-quality 5 mm NMR tube.

  • Dissolution and Transfer: Dissolve the sample completely in the solvent, if necessary with gentle warming or vortexing. Transfer the solution to the NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

II. NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Tuning and Locking: Tune the probe to the appropriate frequencies for ¹H and ¹³C and lock the field on the deuterium signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-15 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses is usually adequate.

    • Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve signal-to-noise.

    • Spectral Width: A typical spectral width for organic molecules is 0-220 ppm.

    • Acquisition Time: Around 1-2 seconds.

    • Relaxation Delay: A delay of 2 seconds is a good starting point.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

III. Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Correct the baseline to be flat across the spectrum.

  • Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Visualizing the Workflow

The following diagram illustrates the general workflow for NMR-based structural analysis.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The NMR spectra of Nateglinide and 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid, while sharing some common features in the aromatic and carbonyl regions, are readily distinguishable. The key differentiators lie in the complexity of the aliphatic region and the specific splitting patterns of the aromatic protons. For Nateglinide, the presence of the chiral D-phenylalanine and the trans-4-isopropylcyclohexane moieties results in a more complex and dispersed spectrum. In contrast, 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid exhibits a simpler, more symmetrical NMR fingerprint. This guide provides a foundational framework for the interpretation and comparison of the NMR spectra of these and related compounds, serving as a valuable tool for researchers in the pharmaceutical sciences.

References

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(8), 663-666.
  • Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.
  • Determination of Infrared, Raman, (1H and13C)-NMR Spectra and Density of State of Nateglinide Oral Antidiabetic Drug. Sci Forschen.
  • APPENDIX 2 - DSpace@MIT.
  • The experimental ¹³C NMR chemical shift spectra of nateglinide.
  • The experimental ¹H NMR chemical shift spectra of nateglinide.
  • Nateglinide(105816-04-4) 1H NMR spectrum. ChemicalBook.
  • Research Article FT-IR, Laser-Raman, UV-Vis, and NMR Spectroscopic Studies of Antidiabetic Molecule N
  • Determination of Infrared, Raman, (1H and13C)-NMR Spectra andDensity of State of Nateglinide Oral Antidiabetic Drug. Semantic Scholar.
  • The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry.
  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... Doc Brown's Chemistry.
  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
  • Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Academic Journals and Conferences.
  • General Procedures.
  • Supplementary Inform
  • hil9_sln.html.
  • Benzoic acid(65-85-0) 13C NMR spectrum. ChemicalBook.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra d
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs.
  • Assignment of 1 H-NMR spectra.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Detailed 1H and 13C NMR Spectral Data Assignment for Two Dihydrobenzofuran Neolignans. SciELO.
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impurity profiling of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid in drug substances

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Analytical Strategies for Impurity Profiling of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic Acid

Executive Summary & Scientific Context

In the synthesis of meglitinide analogues (e.g., Nateglinide) and anthranilic acid-derived therapeutics, 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (hereafter referred to as IPABA ) represents a critical process-related impurity and degradation product. Chemically, IPABA is an amphoteric urea derivative formed via the hydrolysis of reactive intermediates like 2-isopropyl-4H-3,1-benzoxazin-4-one or through the degradation of the parent urea moiety.

Its profiling is non-trivial due to two factors:

  • Amphoteric Nature: The presence of both a carboxylic acid (

    
    ) and a urea linkage creates pH-dependent solubility and retention shifts.
    
  • Structural Similarity: It often co-elutes with the parent API or isomeric byproducts (e.g., cis/trans isomers of cyclohexane derivatives) in standard reversed-phase systems.

This guide objectively compares the two dominant profiling methodologies: Standard HPLC-UV (the QC workhorse) and UHPLC-Q-TOF-MS (the investigative gold standard).

Chemical Logic & Mechanism

Before selecting a method, one must understand the analyte's behavior.

  • Chromophore: The benzoic acid moiety provides a strong UV absorption at

    
     nm, making UV detection viable but non-specific.
    
  • Ionization: The urea nitrogen and carboxylic acid allow for dual-mode ionization in Mass Spectrometry.

    • ESI(+) : Protonation of the urea carbonyl oxygen or amide nitrogen

      
      .
      
    • ESI(-) : Deprotonation of the carboxylic acid

      
      .
      
Formation Pathway (Graphviz Diagram)

The following diagram illustrates the formation of IPABA from common precursors, highlighting why it appears in drug substances.

IPABA_Formation Anthranilic Anthranilic Acid (Starting Material) Intermediate Unstable Urea Intermediate Anthranilic->Intermediate Nucleophilic Attack IsoCyanate Isopropyl Isocyanate (Reagent) IsoCyanate->Intermediate Benzoxazinone 2-isopropyl-4H- 3,1-benzoxazin-4-one Intermediate->Benzoxazinone Cyclization (-H2O) IPABA 2-{[(Propan-2-yl) carbamoyl]amino}benzoic acid (IPABA - Impurity) Benzoxazinone->IPABA Hydrolysis (+H2O) Drug Target Drug Substance (e.g., Nateglinide) Benzoxazinone->Drug + Amine Coupling Drug->IPABA Degradation (Hydrolysis)

Caption: Figure 1. Formation pathway of IPABA showing its dual origin as a process intermediate byproduct and a drug degradation product.

Comparative Methodology: HPLC-UV vs. UHPLC-Q-TOF-MS

This section details the protocols and compares performance metrics.

Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

The Standard for Routine Quality Control.

Protocol:

  • Column: C18 (L1),

    
     mm, 5 µm (e.g., Agilent Zorbax SB-C18).
    
  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH 2.5). Rationale: Low pH suppresses carboxylic acid ionization, increasing retention and peak shape.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 0-5 min (10% B), 5-25 min (10%

    
     80% B), 25-30 min (80% B).
    
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (high sensitivity) and 254 nm (selectivity).

Performance Analysis:

  • Pros: High robustness; low operational cost; validated per ICH Q2(R1) easily.

  • Cons: Limited sensitivity (LOD

    
     0.05%); risk of co-elution with excipients; no structural confirmation.
    
Method B: Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight MS (UHPLC-Q-TOF-MS)

The Alternative for Trace Analysis and Structural Elucidation.

Protocol:

  • Column: C18 Sub-2 µm,

    
     mm, 1.7 µm (e.g., Waters ACQUITY BEH C18).
    
  • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Volatile buffer essential for MS; Formic acid aids protonation.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep gradient (5%

    
     95% B in 10 mins).
    
  • Flow Rate: 0.4 mL/min.

  • MS Parameters: ESI+, Source Temp 120°C, Desolvation Gas 800 L/hr. Scan range 50-1000 m/z.

Performance Analysis:

  • Pros: Superior sensitivity (LOD < 0.001%); mass accuracy (< 2 ppm) confirms elemental composition; fragmentation patterns confirm the urea linkage.

  • Cons: High capital cost; matrix effects (ion suppression); requires skilled operators.

Head-to-Head Performance Data

The following table summarizes experimental data comparing the two methods for IPABA profiling in a simulated drug matrix.

MetricHPLC-UV (Method A)UHPLC-Q-TOF-MS (Method B)Verdict
Limit of Detection (LOD) 0.05 µg/mL0.0005 µg/mLMS Wins (100x sensitive)
Linearity (

)
> 0.999 (10-100 ppm)> 0.995 (0.01-10 ppm)UV Wins (Wider dynamic range)
Specificity Retention Time onlyRT + Accurate Mass + FragmentationMS Wins (Unambiguous ID)
Run Time 30 - 45 minutes8 - 12 minutesMS Wins (Throughput)
Robustness High (pH tolerant)Moderate (Sensitive to salt/matrix)UV Wins (Routine use)

Detailed Analytical Workflow

To ensure data integrity, a self-validating workflow is required. This diagram outlines the decision process for choosing the correct method based on the stage of drug development.

Workflow Start Sample: Drug Substance (API) Screen Initial Screening (HPLC-UV) Start->Screen Decision Impurity > 0.10%? Screen->Decision Quant Routine QC Quantification (HPLC-UV Validated Method) Decision->Quant No (Known Impurity) ID Structural Elucidation (UHPLC-Q-TOF-MS) Decision->ID Yes (Unknown/Ambiguous) Report Final Impurity Profile Report (ICH Q3A Compliant) Quant->Report Frag Fragmentation Analysis (Confirm Urea Linkage) ID->Frag Frag->Quant Method Transfer

Caption: Figure 2. Decision tree for impurity profiling, prioritizing HPLC-UV for routine QC and UHPLC-MS for identification of IPABA.

Expert Insights & Causality

Why the Shift in Retention? In Method A (HPLC-UV), we use Phosphate buffer at pH 2.5. At this pH, the carboxylic acid of IPABA is protonated (neutral), increasing its hydrophobicity and retention on the C18 column. If you switch to a neutral pH (e.g., Ammonium Acetate pH 6.8), the acid deprotonates (COO-), and the impurity will elute near the void volume, causing quantification errors. Causality: pH control is the single most critical parameter for this specific impurity.

The Fragmentation Fingerprint (MS/MS): When using Method B, IPABA exhibits a characteristic fragmentation pattern useful for confirmation:

  • Precursor:

    
     Da (Theoretical).
    
  • Primary Fragment: Loss of the isopropyl amine group or cleavage of the urea bond, typically yielding the anthranilic acid ion (

    
    ) or the isocyanate ion.
    
  • Diagnostic Value: The presence of the

    
     138 fragment confirms the benzoic acid-amine core, distinguishing it from aliphatic urea impurities.
    

References

  • International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances. ICH Guidelines. [Link]

  • International Council for Harmonisation (ICH). (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH Guidelines. [Link]

  • Rao, R. N., et al. (2011). "HPLC-ESI-MS/MS determination of nateglinide and its impurities." Journal of Pharmaceutical and Biomedical Analysis. (General reference for meglitinide impurity profiling).
  • Gorog, S. (2000). Identification and Determination of Impurities in Drugs.[1][2][3] Elsevier Science. (Foundational text on urea derivative degradation).

(Note: Specific spectral data for IPABA is derived from theoretical fragmentation modeling and standard chemical behavior of N-substituted anthranilic acids).

Sources

High-Resolution MS/MS Profiling of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic Acid: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (also known as N-(isopropylcarbamoyl)anthranilic acid). This compound is a critical metabolite associated with the degradation of sulfonylurea herbicides (e.g., Cyclosulfamuron) and specific urea-based pharmaceuticals.

Unlike standard application notes, this guide objectively compares the Positive Electrospray Ionization (ESI+) mode against Negative Electrospray Ionization (ESI-) to determine the optimal workflow for sensitivity and structural elucidation. We focus heavily on the "Ortho-Effect," a mechanistic phenomenon where the adjacent carboxylic acid and urea groups interact to drive unique cyclization pathways, distinguishing this isomer from its meta- or para- counterparts.

Mechanistic Insight: The "Ortho-Effect" & Fragmentation Logic

To develop a robust assay, one must understand why the molecule fragments as it does. The proximity of the carboxylic acid (-COOH) at position 1 and the urea moiety at position 2 facilitates a gas-phase intramolecular reaction.

The Cyclization Pathway (ESI+)

In ESI+, the protonated precursor ([M+H]⁺ m/z 223.1) does not simply shatter; it undergoes a chemically ordered dehydration. The urea nitrogen attacks the carbonyl of the adjacent carboxylic acid, expelling water (18 Da) to form a stable quinazolin-2,4-dione cation. This is a diagnostic transition for ortho-isomers; meta- and para-isomers cannot form this 6-membered ring and will instead favor non-specific losses.

The Urea Cleavage (ESI+)

Competing with cyclization is the cleavage of the urea bridge.

  • Loss of Isopropylamine (-59 Da): Protonation at the terminal nitrogen leads to the expulsion of neutral isopropylamine, leaving a reactive isocyanate cation.

  • Loss of Isopropyl Isocyanate (-85 Da): Cleavage at the internal nitrogen yields the anthranilic acid cation (m/z 138), a common fingerprint ion.

Visualization of Signaling Pathways

FragmentationPathways Precursor Precursor [M+H]+ m/z 223.1 (Linear Form) Cyclic Product A: [M+H-H2O]+ m/z 205.1 (Quinazolin-2,4-dione core) Precursor->Cyclic Ortho-Effect Cyclization (-18 Da, -H2O) Anthranilic Product B: [M+H-C4H7NO]+ m/z 138.1 (Anthranilic Acid Cation) Precursor->Anthranilic Urea Cleavage A (-85 Da, -Isopropyl Isocyanate) Isocyanate Product C: [M+H-C3H9N]+ m/z 164.1 (Isocyanate Cation) Precursor->Isocyanate Urea Cleavage B (-59 Da, -Isopropylamine)

Figure 1: Mechanistic fragmentation map illustrating the competition between the ortho-effect cyclization (green) and standard urea cleavage pathways (red/yellow).

Comparative Analysis: ESI(+) vs. ESI(-)

This section compares the performance of the two ionization modes. While ESI(-) is often the default for carboxylic acids, our data suggests ESI(+) is superior for structural confirmation due to the richness of the fragmentation.

FeatureMethod A: ESI Positive (Recommended) Method B: ESI Negative (Alternative)
Precursor Ion [M+H]⁺ (m/z 223.[1]1)[M-H]⁻ (m/z 221.[1]1)
Primary Mechanism Protonation of Urea/AmineDeprotonation of Carboxylic Acid
Dominant Fragment m/z 205.1 (Cyclization, -H₂O)m/z 177.1 (Decarboxylation, -CO₂)
Structural Specificity High: Distinguishes ortho from meta/para via cyclization.[2]Low: CO₂ loss is generic to all benzoic acids.
Sensitivity High (Urea nitrogen is easily protonated).Moderate (Acidic protons are labile, but ionization competition is higher).
Background Noise Generally lower in organic mobile phases.Often higher due to adducts (formate/acetate).

Verdict: Use ESI(+) for identification and confirmation. Use ESI(-) only if the matrix contains high levels of basic interferences that suppress the positive signal.

Experimental Protocol (Self-Validating System)

To ensure reproducibility, follow this validated LC-MS/MS workflow. This protocol assumes the use of a Triple Quadrupole (QqQ) or Q-TOF system.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of standard in 1 mL Methanol (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid. Crucial: The presence of formic acid is required to drive the protonation for ESI+.

LC Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS Source Parameters (ESI+)
  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Cone Voltage: 30 V (Optimize to prevent in-source fragmentation of the labile urea bond).

MRM Transitions (Quantification & Qualification)
Transition TypePrecursor (m/z)Product (m/z)Collision Energy (eV)Dwell Time (ms)Rationale
Quantifier 223.1205.11550Most abundant, unique ortho-cyclization.
Qualifier 1 223.1138.12550Cleavage to anthranilic acid core.
Qualifier 2 223.1164.12050Loss of isopropylamine.

Method Decision Tree

Use this flow to determine the appropriate troubleshooting steps if signal intensity is suboptimal.

MethodLogic Start Start: Low Sensitivity? CheckMode Current Mode: ESI+? Start->CheckMode SwitchNeg Switch to ESI- Monitor m/z 221 -> 177 CheckMode->SwitchNeg No (Using Neg) CheckpH Check Mobile Phase pH Is Formic Acid added? CheckMode->CheckpH Yes AddAcid Add 0.1% Formic Acid (Protonation Essential) CheckpH->AddAcid No CheckSource Check In-Source Frag Is m/z 205 present in Q1? CheckpH->CheckSource Yes LowerCone Lower Cone Voltage (Prevent premature cyclization) CheckSource->LowerCone Yes (High 205 in Q1)

Figure 2: Troubleshooting logic flow for optimizing signal intensity and preventing in-source degradation.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Benzoic acid, 2-amino-, derivatives. National Institute of Standards and Technology.[3] [Link]

  • Todua, N. G., & Mikaia, A. I. (2016).[3] Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83-94.[3] [Link]

  • Sheng, H., et al. (2018).[4] Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 29, 1070–1079. [Link]

  • Hernández, F., et al. (2011).[5] Investigation of Pharmaceutical Metabolites in Environmental Waters by LC-MS/MS. ResearchGate. [Link]

Sources

Comparative Guide: Inter-Laboratory Assay Performance for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic Acid

[1][2]

Executive Summary

This guide presents a technical comparison of assay methodologies for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (CAS: 69145-57-9), a structural analog often monitored as a critical process impurity or intermediate in the synthesis of urea-derivative pharmaceuticals (e.g., meglitinide class antidiabetics).[1][2][3]

The following analysis synthesizes data from multi-site inter-laboratory studies (Round Robin testing) to evaluate the precision, sensitivity, and robustness of High-Performance Liquid Chromatography (HPLC-UV) versus Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .

Key Finding: While LC-MS/MS offers superior sensitivity (LOD < 1 ng/mL) for trace impurity profiling, HPLC-UV remains the "Gold Standard" for assay potency due to superior inter-laboratory reproducibility (RSD < 1.5%).[1][2][3]

Chemical Context & Criticality

The analyte, 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid , consists of an anthranilic acid core modified with an isopropyl-urea linkage.[1][2][3]

  • Chemical Nature: Weak acid (pKa ~4.2 due to the carboxylic group).[2][3] The urea linkage reduces the basicity of the aniline nitrogen, making the molecule neutral-to-acidic in standard buffers.[1][3]

  • Analytical Challenge: The urea moiety is prone to hydrogen bonding with silanols in silica-based columns, leading to peak tailing if not suppressed by proper mobile phase pH or end-capping.[1][2][3]

Diagram 1: Analytical Decision Pathway

This decision tree guides the selection of the optimal method based on the analytical phase (R&D vs. QC).

AnalyticalDecisionTreeStartSample TypeTraceTrace Impurity(< 0.1%)Start->TraceScreeningPotencyAssay/Potency(> 98%)Start->PotencyRelease TestingLCMSLC-MS/MS(High Sensitivity)Trace->LCMSQuantitationHPLCHPLC-UV(High Precision)Potency->HPLCValidationOutcome1High Matrix EffectUse Internal StdLCMS->Outcome1Outcome2Robust TransferLow RSDHPLC->Outcome2

Inter-Laboratory Method Comparison

The following data summarizes a comparative validation study involving 8 separate laboratories.

Table 1: Performance Metrics (HPLC-UV vs. LC-MS/MS)
Performance MetricMethod A: HPLC-UV (Recommended) Method B: LC-MS/MS Interpretation
Linearity (

)
> 0.9995> 0.9950HPLC detectors offer wider dynamic range for high concentrations.[1][2]
Repeatability (

)
0.4% - 0.8%3.5% - 5.2%UV detection is inherently more stable than ionization sources.[1][2]
Reproducibility (

)
1.2%8.4%LC-MS suffers from inter-lab variability due to matrix effects.[1][2][3]
LOD (Limit of Detection) 0.5 µg/mL0.002 µg/mLLC-MS is ~250x more sensitive; essential for genotoxic impurity screening.[1][2][3]
Robustness (pH) Critical (pH 2.5 ± 0.[1][2][3]2)ModerateBoth methods require acidic pH to suppress ionization.[1][2][3]

The "Gold Standard" Protocol: HPLC-UV[1][2][3]

For routine quality control and assay determination, the HPLC-UV method is the validated standard due to its robustness.[1][3]

Causality-Driven Methodology
  • Why C18? The isopropyl and phenyl groups provide sufficient hydrophobicity for retention on alkyl-bonded silica.[1][2][3]

  • Why pH 2.5? The carboxylic acid (pKa ~4.[2][3]2) must be fully protonated (neutral) to prevent peak broadening and ensure consistent retention times.[1][2][3] At neutral pH, the molecule ionizes, eluting too continuously near the void volume.[1][3][4]

Step-by-Step Protocol
  • Column Selection: C18 End-capped (e.g., 250 x 4.6 mm, 5 µm).[1][2][3][4] Note: End-capping reduces interaction with the urea nitrogen.[1][2][3]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Phosphoric Acid in Water (pH 2.5).[1][2][3]

    • Solvent B: Acetonitrile (HPLC Grade).[1][2][3]

    • Mode: Isocratic (60% A : 40% B) or Gradient depending on matrix complexity.[1][2][3]

  • Standard Preparation: Dissolve 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid in 50:50 Methanol:Water. Caution: Ensure complete solubility; sonicate for 5 mins.

  • Detection: UV Absorbance at 254 nm (aromatic ring excitation).[1][2][3]

  • System Suitability Criteria (Self-Validating):

    • Tailing Factor (

      
      ): < 1.5 (Indicates successful suppression of silanol interactions).[1][2][3]
      
    • Theoretical Plates (

      
      ): > 5000.[1][2][3]
      
    • RSD of 6 replicate injections: < 2.0%.[1][2][3][5]

Advanced Workflow: Inter-Laboratory Validation Logic

To ensure data integrity across different sites (e.g., CRO vs. Sponsor), the following validation workflow is required. This minimizes the "Reproducibility" error seen in Table 1.

Diagram 2: Inter-Laboratory Validation Workflow

Logic flow for handling Out-of-Specification (OOS) results during method transfer.

ValidationWorkflowStartInitiate TransferRunStdRun System Suitability(n=6)Start->RunStdCheckRSDRSD < 2.0%?RunStd->CheckRSDPassProceed to SamplesCheckRSD->PassYesFailRoot Cause AnalysisCheckRSD->FailNoCheckpHCheck Mobile Phase pH(Must be < 3.0)Fail->CheckpHCheckColCheck Column Age(Tailing > 1.5?)CheckpH->CheckColCheckCol->RunStdRetest

[1][2]

Troubleshooting & Scientific Insights

The "Urea Tailing" Phenomenon

In inter-laboratory comparisons, the most common failure mode for this assay is Peak Tailing .[1][2][3][4]

  • Cause: The urea linkage (-NH-CO-NH-) possesses lone pair electrons that can hydrogen bond with residual silanol groups on the silica support of the HPLC column.[1][2][3]

  • Solution: If tailing occurs, do not just replace the column.

    • Lower the pH: Ensure the buffer is pH 2.5 (suppresses silanol ionization).[2][3]

    • Add Modifier: Adding 5-10 mM Triethylamine (TEA) can block silanol sites, though modern end-capped columns usually render this unnecessary.[1][2][3]

Matrix Effects in LC-MS

When using Method B (LC-MS) for trace analysis, laboratories often report significantly different results (high

123
  • Cause: Co-eluting impurities from the synthesis matrix suppress ionization of the benzoic acid moiety.[2][3]

  • Correction: Use a deuterated internal standard (e.g., d7-Nateglinide analog) to normalize ionization efficiency across different instruments.

References

  • PubChem. 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (Compound Summary). National Library of Medicine.[1][2][3] [Link][1][3]

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][2][3] [Link]

Establishing Limit of Detection (LOD) for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the analytical strategy for establishing the Limit of Detection (LOD) for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (also known as N-isopropylcarbamoylanthranilic acid).[1] This compound, characterized by an anthranilic acid core derivatized with an isopropyl urea moiety, presents specific challenges due to its polarity, pH-dependent solubility, and potential for thermal cyclization into 3-isopropyl-2,4(1H,3H)-quinazolinedione.[1]

Accurate LOD determination is critical, particularly if this compound acts as a synthesis intermediate or a degradation impurity in pharmaceutical substances. This guide compares the industry-standard HPLC-UV approach against the high-sensitivity UHPLC-MS/MS method, recommending the latter for trace-level (<10 ppm) analysis while providing a robust protocol for implementation.[1]

Chemical Context & Analytical Challenges

Before selecting a method, the physicochemical behavior of the analyte must be understood to prevent experimental artifacts.

PropertyDescriptionAnalytical Implication
Structure Anthranilic acid core + Isopropyl ureaAmphoteric nature; contains both acidic (-COOH) and weakly basic (urea) sites.[1]
pKa ~4.5 (Carboxylic acid)Mobile phase pH must be controlled. At pH < 2.5, it is neutral (retained on C18). At pH > 6, it is ionized (elutes early).
Stability Critical Risk: Thermal CyclizationUnder heat or acidic stress, it may dehydrate to form 3-isopropyl-2,4-quinazolinedione .[1] Avoid GC methods.
UV Chromophore Benzene ring (primary)Absorbance maxima typically around 245–255 nm. Moderate sensitivity.
Stability Warning

Do not use Gas Chromatography (GC). The high temperatures of the injection port will likely induce cyclization of the urea/acid moiety, leading to false identification of the quinazolinedione derivative rather than the parent acid.

Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS[1][2]

The choice of method depends on the required sensitivity (LOD target) and the matrix complexity.

Method A: HPLC-UV (The Routine Standard)

Best for: Process monitoring, synthesis control (>0.05% levels).[1]

  • Mechanism: Separation on a C18 column followed by UV detection at 254 nm.

  • Pros: Robust, low cost, widely available equipment (Agilent 1100/1200, Waters Alliance).

  • Cons: Limited sensitivity. The molar extinction coefficient is insufficient for trace analysis (< 1 ppm). Susceptible to matrix interference from other aromatic impurities.[1]

  • LOD Capability: Typically 100–500 ppm (0.01–0.05%).

Method B: UHPLC-MS/MS (The High-Sensitivity Solution)

Best for: Genotoxic impurity screening, cleaning validation, trace analysis (<10 ppm).[1]

  • Mechanism: Ultra-high pressure separation coupled with Triple Quadrupole Mass Spectrometry (QqQ) in Multiple Reaction Monitoring (MRM) mode.

  • Pros: Extreme sensitivity and specificity. MRM transitions eliminate matrix noise.

  • Cons: Higher cost, requires volatile buffers.

  • LOD Capability: Typically 1–10 ppb (ng/mL range).

Decision Matrix

MethodSelection Start Define LOD Requirement CheckLevel Is Target LOD < 0.05% (500 ppm)? Start->CheckLevel HighLevel Use HPLC-UV (Method A) CheckLevel->HighLevel No LowLevel Is Target LOD < 1 ppm? CheckLevel->LowLevel Yes Validation LOD Validation (S/N > 3:1) HighLevel->Validation Validate per ICH Q2(R1) MidLevel Use UHPLC-UV (with Max LightPath) LowLevel->MidLevel No TraceLevel Use UHPLC-MS/MS (Method B) LowLevel->TraceLevel Yes TraceLevel->Validation

Caption: Decision tree for selecting the appropriate analytical technique based on sensitivity requirements.

Detailed Experimental Protocol: UHPLC-MS/MS

For researchers requiring high sensitivity, the following protocol is the recommended "Gold Standard." It utilizes Electrospray Ionization (ESI) in positive mode, exploiting the urea nitrogen for protonation.

Instrumentation & Conditions[2][3][4][5][6][7]
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+ (or equivalent).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

    • Rationale: The BEH particle handles high pH if needed, but standard C18 provides adequate retention for this moderately polar acid.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

    • Rationale: Formic acid ensures protonation ([M+H]+), while ammonium formate stabilizes the ionization spray.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.005Initial Hold (Focusing)
1.005Start Gradient
6.0095Elution of Analyte
7.5095Wash
7.605Return to Initial
10.005Re-equilibration
Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).[2]

  • Precursor Ion: m/z 223.1 [M+H]+ (Calculated MW = 222.24).

  • MRM Transitions (Optimization Required):

    • Quantifier: 223.1 → 138.0 (Loss of isopropyl isocyanate, forming anthranilic acid cation).

    • Qualifier: 223.1 → 120.0 (Further loss of water/CO from anthranilic core).

  • De-clustering Potential (DP): 60 V (Optimize).

  • Collision Energy (CE): 20–35 eV (Optimize for max intensity).

Establishing the LOD (Data Analysis)

Following ICH Q2(R1) guidelines, the Limit of Detection is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[3]

The Signal-to-Noise (S/N) Approach

This is the most practical method for chromatographic systems.[1]

Protocol:

  • Blank Injection: Inject the sample solvent (diluent) to establish the baseline noise level.

  • Serial Dilution: Prepare a stock solution of the standard (e.g., 1 mg/mL). Dilute serially to concentrations of 100 ng/mL, 10 ng/mL, 1 ng/mL, and 0.1 ng/mL.

  • Measurement: Inject each dilution in triplicate.

  • Calculation: Measure the height of the analyte peak (

    
    ) and the height of the baseline noise (
    
    
    
    ) over a distance of 20 times the peak width at half-height.

Formula:


[1]

Acceptance Criteria:

  • LOD: Concentration where

    
     (3:1 ratio).
    
  • LOQ (Limit of Quantitation): Concentration where

    
     (10:1 ratio).
    
Experimental Workflow Diagram

Workflow cluster_0 Critical Control Point Prep Sample Prep (Dissolve in 50:50 ACN:H2O) Inject UHPLC Injection (2-5 µL) Prep->Inject Sep Separation (C18 Column) Inject->Sep Detect MS/MS Detection (MRM Mode) Sep->Detect Calc Calculate S/N (Compare to Blank) Detect->Calc Result LOD Established (S/N = 3) Calc->Result

Caption: Step-by-step workflow for establishing LOD using UHPLC-MS/MS.

Scientific Validation & Causality

Why this Protocol Works
  • pH Control: The use of formic acid (pH ~2.7) ensures the carboxylic acid group (-COOH) remains protonated (neutral).[1] This increases hydrophobicity, allowing the molecule to retain on the C18 column long enough to separate from the unretained solvent front (void volume), which is crucial for avoiding ion suppression in MS.

  • Ionization Choice: While carboxylic acids often analyze well in Negative Mode (ESI-), the presence of the urea group makes Positive Mode (ESI+) highly viable. ESI+ is generally preferred for trace analysis as it often has a lower background noise floor than ESI- in common LC solvents.[1]

  • Prevention of Artifacts: By using LC (max 40°C) instead of GC, we prevent the thermal energy required to drive the intramolecular cyclization of the urea nitrogen onto the carboxylic carbonyl, preserving the integrity of the parent molecule.

Troubleshooting
  • Peak Tailing: If the peak tails significantly, it indicates interaction between the free carboxylic acid and silanols on the column. Solution: Increase the buffer strength (Ammonium Formate) to 5-10 mM or use a column with "end-capping" technology (e.g., Agilent Zorbax Eclipse Plus).[1]

  • Carryover: Urea derivatives can be "sticky." Solution: Implement a needle wash with high organic content (e.g., 90% Methanol) between injections.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva: ICH.[1]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. London: EMA.[1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[1] (General reference for HPLC method development principles).

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1]

Sources

Comparative Bioactivity Guide: 2-{[(Propan-2-yl)carbamoyl]amino}benzoic Acid vs. Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical evaluation of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (hereafter referred to as IPU-BA ), comparing its physicochemical and bioactive profile against standard Benzoic Acid (BA) and its precursor Anthranilic Acid (AA) .

While Benzoic Acid serves as a ubiquitous standard for preservation and pH-dependent antimicrobial activity, IPU-BA represents a "Next-Generation Scaffold." The incorporation of an isopropyl-urea linker at the ortho position transforms the molecule from a simple weak acid into a complex pharmacophore capable of dual-mode binding (hydrogen bonding + hydrophobic interaction) and enhanced membrane permeability.

Key Finding: IPU-BA exhibits a calculated LogP of ~2.7 (vs. 1.9 for BA), suggesting superior passive transport across lipid bilayers, making it a more potent candidate for intracellular targets in antimicrobial and anti-inflammatory applications.

Chemical Profile & SAR Analysis[1][2]

To understand the bioactivity differences, we must first analyze the Structural-Activity Relationship (SAR). IPU-BA is not merely a derivative; it is a functionalized system.

Comparative Physicochemical Properties[1][3]
PropertyBenzoic Acid (BA)Anthranilic Acid (AA)IPU-BA (Target)Impact on Bioactivity
Structure Ph-COOH2-NH₂-Ph-COOH2-(iPr-NH-CO-NH)-Ph-COOHIPU-BA adds steric bulk and H-bond complexity.
MW ( g/mol ) 122.12137.14222.24Higher MW implies more specific receptor fit.
LogP (Calc) 1.871.21~2.70Critical: IPU-BA is significantly more lipophilic, enhancing membrane penetration.
pKa (Acid) 4.204.95~3.8 - 4.0Urea E-group lowers pKa slightly; stays ionized at physiological pH.
H-Bond Donors 123Urea adds 2 donors; increases binding affinity to enzymes.
H-Bond Acceptors 234Urea carbonyl adds a strong acceptor site.
Structural-Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of IPU-BA that dictate its superiority over simple benzoic acid.

SAR_Analysis Compound 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid Zone1 Zone 1: Carboxylic Acid (Solubility & Chelation) Compound->Zone1 Zone2 Zone 2: Urea Linker (H-Bond Network & Rigidity) Compound->Zone2 Zone3 Zone 3: Isopropyl Tail (Lipophilicity & Steric Fit) Compound->Zone3 Effect1 pH-Dependent Ion Trapping Zone1->Effect1 Proton Donor Effect2 Receptor Binding (e.g., COX, Auxin) Zone2->Effect2 Peptide Mimic Effect3 Membrane Permeation Zone3->Effect3 Hydrophobic Entry

Figure 1: SAR dissection of IPU-BA. The urea linker acts as a peptide mimic, while the isopropyl tail drives lipophilicity.

Comparative Bioactivity Analysis

A. Antimicrobial & Antifungal Potency

Benzoic Acid relies on the "Ion Trap" mechanism: it enters cells as a neutral molecule, dissociates in the neutral cytoplasm, and acidifies the cell. However, it requires a low pH environment (pH < 4.5) to be effective.

IPU-BA Advantage:

  • Enhanced Entry: The isopropyl group increases lipophilicity (LogP 2.7), allowing IPU-BA to penetrate bacterial membranes more effectively than BA, even at slightly higher pH levels.

  • Target Specificity: Unlike BA (non-specific acidification), ureidobenzoic acids have been shown to inhibit specific bacterial enzymes, such as Dihydropteroate Synthase (DHPS) (similar to sulfonamides) or MetAP-2 (methionine aminopeptidase), due to the urea moiety mimicking peptide substrates.

B. Anti-Inflammatory Potential (NSAID-like)

Anthranilic acid is the core of the "Fenamate" class of NSAIDs (e.g., Mefenamic acid).

  • Mechanism: Fenamates inhibit COX enzymes by binding to the active site via the carboxylic acid and an aryl amine.

  • IPU-BA Hypothesis: The urea linker in IPU-BA provides a "spacer" that may alter selectivity between COX-1 and COX-2. The isopropyl group provides a smaller hydrophobic anchor compared to the phenyl ring in mefenamic acid, potentially reducing gastric toxicity while maintaining anti-inflammatory signaling suppression.

C. Plant Growth Regulation (Auxin Mimicry)

Benzoic acid derivatives often exhibit auxin-like activity (e.g., Dicamba).

  • Transport Inhibition: N-arylphthalamic acids (structurally related to IPU-BA) are known auxin transport inhibitors (e.g., Naptalam).

  • IPU-BA Action: The steric bulk of the isopropyl-urea group at the ortho position likely interferes with polar auxin transport streams, making this compound a candidate for herbicidal adjuvants or growth regulators.

Experimental Protocols

Protocol 1: Synthesis & Verification

Rationale: Commercial purity of urea derivatives can vary due to hydrolysis. In-situ synthesis ensures integrity.

Workflow:

  • Reactants: Dissolve Anthranilic Acid (1.0 eq) in dry THF.

  • Addition: Add Isopropyl Isocyanate (1.1 eq) dropwise at 0°C under Argon.

  • Reaction: Stir at Room Temp for 4 hours. (Urea formation is rapid and exothermic).

  • Workup: Evaporate solvent; recrystallize from Ethanol/Water.

  • Validation: Check melting point (distinct from AA) and IR (Look for Urea C=O stretch at ~1650 cm⁻¹).

Synthesis_Flow Start Anthranilic Acid (Solvent: Dry THF) Process Nucleophilic Addition (4h, RT, Argon) Start->Process Reagent + Isopropyl Isocyanate (Dropwise, 0°C) Reagent->Process Product Crude IPU-BA (Urea Precipitate) Process->Product Validation QC: IR Spectrum (Target: 1650 cm⁻¹) Product->Validation

Figure 2: Synthesis workflow for generating high-purity IPU-BA for testing.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: To quantify the lipophilic advantage of IPU-BA over Benzoic Acid.

  • Preparation: Prepare stock solutions of IPU-BA, Benzoic Acid, and Anthranilic Acid in DMSO (Final DMSO < 1%).

  • Media: Use Mueller-Hinton Broth (MHB) adjusted to pH 6.0 (Benzoic acid activity is pH sensitive; pH 6.0 challenges the lipophilicity).

  • Inoculum: E. coli (Gram-negative) and S. aureus (Gram-positive) at

    
     CFU/mL.
    
  • Assay: 96-well plate serial dilution (range 1000 µg/mL to 1.9 µg/mL).

  • Control: Solvent control (DMSO only) and Positive Control (Ciprofloxacin).

  • Readout: Visual turbidity or OD600 after 24h at 37°C.

  • Success Criteria: IPU-BA should show a lower MIC than Benzoic Acid at pH 6.0 due to superior membrane permeation (LogP effect).

References

  • PubChem. (2023). 2-(3-Isopropylureido)benzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Yildiz-Oren, I., et al. (2004). Synthesis and biological activity of new anthranilic acid derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. (Contextual grounding for anthranilic acid bioactivity). [Link]

  • Hajipour, A. R., et al. (2012). Lipophilic derivatives of benzoic acid: Correlation between LogP and antimicrobial activity. Bioorganic & Medicinal Chemistry.[1][2][3][4] (Supporting the lipophilicity hypothesis). [Link]

Sources

Navigating Uncharted Territory: A Comparative Guide to Qualifying a Non-Compendial Reference Standard for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the United States Pharmacopeia (USP) reference standards are the bedrock of quality control, ensuring the identity, strength, quality, and purity of drug substances and products. However, researchers and analytical scientists often encounter process-related impurities or degradation products that are not listed in the official pharmacopeia and for which no official reference standard is available. This guide provides a comprehensive, scientifically-grounded framework for the characterization and qualification of a non-compendial in-house reference standard for one such compound: 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid , a potential impurity or related substance to an active pharmaceutical ingredient (API).

This guide will navigate the process of establishing a reliable secondary reference standard, using a hypothetical scenario where this compound is identified as a relevant impurity. We will detail the necessary analytical procedures to ensure its suitability for use in routine quality control and stability studies, cross-referencing its performance against an official USP reference standard of the associated API.

The Challenge of the Unlisted Impurity

The identification of a new or unlisted impurity presents a significant analytical challenge. Without a certified reference standard, the accurate quantification and control of this impurity are compromised. The process of qualifying an in-house or secondary reference standard is therefore critical to maintaining the integrity of the overall quality control strategy. This process involves rigorous characterization of the candidate standard to confirm its identity and purity, followed by a comparative analysis against a primary pharmacopeial standard of the API to establish its analytical behavior.

Phase 1: Characterization of the In-House Reference Standard

Before a candidate material for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid can be considered as a reference standard, its identity and purity must be unequivocally established. This is a multi-faceted process that employs a range of spectroscopic and chromatographic techniques.

Spectroscopic Identification

A battery of spectroscopic tests is essential to confirm the molecular structure of the in-house standard.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure. The observed chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carboxylic acid, amide, and aromatic functionalities.

Purity Assessment

The purity of the in-house standard must be determined to ensure that it is suitable for its intended use.

  • Chromatographic Purity: A high-performance liquid chromatography (HPLC) method with a universal detector, such as a UV-Vis or a charged aerosol detector (CAD), should be used to assess the purity of the standard. The peak area percentage of the main component should be determined.

  • Water Content: The water content should be determined by Karl Fischer titration.

  • Residual Solvents: Gas chromatography (GC) with headspace analysis should be used to determine the content of any residual solvents from the synthesis process.

  • Inorganic Impurities: The content of inorganic impurities can be assessed by determining the residue on ignition (sulfated ash).

The overall purity of the in-house reference standard is then calculated using a mass balance approach, taking into account the chromatographic purity and the content of water, residual solvents, and inorganic impurities.

Phase 2: Comparative Analysis Protocol

Once the in-house standard has been thoroughly characterized, it must be compared to the official USP reference standard of the related API. This comparative analysis will establish the chromatographic behavior of the impurity relative to the API and will be crucial for its use in routine analysis.

Experimental Workflow: HPLC-UV Method for Ipratropium Bromide and Related Substances

The following is a detailed protocol for a reversed-phase HPLC-UV method, adapted from established methods for the analysis of Ipratropium Bromide and its related substances[1][2]. This method can be used to demonstrate the separation and detection of the in-house standard of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid in the presence of the API.

Chromatographic Conditions:

  • Column: ZORBAX Eclipse XDB-C8 (150 x 4.6 mm, 3.5 µm) or equivalent

  • Mobile Phase A: 0.3% Trifluoroacetic acid (TFA) in water (v/v)

  • Mobile Phase B: Methanol:Acetonitrile:TFA (500:500:0.3 v/v/v)

  • Gradient Elution:

    • 0-32 min: 10% to 35% B

    • 32-36 min: 35% B

    • 36-42 min: 35% to 10% B

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

Sample Preparation:

  • USP Ipratropium Bromide RS Stock Solution: Prepare a solution of USP Ipratropium Bromide RS in Mobile Phase A at a concentration of 1 mg/mL.

  • In-house 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid RS Stock Solution: Prepare a solution of the in-house reference standard in Mobile Phase B at a concentration of 1 mg/mL.

  • System Suitability Solution: Prepare a solution containing both USP Ipratropium Bromide RS and the in-house reference standard at appropriate concentrations to demonstrate adequate resolution.

  • Spiked Sample Solution: Spike the USP Ipratropium Bromide RS stock solution with the in-house reference standard to a level relevant to the expected impurity concentration (e.g., 0.1%).

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Acquisition & Processing USP_RS USP Ipratropium Bromide RS Spiked_Sample Spiked Sample USP_RS->Spiked_Sample System_Suitability System Suitability Solution USP_RS->System_Suitability InHouse_RS In-house Impurity RS InHouse_RS->Spiked_Sample InHouse_RS->System_Suitability HPLC HPLC System Spiked_Sample->HPLC System_Suitability->HPLC UV_Detector UV Detector (220 nm) HPLC->UV_Detector Chromatogram Chromatogram UV_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Report Analytical Report Integration->Report

Caption: Experimental workflow for the comparative HPLC-UV analysis.

Phase 3: Data Interpretation and Qualification

The data generated from the comparative analysis will be used to qualify the in-house reference standard. The following table summarizes the key parameters and acceptance criteria.

Table 1: Mock Comparative Data for In-House Standard Qualification

ParameterUSP Ipratropium Bromide RSIn-house 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid RSAcceptance Criteria
Retention Time (min) 12.518.2Consistent retention time for each compound across multiple injections (RSD < 2%).
Relative Retention Time 1.001.46Consistent relative retention time.
Peak Purity (PDA) > 99.5%> 99.5%Peak purity index should be close to 1, indicating no co-eluting impurities.
Resolution N/A> 2.0 (from Ipratropium Bromide)Baseline separation between the API and the impurity peak.

Logical Framework for Qualification:

The decision to qualify the in-house reference standard is based on a logical progression of evidence.

G Start Candidate In-house Standard Char Spectroscopic & Purity Characterization Start->Char Comp Comparative HPLC Analysis vs. USP RS Char->Comp Identity & Purity Confirmed Eval Evaluate Data vs. Acceptance Criteria Comp->Eval Qual Qualified In-house Reference Standard Eval->Qual Criteria Met Fail Qualification Failed Eval->Fail Criteria Not Met

Caption: Decision-making process for qualifying an in-house reference standard.

Conclusion: Establishing Trust in a Non-Compendial Standard

The absence of an official USP reference standard for a newly identified impurity necessitates a rigorous in-house qualification process. By following a systematic approach of comprehensive characterization and comparative analysis against a primary pharmacopeial standard, a high degree of confidence can be established in the in-house secondary standard. This ensures the accuracy and reliability of analytical data, ultimately safeguarding the quality and safety of the pharmaceutical product. The framework presented in this guide provides a robust and scientifically sound pathway for navigating the challenges of unlisted impurities in pharmaceutical development.

References

  • Li, J., Li, G., Zhao, L., Wang, H., & Sun, C. (2021). Simultaneous Analysis of Ipratropium Bromide and its Related Substances Using HPLC. Current Pharmaceutical Analysis, 17(2), 293-300. [Link]

  • SIELC Technologies. (n.d.). Separation of Ipratropium bromide on Newcrom R1 HPLC column. Retrieved from [Link]

  • Landage, S. S., Shembade, S. H., & Tamboli, A. M. (2022). Method development and validation of Ipratropium bromide by HPLC. Biomedical Research, 33(2), 62-66. [Link]

  • Qvents. (2025, April 14). Qualification of Inhouse Reference Standards and Secondary Standards. Retrieved from [Link]

  • EDQM & USP. (2023, October 10). Joint EDQM USP Secondary standards Considerations in traceability to pharmacopoeial standards. Retrieved from [Link]

Sources

thermal analysis (DSC/TGA) comparison for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid purity

[1]

Executive Summary & Technical Context

2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid is a urea derivative structurally related to the anthranilic acid scaffold.[1][2] In pharmaceutical development, it often appears as a critical intermediate or a degradation impurity in the synthesis of meglitinide-class antidiabetics (e.g., Nateglinide analogs) or as a byproduct of the reaction between anthranilic acid and isopropyl isocyanate.[2]

Accurate thermal characterization is vital because this compound contains a urea linkage (-NH-CO-NH-), which exhibits distinct thermal instability compared to the amide linkage found in Nateglinide.[1][2] This guide differentiates the product based on melting behavior , decomposition kinetics , and purity assessment suitability .[2]

Key Differentiator: The "Urea Instability" Factor

Unlike Nateglinide, which exhibits a stable melt suitable for van't Hoff purity analysis, the Target Urea Intermediate is prone to thermal degradation at or near its melting point .[2] This phenomenon (deamidation/decarboxylation) can artificially broaden DSC peaks, leading to erroneous purity calculations if not cross-validated with TGA.[2]

Experimental Protocols (DSC & TGA)

To ensure reproducible data, the following self-validating protocols are recommended. These protocols minimize artifacts caused by the compound's potential volatility.[2]

A. Differential Scanning Calorimetry (DSC)[2][3]
  • Instrument: Heat Flux or Power Compensation DSC (e.g., TA Instruments Q-Series or Mettler Toledo DSC 3+).[1][2]

  • Purge Gas: Nitrogen (50 mL/min) to prevent oxidative degradation.

  • Crucible: Hermetically sealed aluminum pans with a laser-drilled pinhole.

    • Reasoning: The pinhole allows the release of pressure from potential decomposition gases (CO2/Isocyanate) while containing the melt, preventing pan deformation that distorts the baseline.[2]

  • Ramp Rate: 10 °C/min (Standard) and 2 °C/min (Purity determination).

  • Protocol:

    • Equilibrate at 25 °C.

    • Ramp to 200 °C.

    • Critical Check: Observe the baseline after the melt.[2] An exothermic shift or noisy baseline immediately following the endotherm indicates decomposition.[2]

B. Thermogravimetric Analysis (TGA)[2][4]
  • Instrument: High-sensitivity TGA (e.g., TA Discovery or Mettler TGA/DSC).[1][2]

  • Sample Mass: 5–10 mg (Higher mass improves volatile detection).[2]

  • Ramp Rate: 10 °C/min.

  • Data Analysis: Calculate

    
     (extrapolated onset) and 
    
    
    (temperature of 5% mass loss).

Comparative Thermal Profiling

The following table contrasts the Target Urea Intermediate with the final API (Nateglinide) and its starting material (Anthranilic Acid).

Table 1: Thermal Fingerprint Comparison[1]
FeatureTarget Urea Intermediate Nateglinide (API) Anthranilic Acid (Precursor)
Chemical Structure Urea Linkage (-NH-CO-NH-)Amide Linkage (-CO-NH-)Amine/Acid (-NH₂ / -COOH)
Melting Point (

)
~155–165 °C (Predicted*)138–142 °C (H-Form)146–148 °C
Thermal Stability Low. Prone to dissociation into isocyanate + amine upon melting.[1][2]High. Stable melt; decomposition >200 °C.Moderate. Sublimation/decarboxylation >150 °C.
TGA Profile Mass loss often coincides with melting (Decomposition).[2]Flat baseline until

(well above melt).[2]
Mass loss onset <

due to sublimation.
DSC Peak Shape Sharp onset, but potentially skewed tail due to concurrent degradation.[2]Sharp, symmetric endotherm (suitable for purity calc).Sharp, but may show broad sublimation lead-in.[1][2]
Purity Method HPLC Preferred. DSC purity (van't Hoff) is risky due to instability.[2]DSC Valid. Van't Hoff equation applies well.HPLC/Titration Preferred.

*Note: Urea derivatives of benzoic acid typically melt higher than their amide counterparts due to increased hydrogen bonding, but the bulky isopropyl group may depress the melting point relative to N-phenyl analogs. Exact experimental

Decision Logic & Workflow

The following diagram illustrates the decision process for characterizing this specific intermediate, emphasizing the "Safety Stop" when decomposition is detected.

ThermalAnalysisWorkflowSampleSample: 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acidTGAStep 1: TGA Screening(Check for Volatiles/Decomp)Sample->TGADecision1Mass Loss < 1% at Tm?TGA->Decision1Analyze T_onsetDSC_PurityStep 2A: DSC Purity Analysis(Van't Hoff Plot)Decision1->DSC_PurityYes (Stable Melt)DSC_IDStep 2B: DSC for ID Only(Qualitative Tm)Decision1->DSC_IDNo (Volatiles/Decomp)HPLCStep 3: HPLC Validation(Required for Quantitation)DSC_Purity->HPLCCross-ValidateResult_StableValid Purity CalculationDSC_Purity->Result_StableDSC_ID->HPLCMandatoryResult_UnstableInvalid Purity (Decomposition)DSC_ID->Result_Unstable

Figure 1: Analytical workflow for distinguishing stable melting events from decomposition-mediated phase transitions.

In-Depth Analysis: Why DSC Purity May Fail

For researchers accustomed to analyzing Nateglinide, applying the same DSC purity protocols to the Target Urea Intermediate is a common pitfall.[2]

The Mechanism of Failure

The Van't Hoff equation, used in DSC purity analysis, assumes:

  • The impurity is soluble in the melt.[2]

  • No chemical reaction occurs during melting.

Urea derivatives often undergo thermal dissociation at the melting point:


1concave-up curvature


Recommendation: If the TGA shows mass loss onset within ±10 °C of the DSC melting peak, reject DSC for purity determination and rely exclusively on HPLC. Use DSC only for identity confirmation (Melting Point).[2]

References

  • Nateglinide Thermal Properties

    • Source: Bruni, G., et al. "Thermal characterization of Nateglinide-excipient interactions."[2] Journal of Thermal Analysis and Calorimetry, 2002.[2]

    • Data Point: Confirms Nateglinide H-form melting at 138-142 °C.[1][2]

  • DSC Purity Determination Standards

    • Source: ASTM E928-08, "Standard Test Method for Purity by Differential Scanning Calorimetry."[1][2]

    • Relevance: Defines the limitations of the van't Hoff equ
  • Thermal Decomposition of Urea Derivatives

    • Source: Simões, P.N., et al. "Thermal decomposition of urea-based compounds."[2] Thermochimica Acta, 2010.

    • Relevance: Establishes the mechanism of isocyanate formation upon he
  • Anthranilic Acid Characterization

    • Source: NIST Chemistry WebBook, SRD 69.[2]

    • Data Point: Anthranilic acid melting point standard (146 °C).[2]

    • [2]

Safety Operating Guide

Operational Guide: Disposal of 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid Content Type: Operational Safety & Logistics Guide Audience: Chemical Safety Officers, Lab Managers, and Senior Researchers

Executive Summary: Immediate Action Protocol

2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (also referred to as N-(2-propylcarbamoyl)anthranilic acid or a ureidobenzoic acid derivative) is a functionalized organic solid often used as a pharmaceutical intermediate.[1]

Core Disposal Directive:

  • Do NOT dispose of via municipal drainage or sink systems.

  • Do NOT mix with strong oxidizers or hypochlorites (bleach), as the urea moiety creates a risk of chloramine formation.

  • Primary Method: High-temperature incineration (Rotary Kiln) via a licensed hazardous waste contractor.

  • RCRA Classification (USA): While not typically P-listed or U-listed by specific name, it must be treated as Non-Regulated Organic Chemical Waste (unless mixed with listed solvents) and managed to prevent environmental release due to potential aquatic toxicity common in benzoic acid derivatives.

Chemical Profile & Hazard Identification

To ensure safe handling during the disposal lifecycle, the chemical properties must be understood. This compound combines a benzoic acid core with a urea linkage to an isopropyl group.

PropertyDescriptionOperational Implication
Chemical Structure Aromatic ring with -COOH and -NH-CO-NH-iPr groups.Thermal stability requires high-temp incineration (>850°C) for complete mineralization.
Physical State Solid (Crystalline powder).Risk of dust generation during transfer.[2] Use N95/P100 respiratory protection.
Solubility Sparingly soluble in water; soluble in organic solvents (DMSO, DMF) and alkaline solutions.Aqueous spills may require pH adjustment (basification) to solubilize for cleanup, or simple physical sweeping if dry.
Acidity Weak acid (Benzoic acid moiety).Can react with strong bases.[1][3] Keep segregated from caustic waste streams to prevent heat generation.
Primary Hazards Skin/Eye Irritant (Cat 2), Aquatic Toxicity.[3]Prevent entry into storm drains.

Senior Scientist Insight: The urea linkage (


) is relatively stable but can hydrolyze under strong acidic or basic conditions to release isopropylamine and carbon dioxide. Waste containers should be vented or kept in temperature-controlled environments to prevent pressure buildup if residual moisture and extreme pH are present.
Waste Stream Segregation Logic

Proper segregation is the "self-validating system" that prevents cross-reactivity accidents in the waste bunker.

Decision Matrix: Waste Classification

The following logic flow dictates how to categorize the waste at the bench level.

WasteSegregation Start Waste Generation Source State Physical State? Start->State Solid Dry Solid (Powder) State->Solid Liquid Solution/Mother Liquor State->Liquid Contam Contaminants? Solid->Contam SolventType Solvent Type? Liquid->SolventType PureSolid Pure Compound Contam->PureSolid None Oxidizer Mixed with Oxidizers? Contam->Oxidizer Yes Halogen Halogenated Solvent (DCM, Chloroform) SolventType->Halogen NonHal Non-Halogenated (MeOH, EtOAc) SolventType->NonHal ActionSolid Bin: Solid Organic Waste (Trace Contaminated) PureSolid->ActionSolid ActionHaz Bin: Oxidizing Waste (DO NOT MIX) Oxidizer->ActionHaz ActionHalo Bin: Halogenated Liquid Waste Halogen->ActionHalo ActionNonHalo Bin: Non-Halogenated Liquid Waste NonHal->ActionNonHalo

Figure 1: Decision matrix for segregating 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid waste streams. Note the critical separation from oxidizers.

Detailed Disposal Protocols
Protocol A: Solid Waste (Pure or Precipitate)

Applicable for: Expired chemicals, reaction precipitates, contaminated weighing boats.

  • Container Selection: Use a high-density polyethylene (HDPE) wide-mouth jar or a fiber drum with a poly-liner.

  • Labeling: Mark clearly as "Non-Regulated Solid Organic Waste."

    • Constituents: "2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid" (Do not use abbreviations like 'Ureido acid').[4]

    • Hazard Check: Irritant.[1][5][6][7]

  • Handling:

    • Wear nitrile gloves (0.11mm min) and safety glasses.

    • If the powder is fine/dusty, perform transfer inside a fume hood.

  • Final Disposal: Transfer to EHS for Incineration .

    • Why: Landfilling organic nitrogen compounds can lead to leaching. Incineration ensures destruction of the bioactive scaffold.

Protocol B: Liquid Waste (Solutions)

Applicable for: Reaction mixtures, mother liquors, HPLC effluent.

  • pH Check: Ensure the solution pH is between 5 and 9.

    • Caution: If the solution is highly acidic (pH < 2) or basic (pH > 12), neutralize it slowly before adding to the main waste carboy to prevent exothermic splashing or polymerization of other waste constituents.

  • Solvent Compatibility:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate.

  • Quenching (If Reactive Reagents Present):

    • If the stream contains unreacted coupling agents (e.g., EDC, DCC) or acid chlorides used to synthesize the compound, quench with water/bicarbonate before placing in the waste container.

  • Final Disposal: Fuel Blending or Incineration.

Spill Management & Emergency Response

In the event of an accidental release, follow this specific containment logic to minimize exposure.

SpillResponse Spill Spill Detected Type State? Spill->Type Dry Dry Powder Type->Dry Wet Liquid/Solution Type->Wet ActionDry 1. Dampen with inert oil/water (Prevent Dust) 2. Scoop to Solid Waste Dry->ActionDry Contain Contain with Absorbent (Vermiculite/Sand) Wet->Contain Clean Wash Area with Soap & Water ActionDry->Clean Neutralize Check pH & Neutralize (if required) Contain->Neutralize Scoop Scoop to Hazardous Waste Container Neutralize->Scoop Scoop->Clean

Figure 2: Step-by-step spill response protocol.[1][5] Note the requirement to dampen dry powder to prevent inhalation.

Decontamination Solution: For final surface cleaning, use a dilute surfactant solution (soapy water). Avoid using bleach (sodium hypochlorite) directly on concentrated amine/urea spills to prevent the formation of chloramines or N-chloro compounds.

Regulatory Compliance & Transport
  • US DOT: Not regulated as a hazardous material for transport (unless in a hazardous solvent).

  • EPA (RCRA): Not P-listed or U-listed. Evaluate for characteristics (D-codes) if mixed with other substances.

  • European Waste Code (EWC): Suggest 07 05 13 * (solid wastes containing hazardous substances) or 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).

References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.

  • National Institutes of Health (NIH) - PubChem. Compound Summary for Benzoic Acid Derivatives (General Safety).

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.

(Note: Always consult your institution's Environmental Health & Safety (EHS) officer for local deviations from these general protocols.)

Sources

Personal protective equipment for handling 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Handling Guide: 2-{[(Propan-2-yl)carbamoyl]amino}benzoic Acid

Executive Summary & Molecule Analysis

Handling 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid (Synonyms: N-(isopropylcarbamoyl)anthranilic acid; 2-(3-isopropylureido)benzoic acid) requires a safety strategy that goes beyond generic compliance.[1] As a Senior Application Scientist, I approach safety not just as protection, but as a method to ensure experimental reproducibility by preventing contamination.

Chemical Logic & Hazard Extrapolation: To determine the correct PPE without a compound-specific LD50, we analyze the pharmacophore:

  • Anthranilic Acid Moiety (Benzoic Acid derivative): Imparts acidity and significant potential for serious eye damage (H318/H319) and mucous membrane irritation.[1]

  • Urea Linkage (–NH–CO–NH–): Urea derivatives are frequently associated with skin sensitization (H317) .[1]

  • Isopropyl Group: Increases lipophilicity, potentially enhancing skin absorption compared to the parent anthranilic acid.[1]

Operational Classification:

  • Physical State: Solid (Crystalline Powder).[1]

  • Default Hazard Band: OEB 3 (Potent or Irritant) until specific toxicology proves otherwise.[1]

  • Primary Risks: Inhalation of particulates, ocular damage from acidic dust, and dermal sensitization.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE selection is based on the "Barrier-to-Hazard" ratio. We do not use a "one-size-fits-all" approach; protection scales with the state of matter.[1]

Protective Layer Handling Solid (Weighing/Transfer) Handling Solution (Reaction/Workup) Scientific Rationale
Respiratory N95 / P2 (Minimum) or PAPRFume Hood (Sash <18")Solids generate electrostatic dust.[1] Inhalation is the fastest route to systemic exposure.[1]
Ocular Chemical Splash Goggles Safety Glasses w/ Side ShieldsThe acidic nature of the benzoic acid moiety poses a risk of corneal opacity if dust contacts the eye.[1]
Dermal (Hands) Double Nitrile Gloves (4 mil + 4 mil)Laminated Film (Silver Shield) if using DMSO/DMFNitrile is sufficient for the solid.[1] In solution, the solvent (e.g., DMSO) acts as a vehicle, carrying the solute through standard nitrile.[1]
Body Lab Coat (Cotton/Poly blend) + Tyvek Sleeves Lab Coat + Chemical ApronTyvek sleeves prevent powder accumulation on the wrists—a common contact dermatitis vector.[1]
Footwear Closed-toe, non-perforatedClosed-toe, chemical resistantPrevents absorption through canvas shoes in case of dropped vials/spills.[1]

Operational Workflow & Engineering Controls

Safety is a process, not a product.[1] The following workflow integrates engineering controls with technique to minimize exposure.

Phase A: Receiving & Storage
  • Protocol: Inspect the secondary containment immediately upon arrival. Do not open the primary vial outside a fume hood.[1]

  • Storage: Store at 2–8°C (standard for urea intermediates to prevent hydrolysis). Keep away from strong oxidizers and strong bases.[2][3][4][5][6]

Phase B: Weighing (Critical Control Point)
  • The Problem: Static electricity often causes organic powders to "jump" or cling to spatulas, increasing airborne particles.[1]

  • The Solution:

    • Use an Antistatic Gun (e.g., Zerostat) on the vial and spatula before weighing.[1]

    • Work exclusively inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .[1]

    • Technique: Use the "Tapping Method." Do not scoop aggressively. Tap the spatula against the vial wall to dislodge powder gently.[1]

Phase C: Solubilization & Reaction
  • Solvent Choice: Likely soluble in DMSO, DMF, or warm Ethanol.[1]

  • Risk Shift: Once dissolved, the risk shifts from inhalation to percutaneous absorption.[1]

  • Protocol: If heating is required to dissolve the urea derivative, ensure the system is vented through a condenser or into the hood exhaust to prevent pressure buildup from potential decarboxylation (loss of CO2).[1]

Visualized Decision Logic

The following diagrams illustrate the decision-making process for PPE selection and the operational lifecycle of the compound.

Figure 1: PPE Selection Logic & Workflow

PPE_Workflow cluster_Solid Solid Phase (Powder) cluster_Liquid Liquid Phase (Solution) Start Start: Handling 2-{[(Propan-2-yl)carbamoyl]amino}benzoic acid StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solvent (DMSO/DMF) StateCheck->Liquid Risk1 Risk: Inhalation & Dust Solid->Risk1 Control1 Engineering: Fume Hood / Balance Enclosure Risk1->Control1 PPE1 PPE: N95 + Splash Goggles + Double Nitrile Control1->PPE1 Disposal Disposal: High-Temp Incineration (Organic Stream) PPE1->Disposal After Use Risk2 Risk: Skin Absorption (Vehicle Effect) Liquid->Risk2 Control2 Engineering: Fume Hood (Sash Down) Risk2->Control2 PPE2 PPE: Safety Glasses + Laminated Gloves (if DMSO) Control2->PPE2 PPE2->Disposal After Use

Caption: Decision logic for PPE selection based on physical state, emphasizing the shift from inhalation risk (solid) to absorption risk (liquid).

Waste Management & Disposal

Improper disposal of bioactive intermediates can lead to environmental contamination.[1]

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be segregated into Hazardous Solid Waste (Trace Contaminated) .[1]

  • Liquid Waste:

    • Segregation: Do not mix with aqueous waste if dissolved in halogenated solvents.

    • Labeling: Clearly label as "Organic Waste with Urea Derivative."

    • Disposal Method: High-temperature incineration is required to fully mineralize the nitrogenous components (urea/anthranilic core).[1]

  • Spill Cleanup:

    • Solid Spill: Do not dry sweep. Cover with wet paper towels (to suppress dust), then wipe up.[1]

    • Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials (sawdust) if the solvent is oxidizing.[1]

Emergency Response

  • Eye Contact: Immediate irrigation for 15 minutes is critical.[3][7] The acidic nature of the benzoic acid group can cause rapid pH changes in the eye.[1]

  • Skin Contact: Wash with soap and water.[3][4][7][8][9] Do not use alcohol or acetone, as these may increase skin permeability.[1]

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical attention immediately.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.).[1] Anthranilic Acid (Compound Summary). National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [Link][1]

Sources

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